Acetylene
Description
Structure
3D Structure
Properties
IUPAC Name |
acetylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
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| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acetylene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acetylene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2 | |
| Record name | Polyacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyne, dimer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyne, homopolymer, (Z)- | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyne, homopolymer, (E)- | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6026379 | |
| Record name | Ethyne | |
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Molecular Weight |
26.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
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| Record name | Ethyne | |
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| Record name | Acetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas) | |
| Record name | Acetylene | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
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| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2% | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density) | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907 | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln. | |
| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas ... [Note: Shipped under pressure dissolved in acetone] | |
CAS No. |
74-86-2 | |
| Record name | ACETYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetylene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetylene | |
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| Record name | Acetylene | |
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| Record name | Ethyne | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylene | |
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| Record name | ACETYLENE | |
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| Record name | ACETYLENE | |
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| Record name | Acetylene | |
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Melting Point |
-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes) | |
| Record name | ACETYLENE | |
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| Record name | ACETYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of Ethyne for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of ethyne (B1235809) (C₂H₂), also known as acetylene. The information presented herein is intended to support research and development activities, particularly in the fields of organic synthesis and drug development, by offering detailed data and experimental methodologies.
Structure and Bonding
Ethyne is the simplest alkyne, characterized by a carbon-carbon triple bond. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, resulting in a high electron density between the two carbon atoms.[1][2] The carbon atoms in ethyne are sp-hybridized, leading to a linear molecular geometry with bond angles of 180°.[1][3][4] This linear structure is a direct consequence of the sp hybridization, where the two sp hybrid orbitals on each carbon atom are oriented 180° apart.[2][4] One sp hybrid orbital from each carbon overlaps to form the C-C σ bond, while the remaining sp hybrid orbital on each carbon overlaps with the 1s orbital of a hydrogen atom to form the C-H σ bonds. The two non-hybridized p orbitals on each carbon atom overlap laterally to form the two π bonds.[2][5]
Table 1: Structural and Bonding Properties of Ethyne
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₂ | [1] |
| Molar Mass | 26.038 g/mol | [6] |
| Hybridization of Carbon | sp | [1][7] |
| Molecular Geometry | Linear | [6][7] |
| C≡C Bond Length | 120.3 pm | [1][3][6] |
| C-H Bond Length | 106.0 pm | [1][3][6] |
| H-C-C Bond Angle | 180° | [1][3][6] |
| C≡C Bond Dissociation Energy | ~835 - 965 kJ/mol | [8][9] |
| C-H Bond Dissociation Energy | ~550 kJ/mol | [10] |
Acidity
The sp-hybridized carbon atoms in ethyne have 50% s-character, which is significantly higher than the s-character in ethene (sp², 33.3%) and ethane (B1197151) (sp³, 25%).[1] The greater s-character means that the electrons in the sp orbitals are held more closely to the carbon nucleus, making the carbon atoms in ethyne more electronegative. This increased electronegativity stabilizes the acetylide anion (HC≡C⁻) that is formed upon deprotonation, making ethyne remarkably acidic for a hydrocarbon, with a pKa of approximately 25.[10][11]
Experimental Protocol: Determination of pKa
The pKa of weakly acidic hydrocarbons like ethyne is not determined by simple titration in aqueous solution due to its low acidity and solubility. However, the principle can be demonstrated and estimated using non-aqueous solvents and strong bases, or more advanced techniques. A common pedagogical approach involves reacting ethyne with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), and observing the formation of the sodium acetylide salt, which indicates that the ethyne proton is acidic enough to be removed by the base.
For a quantitative determination, methods like potentiometric titration or spectrophotometry in non-aqueous solvents are employed.
Potentiometric Titration Method (Conceptual Framework):
-
Apparatus: A potentiometric titrator equipped with a suitable electrode for non-aqueous systems, a reaction vessel, a burette, and a magnetic stirrer.
-
Reagents: A solution of ethyne in a suitable aprotic solvent (e.g., THF, DMSO), a standardized solution of a very strong, non-nucleophilic base (e.g., a lithium dialkylamide or a Grignard reagent) as the titrant. A reference compound with a known pKa in the same solvent system is required for calibration.
-
Procedure:
-
Calibrate the electrode system using standard buffer solutions appropriate for the non-aqueous solvent.
-
Place a known volume of the ethyne solution into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and carbon dioxide.
-
Titrate the ethyne solution with the standardized strong base solution, adding the titrant in small increments.
-
Record the potential (mV) or an apparent pH value after each addition, allowing the system to equilibrate.
-
Plot the potential/pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the ethyne has been neutralized.
-
-
Data Analysis: The inflection point of the titration curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point. Due to the very weak acidity of ethyne, obtaining a sharp and clear titration curve is challenging and requires careful selection of the solvent and titrant.
Reactivity and Key Reactions
The high electron density of the carbon-carbon triple bond makes ethyne a reactive molecule, readily undergoing addition reactions.
Combustion
Ethyne undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. This highly exothermic reaction is the basis for its use in oxy-acetylene welding, as the flame can reach temperatures of about 3600 K.[6][8][12]
Balanced Chemical Equation: 2C₂H₂(g) + 5O₂(g) → 4CO₂(g) + 2H₂O(g)[8][12][13]
In a limited supply of oxygen, incomplete combustion occurs, producing carbon (soot) and carbon monoxide.[14]
Addition Reactions
Ethyne reacts with halogens (Cl₂, Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to undergo addition across the triple bond. The reaction proceeds in two steps. The addition of one mole of halogen yields a dihaloalkene, and the addition of a second mole yields a tetrahaloalkane.[15] The reaction with bromine water results in the decolorization of the reddish-brown solution, which is a common test for unsaturation.[16][17]
Experimental Protocol: Bromination of Ethyne
-
Apparatus: Gas generation setup (e.g., from calcium carbide and water), a series of gas washing bottles, and a reaction vessel (e.g., a test tube or a flask) containing the bromine solution.
-
Reagents: Calcium carbide, water, a solution of bromine in carbon tetrachloride (or bromine water).
-
Procedure:
-
Generate ethyne gas by the controlled addition of water to calcium carbide.
-
Pass the generated gas through a purification train (see Section 5) to remove impurities.
-
Bubble the purified ethyne gas through the bromine solution in CCl₄.
-
Observe the gradual disappearance of the reddish-brown color of the bromine solution.
-
The reaction can be monitored by techniques such as gas chromatography to identify the intermediate (1,2-dibromoethene) and the final product (1,1,2,2-tetrabromoethane).[18]
-
Ethyne reacts with hydrogen halides (HCl, HBr, HI) to form vinyl halides and subsequently geminal dihalides, following Markovnikov's rule in the second addition step.[15][19]
Experimental Protocol: Hydrochlorination of Ethyne
-
Apparatus: A reaction vessel equipped with a gas inlet, a stirrer, and a condenser, all connected to a proper ventilation system.
-
Reagents: Ethyne gas, dry hydrogen chloride gas, and a catalyst such as copper(I) chloride (CuCl).
-
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Introduce the catalyst into the reaction vessel.
-
Pass a mixture of ethyne gas and dry hydrogen chloride gas through the reaction vessel, which is heated to approximately 200-250°C.
-
The product, vinyl chloride (chloroethene), is a gas at this temperature and can be collected after passing through a condenser.
-
If an excess of HCl is used, the reaction can proceed to form the geminal dihalide, 1,1-dichloroethane.
-
The addition of water to ethyne requires a catalyst, typically a mixture of sulfuric acid and mercury(II) sulfate (B86663). The initial product is an unstable enol (vinyl alcohol), which rapidly tautomerizes to the more stable keto form, acetaldehyde (B116499) (ethanal).[3][5][13][20]
Experimental Protocol: Hydration of Ethyne to Acetaldehyde
-
Apparatus: A three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.
-
Reagents: Ethyne gas, a solution of 1% mercury(II) sulfate in 40% sulfuric acid.[3][20]
-
Procedure:
-
Prepare the catalytic solution in the three-necked flask and heat it to the reaction temperature (typically around 60-80°C).
-
Bubble purified ethyne gas through the stirred catalytic solution.
-
The acetaldehyde formed is volatile and can be distilled from the reaction mixture as it is formed.
-
The product can be collected in a cooled receiver.
-
The purity of the collected acetaldehyde can be determined by gas chromatography.
-
Polymerization
When ethyne is passed through a red-hot iron or copper tube at high temperatures (around 873 K), three molecules of ethyne undergo cyclic polymerization to form one molecule of benzene (B151609).[3][5][6][12][21]
Experimental Protocol: Cyclic Polymerization of Ethyne to Benzene
-
Apparatus: A high-temperature tube furnace containing a quartz or iron tube, a system for delivering a controlled flow of ethyne gas, and a cold trap to collect the product.
-
Reagents: Purified ethyne gas.
-
Procedure:
-
Heat the tube in the furnace to 873 K.
-
Pass a slow stream of purified ethyne gas through the hot tube.
-
The product, benzene, will be in the vapor phase and can be collected by passing the exit gas stream through a cold trap (e.g., cooled with dry ice/acetone).
-
The collected benzene can be purified by distillation.
-
Ethyne can also undergo linear polymerization to form polythis compound, a conductive polymer. This reaction is typically carried out using a Ziegler-Natta catalyst.
Physicochemical Data
A summary of key physicochemical data for ethyne is provided in the following tables.
Table 2: Thermodynamic Properties of Ethyne
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°gas) | +227.4 kJ/mol | [22][23] |
| Standard Molar Entropy (S°gas) | 200.9 J/(mol·K) | [2] |
| Standard Molar Heat Capacity (Cp) | 44.0 J/(mol·K) | [2] |
Table 3: Physical Properties of Ethyne
| Property | Value | Reference(s) |
| Melting Point | -80.8 °C (at 1.27 atm) | [3][6] |
| Boiling Point (Sublimation Point) | -84.0 °C (at 1 atm) | [11] |
| Density (gas, STP) | 1.097 g/L | [1][6] |
| Solubility in Water | Slightly soluble | [6] |
| Solubility in Acetone | Highly soluble | [3] |
Experimental Workflows and Visualizations
Laboratory Preparation and Purification of Ethyne
A common laboratory method for preparing ethyne is the reaction of calcium carbide with water.[10] The gas produced is often impure, containing phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), and ammonia (NH₃), which can be removed by passing the gas through an acidified solution of copper(II) sulfate.[1][24]
Experimental Protocol: Preparation and Purification of Ethyne
-
Apparatus: A dropping funnel, a two-necked flask, a gas washing bottle, and a gas collection system (e.g., pneumatic trough).
-
Reagents: Calcium carbide (CaC₂), water, and an acidified copper(II) sulfate solution. To prepare the washing solution, dissolve copper(II) sulfate in water and add a small amount of dilute sulfuric acid.
-
Procedure:
-
Place lumps of calcium carbide in the two-necked flask.
-
Fill the dropping funnel with water.
-
Slowly add water from the dropping funnel onto the calcium carbide. An exothermic reaction will occur, and ethyne gas will be evolved.
-
Pass the generated gas through the gas washing bottle containing the acidified copper(II) sulfate solution to remove impurities.
-
Collect the purified ethyne gas over water in an inverted gas jar or cylinder.
-
Experimental workflow for the laboratory preparation and purification of ethyne.
sp Hybridization and Linear Structure of Ethyne
The linear geometry of ethyne is a direct result of the sp hybridization of its carbon atoms.
Orbital overlap in the formation of ethyne's triple bond.
Electrophilic Addition to Ethyne (e.g., Bromination)
The addition of an electrophile, such as bromine, to ethyne proceeds via a cyclic bromonium ion intermediate, leading to the formation of a trans-dibromoalkene, which can then react further.
Simplified reaction pathway for the bromination of ethyne.
Analytical Methods for Purity Determination
The purity of ethyne is crucial for many of its applications, especially in polymerization and as a chemical feedstock. Gas chromatography (GC) is a primary technique for analyzing the purity of ethyne and quantifying impurities.
Experimental Protocol: Gas Chromatography Analysis of Ethyne Purity
-
Apparatus: A gas chromatograph equipped with a suitable column (e.g., a porous layer open tubular (PLOT) column) and a detector (e.g., a flame ionization detector (FID) or a thermal conductivity detector (TCD)). A gas sampling valve is used for reproducible injection of the gas sample.[25]
-
Reagents: High-purity ethyne for calibration, carrier gas (e.g., helium or nitrogen), and certified gas standards for potential impurities (e.g., methane, ethene, phosphine, hydrogen sulfide).
-
Procedure:
-
Instrument Setup: Set the GC oven temperature, injector temperature, and detector temperature according to the specific column and analytes. Optimize the carrier gas flow rate.
-
Calibration: Inject known concentrations of standard gases to create a calibration curve for each potential impurity.
-
Sample Analysis: Inject a known volume of the ethyne sample into the GC using the gas sampling valve.
-
Data Acquisition and Analysis: The chromatogram will show peaks corresponding to ethyne and any impurities. The retention time of each peak is used for qualitative identification, and the peak area is used for quantitative analysis by comparing it to the calibration curves. The percent purity can be calculated by dividing the peak area of ethyne by the total area of all peaks (excluding the solvent peak if applicable) and multiplying by 100.[26]
-
This guide provides a foundational understanding of the chemical properties of ethyne, supported by quantitative data and detailed experimental protocols, to aid researchers in their scientific endeavors.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. WTT- Under Construction Page [wtt-lite.nist.gov]
- 3. youtube.com [youtube.com]
- 4. This compound [fchartsoftware.com]
- 5. Bring out the following conversions this compound to A class 11 chemistry CBSE [vedantu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to prepare ethanal from ethyne by shortest method? - askIITians [askiitians.com]
- 11. scribd.com [scribd.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 14. How to Make Copper Sulfate [thoughtco.com]
- 15. nagwa.com [nagwa.com]
- 16. Explain the reaction of ethene and ethyne with bromine water. How is this reaction used as test for unsaturation? [allen.in]
- 17. youtube.com [youtube.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. scribd.com [scribd.com]
- 23. quora.com [quora.com]
- 24. Alkynes: Ethyne, Properties, and Uses [freechemistryonline.com]
- 25. agilent.com [agilent.com]
- 26. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Characteristics of Acetylene Gas at Standard Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene (B1199291) (IUPAC name: ethyne), with the chemical formula C₂H₂, is the simplest alkyne, characterized by a carbon-carbon triple bond.[1] This colorless and highly flammable gas is a critical building block in organic synthesis and a high-temperature fuel.[1] While pure this compound is odorless, commercial grades often possess a distinct garlic-like smell due to impurities.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound gas under standard conditions, presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating key phase relationships.
Core Physical Properties
The unique triple bond structure of this compound significantly influences its physical properties, rendering it a gas with a high energy content.[3] Understanding these characteristics is paramount for its safe handling, storage, and application in research and industrial settings.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound at standard temperature and pressure (STP) where applicable. Standard conditions can vary, but for the purpose of this guide, they are generally considered to be 0°C (273.15 K) and 1 atm (101.325 kPa), unless otherwise specified.
| Property | Value | Units | Conditions | Citations |
| Molecular Weight | 26.038 | g/mol | - | [3][4][5] |
| Gas Density | 1.1772 | kg/m ³ | 0 °C, 101.3 kPa | [3] |
| 1.171 | kg/m ³ | 15 °C, 101.3 bar | [4] | |
| 1.1 | g/l | 21 °C | [5] | |
| Specific Gravity (Air=1) | 0.91 | - | 20 °C | [5][6] |
| Sublimation Point | -84.0 | °C | 1 atm | [1][3] |
| Triple Point | -80.8 | °C | 1.27 atm | [1][3][4] |
| 192.3 | K | 1.27 atm | [3] | |
| 120 | kPa | -80.7 °C | [7] | |
| Heat of Combustion (ΔH°c) | -1299 to -1300 | kJ/mol | Standard Conditions | [8][9][10][11] |
| Solubility in Water | 1.2 | g/L | 20 °C | [6] |
| 0.12 | g/100ml | 20 °C | [12] | |
| 1.1 | L (gas)/L (water) | 15 °C, 1 atm | [13] | |
| Solubility in Acetone | 25 | L (gas)/L (acetone) | 15 °C, 1 atm | [13] |
| 300 | L (gas)/L (acetone) | 1.2 MPa | [13] | |
| Solubility in Ethanol | Slightly soluble | - | - | [12] |
| Solubility in Benzene | Soluble | - | - | [12][14] |
| Solubility in Chloroform | Soluble | - | - | [12] |
Phase Behavior of this compound
At atmospheric pressure, this compound does not exist as a liquid and does not have a conventional melting or boiling point.[1][3] Instead, it sublimes directly from a solid to a gaseous state.[1][3] Liquid this compound can only exist at pressures above its triple point pressure of 1.27 atm.[1][3]
Caption: Phase transitions of this compound as a function of temperature and pressure.
Experimental Protocols
The determination of the physical properties of this compound gas relies on established experimental methodologies. The following sections outline the general principles behind these techniques.
Determination of Gas Density
The density of this compound gas can be determined using the gas density method, which involves weighing a known volume of the gas at a specific temperature and pressure.
Methodology:
-
A glass bulb of a known volume is evacuated to a high vacuum and weighed.
-
The bulb is then filled with this compound gas to a precisely measured pressure, and the temperature is recorded.
-
The filled bulb is weighed again.
-
The mass of the this compound gas is the difference between the mass of the filled bulb and the evacuated bulb.
-
The density is calculated by dividing the mass of the gas by the known volume of the bulb.
-
To obtain a more accurate value that accounts for the non-ideal behavior of real gases, measurements can be taken at several pressures. The ratio of density to pressure (ρ/P) is then plotted against pressure (P), and the data is extrapolated to zero pressure.[15]
Determination of Heat of Combustion
The heat of combustion of this compound is measured using a bomb calorimeter, which is a constant-volume calorimeter.[5][10]
Methodology:
-
A known mass of a substance (typically a reference material for calibration, or the sample for measurement) is placed in a sample cup inside a high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen at high pressure.
-
The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited remotely using an electrical fuse.
-
The combustion of the sample releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change, the mass of the sample, and the previously determined heat capacity of the calorimeter.[5][8][10]
Determination of Sublimation Point
The sublimation point of this compound at atmospheric pressure is the temperature at which the solid and gaseous phases are in equilibrium. This can be determined by observing the phase change under controlled temperature and pressure.
Methodology:
-
A sample of this compound gas is introduced into a cooled, transparent vessel at atmospheric pressure.
-
The temperature of the vessel is slowly lowered until solid this compound begins to form (deposition).
-
The temperature is then slowly raised, and the point at which the solid this compound is observed to sublime directly into a gas is recorded.
-
This temperature is the sublimation point. The process can be repeated to ensure accuracy.
Determination of Triple Point
The triple point is the specific temperature and pressure at which the solid, liquid, and gaseous phases of a substance coexist in thermodynamic equilibrium.
Methodology:
-
A highly pure sample of this compound is placed in a sealed, transparent cell.
-
The temperature and pressure within the cell are carefully controlled.
-
By adjusting the temperature and pressure, a state is achieved where solid, liquid, and gaseous this compound are all present and in equilibrium.
-
The temperature and pressure at this point are measured with high-precision instruments. These values represent the triple point of this compound.
Determination of Gas Solubility
The solubility of this compound in a liquid can be determined using a volumetric or gravimetric method. The volumetric method measures the change in the volume of the gas as it dissolves in the liquid.
Methodology (Volumetric):
-
A known volume of a degassed solvent is placed in a thermostated equilibrium vessel.
-
A known volume of this compound gas is brought into contact with the solvent at a constant temperature and pressure.
-
The system is agitated until equilibrium is reached, at which point no more gas dissolves in the liquid.
-
The change in the volume of the gas phase is measured.
-
This change in volume corresponds to the amount of gas that has dissolved in the liquid, from which the solubility can be calculated.[4][12]
Conclusion
The physical characteristics of this compound gas at standard conditions are well-defined and critical for its safe and effective use in scientific and industrial applications. Its unique phase behavior, particularly its sublimation at atmospheric pressure, necessitates careful handling. The experimental protocols outlined in this guide provide a foundational understanding of how these essential physical properties are determined, offering valuable knowledge for researchers, scientists, and professionals in drug development and other fields that utilize this versatile chemical compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. fauske.com [fauske.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Appendix F: Triple Point of Selected Substances – Introduction to Engineering Thermodynamics [pressbooks.bccampus.ca]
- 7. Calorimetry: Heat of Combustion of Methane [chm.davidson.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 10. physical chemistry - Equation to calculate the triple point - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. eq.uc.pt [eq.uc.pt]
- 12. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
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- 15. Triple point - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Natural Sources and Atmospheric Presence of Acetylene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylene (B1199291) (C₂H₂), the simplest alkyne, is a notable trace gas in the Earth's atmosphere, originating from a variety of natural and anthropogenic sources. While its role as an industrial precursor is well-established, its atmospheric presence provides valuable insights into combustion processes, air mass aging, and atmospheric chemistry. This technical guide provides a comprehensive overview of the natural sources of this compound, its atmospheric concentrations, residence time, and the primary chemical pathways governing its formation and removal. Detailed experimental protocols for its measurement are provided, and key atmospheric processes are visualized through signaling pathway diagrams. All quantitative data are summarized for comparative analysis.
Introduction
This compound is a hydrocarbon with a carbon-carbon triple bond, a feature that imparts high reactivity and a significant amount of stored chemical energy.[1] In the atmosphere, it serves as a crucial tracer for combustion sources due to its relatively specific emission profile.[2] Its atmospheric lifetime of approximately 2-3 weeks allows for long-range transport, making it an indicator of air mass history and photochemical processing.[2] Understanding the sources, sinks, and atmospheric distribution of this compound is vital for atmospheric modeling, pollution tracking, and comprehending fundamental atmospheric chemistry. Although not directly related to drug development, its presence and the methods for its detection are relevant to the broader field of analytical chemistry and atmospheric science.
Natural and Anthropogenic Sources of this compound
While industrial processes and combustion are major contributors to atmospheric this compound, natural sources also play a role.
-
Biomass and Biofuel Combustion: The incomplete combustion of organic matter is a primary source of atmospheric this compound. This includes wildfires (biomass burning) and the burning of biofuels, which together account for a significant portion of global emissions.[2]
-
Geological Sources: this compound can be released from geological outgassing, potentially through the partial combustion of methane (B114726) at high temperatures within the Earth's crust.[2]
-
Biogenic Production: Certain anaerobic bacteria have been identified that can produce and metabolize this compound.[1] For instance, some soil microorganisms can produce this compound, and its degradation can influence denitrification processes.[3][4] Anaerobic oxidation of this compound has been observed in estuarine sediments.[5]
-
Extraterrestrial Sources: this compound is a common component in the atmospheres of gas giants and their moons, such as Titan and Enceladus, where it is formed through the photolysis of methane.[1][3][6] On Enceladus, its presence is considered a potential energy source for microbial life.[1][7]
Atmospheric Presence and Distribution
The atmospheric concentration of this compound varies significantly depending on proximity to source regions and altitude.
Data Presentation: Atmospheric this compound Concentrations
| Location/Region | Altitude/Layer | Typical Concentration Range | Citation(s) |
| Urban Areas | Troposphere | Up to 150 ppbv | [8] |
| Riverside, CA (morning) | Troposphere | ~78 ppb | [9] |
| Riverside, CA (afternoon) | Troposphere | ~27 ppb | [9] |
| Rural Areas | Troposphere | ~0.8 - 2.5 ppbv | [8] |
| "Pure mountain air" | Troposphere | ~1 ppb | [9] |
| Tropical Background | Troposphere | < 75 pptv | [2] |
| Upper Troposphere (37°N, 123°W) | ~20,000 - 35,000 ft | 0.23 ppb (0.24 µg/m³) | [10] |
| Upper Troposphere (9°N, 80°W) | ~20,000 - 35,000 ft | 0.09 ppb (0.09 µg/m³) | [10] |
| Lower Stratosphere | > Tropopause | Sharp decrease from tropospheric levels | [10] |
Atmospheric Chemistry of this compound
The primary sink for atmospheric this compound is its oxidation initiated by the hydroxyl radical (OH), which is photochemically produced during the daytime.[2][11]
This compound Removal Signaling Pathway
The atmospheric oxidation of this compound is a complex process involving several intermediate species. The initial and most critical step is the addition of an OH radical to the carbon-carbon triple bond.[9][12] The subsequent reactions depend on atmospheric conditions, including the presence of oxygen (O₂) and nitrogen oxides (NOx).[10] Glyoxal is consistently identified as a major product of this oxidation pathway.[10]
Experimental Protocols for Atmospheric this compound Measurement
Several high-sensitivity techniques are employed for the detection and quantification of this compound in atmospheric samples.
Protocol 1: Cavity Ring-Down Spectroscopy (CRDS)
Principle: CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into an optical cavity formed by two high-reflectivity mirrors. The time it takes for the light intensity to decay (the "ring-down" time) is measured. When an absorbing gas like this compound is present in the cavity, the ring-down time decreases. This change is directly proportional to the gas concentration.[1][13]
Methodology:
-
System Setup: A continuous-wave (cw) diode laser is tuned to a specific absorption line of this compound in the near-infrared region (e.g., near 1535 nm).[1][14] The laser is coupled into a high-finesse optical cavity (the sample cell). A photodetector is placed behind the exit mirror to measure the decaying light intensity.
-
Sample Introduction: Ambient air is continuously drawn through the optical cavity using a pump. For static measurements, air can be collected in inert gas sampling bags and subsequently introduced into the cell.[1]
-
Measurement: The laser is periodically switched off or shifted in frequency to initiate a ring-down event. The photodetector records the exponential decay of light leaking from the cavity.
-
Data Analysis: The ring-down time (τ) is determined by fitting an exponential function to the decay signal. The ring-down time in the presence of the sample (τ) is compared to the ring-down time of the empty cavity (τ₀). The this compound concentration is calculated using the Beer-Lambert law, adapted for CRDS.[13]
-
Calibration: While CRDS can be a calibration-free technique if the absorption line strength is known, calibration with standard gas mixtures is often performed to ensure accuracy.[1]
Detection Limit: 35 parts-per-trillion by volume (pptv) with pre-concentration; sub-parts-per-billion by volume (ppbv) for direct measurement.[1][8]
Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC-FID is a robust technique for separating and quantifying volatile organic compounds (VOCs). A gas sample is injected into a column where compounds are separated based on their physical and chemical properties. A flame ionization detector then combusts the eluted compounds, producing ions that generate a measurable current proportional to the amount of carbon atoms.[5][15]
Methodology:
-
Air Sampling and Pre-concentration:
-
A known volume of air (e.g., 400 mL) is drawn through a sorbent tube (e.g., containing Carbopack™) to trap VOCs, including this compound.[16]
-
Alternatively, cryogenic trapping can be used, where the air sample is passed through a cold trap (cooled with liquid nitrogen or a cryocooler) to condense the compounds.[6]
-
A dehydration step is often necessary to remove water vapor, which can interfere with the analysis.[16]
-
-
Thermal Desorption and Injection: The sorbent or cryogenic trap is rapidly heated, desorbing the trapped compounds into a stream of inert carrier gas (e.g., helium or hydrogen), which carries them into the GC column.
-
Chromatographic Separation: The sample is passed through a capillary column (e.g., a PLOT column) housed in a temperature-programmed oven. This compound is separated from other hydrocarbons based on its retention time in the column.
-
Detection and Quantification:
-
As this compound elutes from the column, it enters the FID, where it is burned in a hydrogen-air flame.[15]
-
This combustion produces ions, generating a current that is measured by an electrometer.
-
The resulting signal is plotted as a chromatogram. The area under the this compound peak is proportional to its concentration.
-
-
Calibration: The system is calibrated by analyzing standard gas mixtures with known concentrations of this compound to create a calibration curve (peak area vs. concentration).[17]
Experimental Workflow: GC-FID with Pre-concentration
Conclusion
This compound is a versatile atmospheric trace gas with significant natural and anthropogenic sources. Its atmospheric concentration is a key indicator of combustion efficiency and air mass history. The primary removal mechanism for this compound is oxidation by the hydroxyl radical, a process that contributes to the formation of other atmospheric species like glyoxal. High-precision analytical techniques such as CRDS and GC-FID enable the quantification of this compound at trace levels, providing essential data for atmospheric chemistry models. The protocols and pathways detailed in this guide offer a foundational understanding for researchers in environmental and analytical sciences.
References
- 1. DSpace [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. AAS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. courses.seas.harvard.edu [courses.seas.harvard.edu]
- 12. The reaction of this compound with hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.stanford.edu [web.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. researchgate.net [researchgate.net]
- 17. longlab.stanford.edu [longlab.stanford.edu]
Illuminating the Core: A Technical Guide to the Theoretical Models of Acetylene's Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental theoretical models that describe the molecular structure and bonding of acetylene (B1199291) (C₂H₂). A comprehensive understanding of the electronic structure of this simple yet pivotal alkyne provides a critical foundation for comprehending the reactivity and interaction of more complex molecules in chemical and biological systems. This document outlines the Valence Bond Theory and Molecular Orbital Theory approaches to this compound's structure, explores modern computational models, and details the experimental methodologies used to validate these theoretical frameworks.
Valence Bond Theory: A Localized Bonding Perspective
Valence Bond Theory (VBT) provides an intuitive and powerful description of the bonding in this compound, centered on the concept of orbital hybridization. In this model, the carbon atoms in this compound are sp-hybridized.[1][2] This hybridization involves the mixing of one 2s orbital and one 2p orbital to form two equivalent sp hybrid orbitals, which are oriented linearly at an angle of 180° to each other.[1][2][3] The remaining two 2p orbitals on each carbon atom remain unhybridized and are perpendicular to each other and to the axis of the sp hybrid orbitals.[1][3]
The bonding framework of this compound can be dissected as follows:
-
Carbon-Carbon Sigma (σ) Bond: One sp hybrid orbital from each carbon atom overlaps head-on to form a strong σ bond along the internuclear axis.[4][5]
-
Carbon-Hydrogen Sigma (σ) Bonds: The remaining sp hybrid orbital on each carbon atom overlaps with the 1s orbital of a hydrogen atom to form two C-H σ bonds.[5]
-
Carbon-Carbon Pi (π) Bonds: The two unhybridized 2p orbitals on one carbon atom overlap sideways with the corresponding 2p orbitals on the adjacent carbon atom.[1][3] This side-by-side overlap results in the formation of two π bonds, which are located above and below, and in front of and behind the C-C σ bond axis.[1][3]
This combination of one σ and two π bonds constitutes the carbon-carbon triple bond, a hallmark of alkynes.[1][6] This model successfully accounts for this compound's linear geometry and the high electron density between the two carbon atoms.[1][7]
Molecular Orbital Theory: A Delocalized Bonding Picture
Molecular Orbital (MO) Theory offers a more delocalized and quantitative description of bonding in this compound. In this framework, the atomic orbitals of all atoms in the molecule combine to form a set of molecular orbitals that extend over the entire molecule.[8] These molecular orbitals are either bonding (lower in energy than the constituent atomic orbitals) or antibonding (higher in energy).
For this compound, the combination of the 2s and 2p atomic orbitals of the two carbon atoms and the 1s atomic orbitals of the two hydrogen atoms leads to the formation of the following valence molecular orbitals, in order of increasing energy:
-
2σg: A bonding MO resulting from the in-phase combination of the carbon 2s orbitals.
-
2σu: An antibonding MO from the out-of-phase combination of the carbon 2s orbitals.
-
3σg: A bonding MO formed by the in-phase overlap of the carbon 2pσ orbitals (along the internuclear axis).
-
1πu: A set of two degenerate (equal energy) bonding MOs formed from the side-by-side overlap of the carbon 2pπ orbitals (perpendicular to the internuclear axis). These are the Highest Occupied Molecular Orbitals (HOMOs).
-
1πg*: A set of two degenerate antibonding MOs resulting from the out-of-phase side-by-side overlap of the carbon 2pπ orbitals. These are the Lowest Unoccupied Molecular Orbitals (LUMOs).
-
3σu*: An antibonding MO from the out-of-phase overlap of the carbon 2pσ orbitals.
The ten valence electrons of this compound fill the bonding molecular orbitals (2σg, 2σu, 3σg, and the two 1πu orbitals). The triple bond in this compound is described in MO theory as the net result of one σ bond and two π bonds, consistent with Valence Bond Theory.
Quantitative Data on this compound's Structure and Bonding
Experimental and computational studies have provided precise data on the structural parameters and bond characteristics of this compound. These values are often compared with those of ethene (double bond) and ethane (B1197151) (single bond) to illustrate the effects of bond order.
| Parameter | This compound (C₂H₂) | Ethene (C₂H₄) | Ethane (C₂H₆) |
| C-C Bond Length (pm) | 120.3[8] | 134[1] | 154[1] |
| C-H Bond Length (pm) | 106.2[9] | 108.7 | 109.4 |
| H-C-C Bond Angle (°) | 180[1][2] | 121.3 | 111.2 |
| C-C Bond Energy (kJ/mol) | 965[8] | 614[1] | 347[1] |
Table 1: Comparison of Structural and Bonding Parameters for this compound, Ethene, and Ethane.
The shorter C-C bond length and higher bond energy in this compound compared to ethene and ethane are direct consequences of the triple bond, which pulls the carbon atoms closer together and requires more energy to break.[1] The linear geometry of this compound is a result of the sp hybridization of the carbon atoms.[1][7]
Modern Computational Models
While Valence Bond and Molecular Orbital theories provide excellent qualitative and semi-quantitative descriptions, modern computational chemistry methods offer highly accurate predictions of molecular structure and properties.
Ab Initio Methods
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While a good starting point, it does not account for electron correlation, which is the interaction between electrons.
-
Coupled Cluster (CC) Theory: Coupled Cluster theory is a high-accuracy ab initio method that systematically includes electron correlation.[10] The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" in computational chemistry for its ability to produce results very close to experimental values.[1][10]
Density Functional Theory (DFT)
Density Functional Theory is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost, making them suitable for studying larger molecules.
Experimental Protocols for Structure Determination
The theoretical models of this compound's structure are validated by experimental data obtained from various spectroscopic techniques.
Rotational Spectroscopy
Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise measurements of the moments of inertia of a molecule. From these moments of inertia, the bond lengths and bond angles can be determined with very high accuracy.
Experimental Protocol Outline:
-
Sample Preparation: Gaseous this compound is introduced into a high-vacuum sample cell.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: At specific frequencies corresponding to rotational transitions, the molecules absorb the radiation. This absorption is detected.
-
Spectral Analysis: The frequencies of the absorption lines are used to calculate the rotational constants of the molecule.
-
Structure Determination: The rotational constants for different isotopic species of this compound (e.g., C₂D₂, ¹³C₂H₂) are used to precisely determine the C-C and C-H bond lengths.[11]
Gas-Phase Electron Diffraction (GED)
In gas-phase electron diffraction, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern provides information about the internuclear distances in the molecule.
Experimental Protocol Outline:
-
Electron Beam Generation: A high-energy beam of electrons is generated in an electron gun.[12]
-
Sample Introduction: A jet of gaseous this compound is introduced into the path of the electron beam in a high-vacuum chamber.[12]
-
Scattering: The electrons are scattered by the electrostatic potential of the this compound molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.[12]
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the C-C and C-H bond lengths.[12]
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is used to determine the energies of the molecular orbitals. In this technique, a sample is irradiated with high-energy photons, causing the ejection of electrons.
Experimental Protocol Outline:
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, such as HeI (21.22 eV) or HeII (40.8 eV) radiation.[13]
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.[13]
-
Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The binding energy is calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.
-
Orbital Energy Determination: The peaks in the photoelectron spectrum correspond to the ionization energies from the different molecular orbitals, thus providing their energy levels.[13] For this compound, the experimentally determined adiabatic ionization potentials are 11.41 eV for the 1πu orbital, 16.76 eV for the 3σg orbital, 18.71 eV for the 2σu orbital, and 23.65 eV for the 2σg orbital.[13]
Conclusion
The molecular structure and bonding of this compound are well-described by both Valence Bond and Molecular Orbital theories, which are complemented and refined by modern computational methods. Valence Bond Theory provides a simple, intuitive picture of sp hybridization and the formation of a carbon-carbon triple bond. Molecular Orbital Theory offers a more detailed and delocalized view of the electronic structure, providing quantitative information about the energies of the molecular orbitals. High-level computational methods, such as CCSD(T), allow for the highly accurate prediction of this compound's structural parameters. These theoretical models are firmly grounded in experimental evidence from rotational spectroscopy, gas-phase electron diffraction, and photoelectron spectroscopy, which provide precise measurements of bond lengths, bond angles, and orbital energies. A thorough understanding of these fundamental principles is indispensable for researchers in chemistry and drug development, as the concepts of hybridization, sigma and pi bonding, and molecular orbital interactions are central to understanding the structure, reactivity, and biological activity of a vast array of organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Formula, Structure, Hybridization & Uses Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Photoelectron spectra of this compound, dithis compound, and their deutero-derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. Rotational spectroscopy and molecular structure of the 1,1,2-trifluoroethylene-acetylene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Energy Level Diagram of C2H2 (this compound) | Filo [askfilo.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Coupled cluster - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 13. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Early Industrial Production of Acetylene from Calcium Carbide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early industrial methods for producing acetylene (B1199291) gas (C₂H₂) from calcium carbide (CaC₂). The document details the fundamental chemical principles, process parameters, equipment, and purification techniques that were central to the this compound industry in the late 19th and early 20th centuries.
Core Chemical Principles
The industrial production of this compound from calcium carbide is based on a simple yet highly exothermic hydrolysis reaction. The fundamental chemical equation governing this process is:
CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq) [1][2]
This reaction, discovered by Friedrich Wöhler in 1862, involves the decomposition of calcium carbide in the presence of water to yield this compound gas and an aqueous solution of calcium hydroxide (B78521), commonly known as slaked lime.[1] The reaction is instantaneous and vigorous upon contact of the reactants.[1]
The production of the primary raw material, calcium carbide, was a pivotal development. It was first commercially produced in 1892 by Thomas Willson, who developed an electric arc furnace process to heat a mixture of lime (calcium oxide, CaO) and coke (carbon, C) to temperatures around 2000-2100 °C.[3]
CaO(s) + 3C(s) → CaC₂(s) + CO(g)
Quantitative Process Data
The efficiency and output of early this compound production were dependent on several key parameters. The following tables summarize the available quantitative data from historical industrial practices.
Table 1: Raw Material and Product Ratios
| Parameter | Value | Reference |
| Calcium Carbide to this compound Ratio (by weight) | 3.1 tons of 80% pure CaC₂ produces 1 ton of C₂H₂ | [4] |
| This compound Yield from Technical Grade Calcium Carbide | Approximately 300 liters per kilogram | [5] |
| Calcium Hydroxide (slaked lime) Byproduct | ~2.8 tons per ton of this compound produced | [4] |
| Water to Calcium Carbide Ratio (Wet Process) | 1 gallon of water per pound of calcium carbide | [6] |
Table 2: Typical Impurities in Crude this compound Gas
| Impurity | Chemical Formula | Typical Concentration Range (ppmv) | Source |
| Phosphine (B1218219) | PH₃ | 180 - 570 | [7] |
| Hydrogen Sulfide (B99878) | H₂S | 2 - 330 | [7] |
| Ammonia (B1221849) | NH₃ | 150 - 900 | [7] |
| Arsine | AsH₃ | up to 10 | [7] |
| Oxygen | O₂ | up to 7790 (0.779%) | [8] |
| Nitrogen | N₂ | up to 37800 (3.78%) | [8] |
| Water Vapor | H₂O | Saturated | [2] |
Early Industrial Production Methodology
The industrial-scale production of this compound was carried out in specialized apparatus known as this compound generators. Two primary methods were employed: the "wet process" and the "dry process".[9]
This compound Generation: Wet vs. Dry Process
-
Wet Process: In this more common method, calcium carbide is introduced into a large excess of water.[10] The large volume of water serves to dissipate the significant heat generated during the exothermic reaction, thereby controlling the temperature of the generator.[11]
-
Dry Process: In the dry process, a limited and controlled amount of water is sprayed onto a larger mass of calcium carbide.[9] This method produces a relatively dry calcium hydroxide byproduct.
Experimental Protocol: A Generalized Early Industrial "Wet Process"
This protocol describes a generalized procedure for the generation and purification of this compound based on the "carbide-to-water" wet process commonly used in the early 20th century.
1. Charging the Generator:
- The this compound generator, a large vessel, is filled with a substantial volume of water.[12]
- Lumps of technical grade calcium carbide, typically ranging in size from a few millimeters to 50 mm, are loaded into a hopper equipped with a feeding mechanism.[2]
2. This compound Generation:
- The feeding mechanism introduces the calcium carbide into the water in a controlled manner.[13] The rate of carbide addition is regulated to control the rate of gas production and to maintain the generator temperature within a safe range, often between 70-85°C to maximize yield.[10]
- The generated this compound gas, being less dense than water, bubbles to the surface and is collected from the top of the generator.[12]
3. Cooling and Initial Scrubbing:
- The hot, moist this compound gas exiting the generator is first passed through a condenser to lower its temperature.[2] This cooling step is crucial for safety and to condense a significant portion of the water vapor.
- The gas is then typically passed through a water scrubber or an ammonia scrubber to remove the highly water-soluble ammonia impurity and any carried-over lime particles.[2][14]
4. Chemical Purification:
- To remove phosphine and hydrogen sulfide, the gas is bubbled through a series of purification towers containing chemical solutions.
- Acid Wash: The gas is passed through a packed tower where it comes into contact with a counter-current flow of concentrated sulfuric acid.[14][15] This effectively removes phosphine and hydrogen sulfide through oxidation.[15][16]
- Caustic/Alkaline Wash: Following the acid wash, the this compound is passed through an alkaline scrubbing tower, for example, containing a sodium hydroxide solution, to neutralize any acidic gases carried over from the previous stage.[10][14]
- Alternative Dry Purification: In some setups, a dry purification method was used, where the gas was passed through vessels containing layers of a purifying compound, such as ferric chloride on a diatomaceous earth support, which would react with and remove the impurities.[14]
5. Drying:
- The purified this compound gas is saturated with water vapor and must be dried. This is achieved by passing the gas through a drying tower packed with a desiccant, most commonly anhydrous calcium chloride.[2]
6. Compression and Storage:
- The cool, dry, and purified this compound gas is then compressed.
- For storage and transport, the compressed this compound is dissolved in acetone (B3395972) within specially designed steel cylinders filled with a porous mass.[5] This method allows for the safe storage of this compound at pressures exceeding those at which it would otherwise be explosive.
Visualizations of Chemical Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the early industrial production of this compound.
Caption: Chemical reaction for the production of this compound from calcium carbide.
Caption: Early industrial workflow for this compound production and purification.
References
- 1. crecompany.com [crecompany.com]
- 2. How Is this compound Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. firstsuperspeedway.com [firstsuperspeedway.com]
- 6. aensiweb.com [aensiweb.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification and Removal of Some Contaminating Gases from this compound Used to Study Gas-Utilizing Enzymes and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in this compound Production | TYWH [tjtywh.com]
- 10. eiga.eu [eiga.eu]
- 11. Calcium carbide - Wikipedia [en.wikipedia.org]
- 12. ahmrc.org [ahmrc.org]
- 13. Know How this compound is Produced in this compound Plant - Rexarc [rexarc.com]
- 14. eiga.eu [eiga.eu]
- 15. DE2625039A1 - Purification of this compound by sulphuric acid washing - with establishment of an improved initial concn. gradient in the column - Google Patents [patents.google.com]
- 16. CN105344313A - Dissolved this compound purifying agent - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Acetylene from Calcium Carbide and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of acetylene (B1199291) gas from the reaction of calcium carbide with water. This compound is a highly reactive and versatile C2 building block with significant applications in organic synthesis, including the preparation of various precursors for drug development. The following sections detail the chemical background, safety considerations, experimental procedures, and expected outcomes.
Introduction
The reaction of calcium carbide (CaC₂) with water provides a convenient and historically significant method for the generation of this compound (C₂H₂). The overall chemical equation for this exothermic reaction is:
CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)[1][2][3][4]
This process is valued for its simplicity and the high reactivity of the generated this compound gas, making it a useful reagent in various chemical transformations. However, the reaction is vigorous and requires careful control to ensure safety and purity of the product. Commercial grade this compound can contain between 2-5% impurities, while high-purity this compound can reach up to 99.6% purity.[5]
Safety Precautions
Extreme caution must be exercised during the preparation and handling of this compound due to its high flammability and explosive potential.
-
Flammability: this compound has a very wide flammability range in air (2.5% to 82%) and a low ignition energy.[6] The reaction is highly exothermic, and the heat generated can be sufficient to ignite the this compound produced.[1][6]
-
Explosive Mixtures: this compound can form explosive mixtures with air.[7] The apparatus should be purged with an inert gas (e.g., nitrogen or argon) before starting the reaction to displace air.
-
Handling of Calcium Carbide: Calcium carbide is a moisture-sensitive, corrosive solid.[8] It must be stored in a cool, dry, well-ventilated area in tightly sealed containers to prevent reaction with atmospheric moisture.[8][9] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling calcium carbide.[10]
-
Byproducts: The reaction produces calcium hydroxide (B78521) (slaked lime), which is a corrosive alkaline slurry.[11] Handle with appropriate care.
-
Waste Disposal: Unreacted calcium carbide must be quenched slowly and carefully with a large excess of water in a well-ventilated area, away from ignition sources. The resulting calcium hydroxide slurry should be neutralized before disposal in accordance with local regulations.[6][8]
Quantitative Data
The yield and purity of this compound are dependent on the quality of the calcium carbide and the reaction conditions. The following table summarizes key quantitative parameters.
| Parameter | Value/Range | Notes |
| Theoretical Gas Yield | ~349 L/kg (at STP) | Based on 100% pure calcium carbide. |
| Practical Gas Yield | 250 - 300 L/kg | Dependent on the grade and particle size of calcium carbide.[12] |
| Purity (Commercial Grade) | 98.0 - 99.5% | Impurities include solvent vapor, N₂, O₂, Ar, NH₃, PH₃, and H₂S.[13] |
| Purity (High-Purity) | Up to 99.6% | Achieved through purification steps.[5] |
| Heat of Reaction | ~127 kJ/mol | Highly exothermic reaction requiring temperature control.[1] |
| Key Impurities | Phosphine (B1218219) (PH₃), Hydrogen Sulfide (H₂S), Ammonia (NH₃) | Originate from impurities in the calcium carbide (calcium phosphide, calcium sulfide). |
Experimental Protocols
Two primary methods are employed for the laboratory generation of this compound from calcium carbide: the "wet process" where calcium carbide is added to an excess of water, and the "dry process" where a controlled amount of water is added to calcium carbide.[11] The wet process is generally preferred for laboratory scale due to better temperature control.
Apparatus Setup
A typical laboratory setup consists of a gas generation flask, a dropping funnel, a gas washing bottle for purification, and a gas collection system (e.g., a gas burette or displacement of water in an inverted graduated cylinder).
Protocol 1: Wet Process Generation and Purification of this compound
This protocol describes the generation of this compound by the controlled addition of calcium carbide to water, followed by purification to remove common impurities.
Materials:
-
Calcium Carbide (CaC₂), technical grade, small lumps
-
Distilled Water
-
Acidified Copper (II) Sulfate (B86663) solution (5-10% w/v in dilute H₂SO₄)
-
Sodium Hypochlorite (B82951) solution (optional, for phosphine removal)
-
Glass wool
Procedure:
-
Apparatus Assembly: Assemble the gas generation apparatus in a fume hood. The generation flask should be a three-necked flask equipped with a dropping funnel for the addition of calcium carbide, a gas outlet tube, and a thermometer.
-
Purification Train: Connect the gas outlet of the generation flask to a series of two gas washing bottles. The first bottle should contain the acidified copper (II) sulfate solution to remove hydrogen sulfide. The second bottle can optionally contain a sodium hypochlorite solution to scrub phosphine. A plug of glass wool should be placed in the gas outlet tube to prevent carryover of any solid particles.
-
Gas Collection: The outlet of the purification train should be connected to a gas collection system. For collection over water, ensure the collection vessel is completely filled with water and inverted in a pneumatic trough.
-
Reaction Initiation: Fill the generation flask with a sufficient volume of distilled water.
-
This compound Generation: Carefully add small lumps of calcium carbide to the water in the generation flask at a controlled rate to maintain a steady evolution of gas. The reaction is immediate.
-
Purification: The generated this compound gas will bubble through the purification solutions, removing impurities.
-
Gas Collection: Collect the purified this compound gas by the downward displacement of water.
-
Reaction Termination and Workup: Once the desired volume of this compound has been collected, stop adding calcium carbide. Allow the reaction to subside. Any unreacted calcium carbide should be carefully quenched with a large excess of water. The resulting calcium hydroxide slurry should be neutralized with a suitable acid (e.g., hydrochloric acid) before disposal.
Diagrams
Caption: Experimental workflow for this compound generation.
Caption: Logical relationship of reaction components.
References
- 1. Detailed Analysis of the Chemical Reaction Mechanism of Calcium Carbide in this compound Production | TYWH [tjtywh.com]
- 2. Calcium Carbide Gas Volume and Production Efficiency: How to Increase this compound Gas Yield | TYWH [tjtywh.com]
- 3. quora.com [quora.com]
- 4. Key Notes On Preparation Of this compound From Calcium Carbide [unacademy.com]
- 5. How High Purity this compound is Made - Rexarc [rexarc.com]
- 6. durhamgeo.com [durhamgeo.com]
- 7. Amasci.net - this compound synthesis [amasci.net]
- 8. lobachemie.com [lobachemie.com]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. How Is this compound Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 12. US4863493A - High purity this compound gas - Google Patents [patents.google.com]
- 13. This compound Generation Process | TYWH [tjtywh.com]
Application Notes and Protocols for the Industrial Synthesis of Acetylene via Partial Combustion of Methane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the industrial synthesis of acetylene (B1199291) through the partial combustion of methane (B114726). This method, primarily based on the Sachsse-Bartholome process, is a cornerstone of industrial chemistry, providing a critical building block for the synthesis of a wide range of organic compounds.
Introduction
This compound (C₂H₂) is a highly reactive and versatile chemical intermediate used in the synthesis of numerous chemicals, including plastics, solvents, and pharmaceuticals.[1][2][3] The partial combustion of methane offers an economically viable route to large-scale this compound production, utilizing natural gas as a primary feedstock.[4][5] This process involves the high-temperature, short-duration reaction of methane with a limited supply of oxygen, followed by rapid quenching to preserve the this compound product.[6][7]
The overall process can be summarized by the following key stages:
-
Reactant Preheating: Methane (natural gas) and oxygen are separately preheated to elevated temperatures to improve reaction kinetics and efficiency.[8][9]
-
Reaction: The preheated gases are intimately mixed and reacted in a specially designed burner, where the partial combustion of a portion of the methane provides the necessary heat for the endothermic conversion of the remaining methane to this compound.[6][10]
-
Quenching: The hot reaction gas mixture is rapidly cooled (quenched) to prevent the decomposition of this compound into soot and hydrogen.[4][7]
-
Purification: The crude this compound gas is purified to remove byproducts such as carbon monoxide, hydrogen, carbon dioxide, and higher acetylenes.
Process Chemistry and Thermodynamics
The synthesis of this compound from methane is a complex process involving both exothermic combustion and endothermic pyrolysis reactions occurring simultaneously.
The primary reactions involved are:
-
Exothermic Combustion (Heat Generation): CH₄ + 2O₂ → CO₂ + 2H₂O CH₄ + O₂ → CO + H₂O + H₂
-
Endothermic Pyrolysis (this compound Formation): 2CH₄ → C₂H₂ + 3H₂
The heat generated by the exothermic combustion of a portion of the methane provides the high temperature (around 1500-1700°C) required for the endothermic pyrolysis of the remaining methane to this compound.[11][12] The overall reaction is highly non-selective, leading to a complex mixture of products.
Quantitative Process Parameters
The following tables summarize key quantitative data for the industrial synthesis of this compound via partial combustion of methane.
Table 1: Typical Reactant and Reaction Conditions
| Parameter | Value | Reference |
| Methane (Natural Gas) Preheat Temperature | 500 - 700 °C | [8][9] |
| Oxygen Preheat Temperature | Up to 650 °C | [4][9] |
| Reaction Temperature | 1500 - 1700 °C | [11] |
| Oxygen to Methane Molar Ratio | 0.54 - 0.56 | [5] |
| Residence Time in Burner | 0.1 - 10 milliseconds | [10] |
| Quench Temperature | Cooled to approx. 240 °C (oil quench) or 360 K (water quench) | [7][11] |
Table 2: Typical Cracked Gas Composition (Volume %)
| Component | Concentration (approx. vol %) | Reference |
| This compound (C₂H₂) | 8 | [5] |
| Hydrogen (H₂) | 50 - 55 | [11] |
| Carbon Monoxide (CO) | 24 - 27 | [11] |
| Methane (CH₄) | 4.5 - 5.5 | [11] |
| Carbon Dioxide (CO₂) | 3 - 4 | [11] |
| Higher Acetylenes | 0.5 - 0.8 | [11] |
| Nitrogen, Oxygen, Argon | Remainder | [11] |
Experimental Protocol: Sachsse-Bartholome Process
This protocol outlines the key steps for the synthesis of this compound based on the widely used Sachsse-Bartholome process.
4.1. Materials and Equipment
-
Methane source (e.g., natural gas)
-
High-purity oxygen
-
High-temperature preheaters for methane and oxygen
-
Specialized burner block and reaction chamber
-
Quenching system (e.g., water or oil spray)
-
Soot removal system (e.g., water wash, electrofilter)
-
Gas compression system
-
Solvent absorption and stripping columns (e.g., using N-methylpyrrolidinone - NMP)
-
Analytical instrumentation (e.g., gas chromatography)
4.2. Procedure
-
Reactant Preheating: Separately preheat the methane stream to approximately 600-700°C and the oxygen stream to a similar temperature.[8]
-
Mixing and Reaction: Introduce the preheated methane and oxygen streams into a mixing zone immediately before the burner block. The intimate mixing of the reactants is crucial for controlled combustion. The gas mixture then passes through the burner block into the reaction chamber where partial oxidation occurs at temperatures of 1500-1700°C.[11] The residence time in the reaction zone is extremely short, typically in the range of milliseconds, to maximize this compound yield and minimize its decomposition.[10]
-
Rapid Quenching: Immediately after the reaction, rapidly cool the hot cracked gas mixture to below 300°C. This is a critical step to prevent the exothermic decomposition of this compound. Quenching can be achieved by spraying with water or a pyrolysis oil.[11][13]
-
Soot Removal: The quenched gas contains suspended carbon particles (soot). Remove the soot by passing the gas through a water wash or an electrostatic filter.[4]
-
Compression: Compress the cleaned cracked gas to facilitate the subsequent purification steps.
-
This compound Purification:
-
Product Analysis: Analyze the purity of the final this compound product using gas chromatography or other suitable analytical techniques.
Visualizations
Caption: Figure 2: Experimental workflow for the Sachsse-Bartholome process.
Diagram 3: Key Parameter Relationships
Caption: Figure 3: Logical relationships of key process parameters.
References
- 1. nexair.com [nexair.com]
- 2. Commercially Viable Uses of this compound – Part I - Rexarc [rexarc.com]
- 3. 8 Interesting Uses for this compound - Air Source Industries [air-source.com]
- 4. books.rsc.org [books.rsc.org]
- 5. osti.gov [osti.gov]
- 6. US3234300A - Production of this compound by the partial combustion process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5824834A - Process for the production of this compound and synthesis gas - Google Patents [patents.google.com]
- 9. US20070238910A1 - Process for the manufacture of this compound by partial oxidation of hydrocarbons - Google Patents [patents.google.com]
- 10. globallcadataaccess.org [globallcadataaccess.org]
- 11. CN103003222A - Method for producing this compound according to the sachsse-bartholome method - Google Patents [patents.google.com]
- 12. onepetro.org [onepetro.org]
- 13. US8975460B2 - Process for preparing this compound by the Sachsse-Bartholomé process - Google Patents [patents.google.com]
- 14. cdn.intratec.us [cdn.intratec.us]
Application Notes and Protocols for Sonogashira Coupling Reactions Using Acetylene
For Researchers, Scientists, and Drug Development Professionals
Harnessing Acetylene (B1199291) in Sonogashira Coupling: A Detailed Guide to Carbon-Carbon Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] While a diverse range of terminal alkynes can be employed, the use of the simplest alkyne, this compound gas, presents a direct and atom-economical route to terminal alkynes and symmetric diarylalkynes.
However, the gaseous nature and flammability of this compound necessitate specialized handling and experimental setups.[3] This document provides detailed application notes and protocols for the safe and effective use of this compound in Sonogashira coupling reactions, including direct insufflation of this compound gas and its in situ generation from calcium carbide, a safer and more convenient alternative.[4][5]
Reaction Mechanism and Pathway
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The generally accepted mechanism involves the following key steps:
-
Palladium(0) Formation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl or vinyl halide oxidatively adds to the Pd(0) species, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[2]
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
Experimental Protocols
Protocol 1: Sonogashira Coupling with Direct this compound Gas Insufflation
This protocol describes the coupling of an aryl halide with this compound gas bubbled directly into the reaction mixture. Extreme caution must be exercised due to the high flammability and explosive potential of this compound.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%)
-
Base (e.g., triethylamine, 5 mL)
-
Solvent (e.g., THF, 10 mL, anhydrous and degassed)
-
This compound gas (lecture bottle with a regulator and flow meter)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow:
Procedure:
-
Reactor Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a septum. The entire apparatus must be flame-dried and cooled under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl halide, palladium catalyst, copper(I) iodide, and triphenylphosphine under a positive pressure of inert gas.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the base via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure an oxygen-free environment.
-
This compound Introduction: While maintaining a positive inert gas pressure, introduce a gentle stream of this compound gas into the reaction mixture via a subsurface needle connected to the this compound cylinder through a flow meter and a bubbler. The flow rate should be carefully controlled to avoid excessive pressure buildup.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, stop the this compound flow and purge the system with inert gas. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling with In Situ Generation of this compound from Calcium Carbide
This protocol offers a safer alternative by generating this compound in situ from calcium carbide, avoiding the direct handling of this compound gas cylinders.[4][5]
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Calcium carbide (CaC₂, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Ligand (e.g., SPhos, 0.06 mmol, 6 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO/H₂O mixture, 9:1, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand, copper(I) iodide, and base.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with inert gas three times.
-
Solvent Addition: Add the DMSO/H₂O solvent mixture via syringe.
-
Calcium Carbide Addition: Carefully add the calcium carbide to the reaction mixture under a positive flow of inert gas. The generation of this compound will commence upon contact with water.
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The subsequent work-up and purification steps are similar to Protocol 1.
Quantitative Data Summary
The following tables summarize representative quantitative data for Sonogashira coupling reactions using this compound, either directly or generated in situ.
Table 1: Sonogashira Coupling of Aryl Halides with this compound Gas
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (3) / PPh₃ (6) | CuI (5) | Piperidine | DMF | 60 | 12 | 78 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | Toluene | RT | 8 | 92 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (2.5) | CuI (5) | Cs₂CO₃ | MeCN | 80 | 10 | 75 |
Table 2: Sonogashira Coupling of Aryl Halides with this compound from Calcium Carbide
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) / SPhos (6) | - | K₂CO₃ | DMSO/H₂O | 100 | 16 | 88[5] |
| 2 | 1-Chloronaphthalene | Pd(OAc)₂ (3) / SPhos (6) | - | K₂CO₃ | DMSO/H₂O | 100 | 18 | 85[5] |
| 3 | 2-Iodoaniline | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 90 | 12 | 79 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / XPhos (4) | - | t-BuOK | Dioxane/H₂O | 110 | 14 | 91 |
Safety Considerations
This compound is a highly flammable and explosive gas, especially under pressure and in the presence of certain metals like copper, silver, and mercury, with which it can form explosive acetylides.
-
Handling this compound Gas:
-
Always use this compound in a well-ventilated fume hood.
-
Ensure all equipment is free from leaks.
-
Use a proper regulator and flow meter to control the gas flow.
-
Never exceed a pressure of 15 psi.
-
Keep the cylinder upright and secured.
-
Avoid contact with incompatible metals.
-
-
In Situ Generation from Calcium Carbide:
-
Calcium carbide reacts exothermically with water; add it slowly to the reaction mixture.
-
The reaction generates flammable this compound gas; ensure proper ventilation and absence of ignition sources.
-
-
General Precautions:
-
Perform all reactions under an inert atmosphere (nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Have a fire extinguisher readily accessible.
-
Applications in Drug Development
The introduction of an ethynyl (B1212043) group via Sonogashira coupling is a valuable strategy in drug discovery. The alkyne moiety can serve as a versatile synthetic handle for further transformations, such as click chemistry, or can be a key structural element in the final active pharmaceutical ingredient (API). For instance, the Sonogashira reaction has been employed in the synthesis of various biologically active compounds, including antiviral, anticancer, and central nervous system-targeting agents. The ability to directly introduce the this compound group provides a convergent and efficient approach to novel molecular scaffolds for drug development.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. A thorough risk assessment should be conducted before performing any of the described experiments.
References
Application of Acetylene in the Synthesis of Vinyl Monomers and Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene (B1199291) (C₂H₂), the simplest alkyne, serves as a versatile and historically significant building block in organic synthesis. Its high reactivity, owing to the carbon-carbon triple bond, makes it a valuable precursor for a wide array of vinyl monomers, which are the fundamental units for numerous commercially important polymers. This document provides detailed application notes and experimental protocols for the synthesis of key vinyl monomers—vinyl chloride, vinyl acetate, and acrylonitrile—from this compound, as well as the polymerization of this compound itself to form polythis compound.
Synthesis of Vinyl Monomers from this compound
The addition of various reagents across the triple bond of this compound, a class of reactions known as vinylation, provides a direct route to functionalized vinyl compounds.
Synthesis of Vinyl Chloride Monomer (VCM)
Vinyl chloride (CH₂=CHCl) is the monomer precursor to polyvinyl chloride (PVC), one of the most widely produced synthetic plastics. The synthesis from this compound involves the hydrochlorination of this compound.[1][2]
References
Detecting Trace Acetylene in Gas Mixtures: A Guide to Advanced Analytical Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylene (B1199291) (C₂H₂) is a critical process indicator and a common impurity in various industrial gas streams, including ethylene (B1197577) production.[1] Even at trace levels, this compound can have detrimental effects, such as poisoning catalysts in polymerization processes.[1] Consequently, its accurate and sensitive detection is paramount. This document provides a detailed overview of advanced analytical techniques for quantifying trace amounts of this compound in diverse gas mixtures, complete with experimental protocols and comparative data.
Gas Chromatography (GC)
Gas Chromatography is a well-established and robust technique for separating and quantifying volatile compounds. For trace this compound analysis, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to hydrocarbons.
Quantitative Data Summary
| Parameter | Agilent 990 Micro GC[1] | GC with CarboBOND column[2] |
| Matrix | Ethylene | Ethylene |
| Column | 10 m Agilent J&W CP-Al₂O₃/KCl | Agilent CarboBOND, 0.53 mm x 50 m |
| Detection Limit | 0.286 ppm | 250 ppb |
| Analysis Time | < 1.5 minutes | ~12 minutes |
| Repeatability (RSD) | 2.43% (Peak Area), 0.149% (Retention Time) | Not specified |
Experimental Protocol: Trace this compound in Ethylene using Agilent 990 Micro GC[1]
This protocol outlines the procedure for analyzing parts-per-million (ppm) levels of this compound in an ethylene matrix.
1. Instrumentation:
- Agilent 990 Micro GC equipped with a 10 m Agilent J&W CP-Al₂O₃/KCl GC column.[1]
- Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).
2. Reagents and Materials:
- Standard gas mixture containing a known concentration of this compound in ethylene (e.g., 5 ppm C₂H₂ in C₂H₄).[1]
- Carrier gas (Helium or Hydrogen).
- Sample gas mixture for analysis.
3. GC Conditions:
- Column Temperature: Isothermal at an optimized temperature to ensure separation of this compound from the ethylene peak.
- Injector Temperature: Set appropriately for gas phase injection.
- Detector Temperature: Set higher than the column temperature to prevent condensation.
- Carrier Gas Flow Rate: Optimized for best peak resolution and analysis time.
4. Procedure:
- System Startup and Conditioning: Start the GC and allow the system to stabilize. Condition the column as per the manufacturer's instructions to ensure a stable baseline.
- Calibration:
- Inject the standard gas mixture into the GC.
- Record the chromatogram and identify the peaks corresponding to this compound and ethylene.
- Determine the retention time and peak area for the this compound standard.
- Perform multiple injections to check for repeatability.
- Sample Analysis:
- Inject the sample gas mixture into the GC using the same conditions as the calibration.
- Record the chromatogram.
- Data Analysis:
- Identify the this compound peak in the sample chromatogram based on its retention time.
- Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the standard. The signal-to-noise ratio should be sufficient for accurate quantification.[1]
Workflow for GC Analysis of this compound
Caption: Workflow for Gas Chromatography analysis of this compound.
Spectroscopic Techniques
Spectroscopic methods offer high sensitivity and selectivity, often without the need for extensive sample preparation.
Photoacoustic Spectroscopy (PAS)
Photoacoustic Spectroscopy (PAS) is an ultra-sensitive technique that measures the acoustic waves generated when a gas sample absorbs modulated light.[3] It is particularly well-suited for trace gas detection due to its high signal-to-noise ratio.[3]
Quantitative Data Summary
| Parameter | PAS with 1.53 µm Laser Diode[3] | PAS with Three-Step Cylindrical Cell[4] | PAS for Dissolved this compound[5] |
| Detection Limit (MDL) | 191 ppb (1s), 13 ppb (1716s) | 13.74 ppb (100s) | 0.1 ppm |
| Linear Range (R²) | 0.9999 (250-1250 ppm) | 0.996 | > 0.99 (0.5-20 ppm) |
| Application | Transformer fault diagnosis, industrial leak monitoring | General gas sensing | Online monitoring in transformer oil |
Experimental Protocol: Trace this compound Detection using PAS[3]
This protocol describes the general steps for detecting trace this compound using a PAS system.
1. Instrumentation:
- A tunable laser source with a wavelength corresponding to a strong absorption line of this compound (e.g., 1.53 µm).[3]
- A resonant photoacoustic cell.
- A sensitive microphone or cantilever to detect the acoustic signal.
- A lock-in amplifier for signal processing.
- A data acquisition system.
2. Procedure:
- System Setup: Assemble the PAS system, ensuring the laser beam is aligned through the center of the photoacoustic cell.
- Wavelength Selection: Tune the laser to a specific absorption line of this compound to maximize sensitivity and minimize interference from other gases.[3]
- Gas Introduction: Fill the photoacoustic cell with the gas sample to be analyzed.
- Modulation and Detection: Modulate the intensity of the laser beam at the resonance frequency of the photoacoustic cell. The absorbed energy by this compound molecules will generate an acoustic wave, which is detected by the microphone.
- Signal Processing: The microphone signal is fed into a lock-in amplifier, which selectively amplifies the signal at the modulation frequency, significantly improving the signal-to-noise ratio.
- Quantification: The amplitude of the lock-in amplifier output is directly proportional to the this compound concentration. Calibrate the system with known concentrations of this compound to establish a calibration curve.
Logical Relationship in Photoacoustic Spectroscopy
Caption: Principle of Photoacoustic Spectroscopy for gas detection.
Cavity Ring-Down Spectroscopy (CRDS)
Cavity Ring-Down Spectroscopy (CRDS) is an extremely sensitive absorption spectroscopy technique.[6] It measures the decay rate of light in a high-finesse optical cavity, which is dependent on the concentration of absorbing species within the cavity.[6]
Quantitative Data Summary
| Parameter | Picarro G2203 Analyzer[7] | General CRDS[8][9] |
| Detection Level | ppb to ppt | ppb to ppt |
| Application | Methane (B114726) emission tracer | Environmental monitoring, semiconductor industry |
| Key Feature | High precision and stability | Very long effective pathlength (kilometers) |
Experimental Protocol: Trace this compound Detection using CRDS[6][8]
This protocol provides a general outline for using a CRDS analyzer.
1. Instrumentation:
- A CRDS analyzer (e.g., Picarro).
- Gas handling system for sample introduction.
- Calibration gas standards.
2. Procedure:
- Instrument Warm-up: Power on the CRDS analyzer and allow it to warm up and stabilize as per the manufacturer's instructions.
- System Blank/Zero: Introduce a zero-gas (a gas mixture devoid of this compound) into the measurement cavity to establish a baseline ring-down time.
- Calibration: Introduce a calibration gas with a known concentration of this compound to calibrate the instrument's response.
- Sample Measurement: Introduce the sample gas into the cavity. The CRDS instrument will continuously measure the ring-down time and calculate the this compound concentration in real-time.
- Data Logging: The instrument's software will log the concentration data over time.
Experimental Workflow for CRDS
Caption: Experimental workflow for Cavity Ring-Down Spectroscopy.
Mass Spectrometry (MS)
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for both identification and quantification of trace compounds. Cryogenic GC-MS can be employed for highly volatile analytes like this compound.[10]
Quantitative Data Summary
| Parameter | Cryogenic GC-MS[10][11] |
| Matrix | Blood and Urine |
| Detection Limit | 0.53 µg/mL (blood), 0.11 µg/mL (urine) |
| Linear Range (R²) | 0.9968 (blood), 0.9972 (urine) |
| Retention Time | 2.91 minutes |
Experimental Protocol: Cryogenic GC-MS for this compound in Biological Samples[10][11]
This protocol is adapted for the analysis of this compound in biological matrices, demonstrating the versatility of GC-MS.
1. Instrumentation:
- Gas chromatograph with cryogenic capabilities.
- Mass spectrometer.
- Headspace autosampler.
2. Reagents and Materials:
- Internal standard (e.g., isobutane).[11]
- Biological samples (blood, urine).
- Calibration standards of this compound in the relevant matrix.
3. GC-MS Conditions:
- GC Column: Appropriate for separating light hydrocarbons.
- Temperature Program: Start at a sub-zero temperature (e.g., -10°C) and then ramp up.[10]
- MS Parameters: Electron ionization (EI) mode, monitoring for the molecular ion of this compound (m/z 26) and a fragment ion for the internal standard.[10]
4. Procedure:
- Sample Preparation: Place a known volume of the biological sample into a headspace vial. Add the internal standard.
- Headspace Incubation: Incubate the vial at a controlled temperature to allow this compound to partition into the headspace.
- Injection: The headspace autosampler injects a portion of the gas phase into the GC-MS.
- Cryogenic Trapping and Separation: The low initial oven temperature traps the volatile analytes at the head of the column. The subsequent temperature ramp separates the components.
- Detection and Quantification: The mass spectrometer detects the ions. The concentration of this compound is determined by comparing the ratio of the this compound peak area to the internal standard peak area against a calibration curve.
Signaling Pathway for GC-MS Detection
Caption: Signaling pathway for GC-MS detection of analytes.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]
- 7. EGUsphere - Measuring this compound with a cavity ring-down spectroscopy gas analyser and its use as a tracer to quantify methane emissions [egusphere.copernicus.org]
- 8. Cavity Ring-Down Spectroscopy (CRDS) | Picarro [picarro.com]
- 9. Trace Detection of this compound - Potentia Enigneering [potentiaengineering.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Analysis of this compound in blood and urine using cryogenic gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Acetylene in Radiocarbon Dating of Archaeological Samples
Introduction
Radiocarbon (¹⁴C) dating is a cornerstone technique in archaeology for determining the age of organic materials up to approximately 50,000 years old.[1] The method relies on measuring the decay of the radioactive isotope ¹⁴C, which is incorporated into all living organisms from the atmosphere.[2][3] After an organism dies, it no longer takes in ¹⁴C, and the existing ¹⁴C begins to decay at a known rate (half-life of 5,730 years).[1][3][4] To measure the remaining ¹⁴C, the carbon within a sample must be converted into a form suitable for analysis. For decades, acetylene (B1199291) gas (C₂H₂) has served as a critical intermediate for this purpose, particularly for measurement techniques like Gas Proportional Counting (GPC) and Liquid Scintillation Counting (LSC).[2][5]
This application note details the process of converting carbon from archaeological samples into high-purity this compound for subsequent radiocarbon analysis.
Principle
The carbon contained within a pretreated archaeological sample is quantitatively converted into this compound gas through a three-step chemical synthesis. First, the organic material is combusted to produce carbon dioxide (CO₂). Second, the CO₂ is reacted with molten lithium metal to form solid lithium carbide (Li₂C₂).[6][7] Finally, the lithium carbide is hydrolyzed with ¹⁴C-free water to generate this compound gas (C₂H₂).[6][7] The purified this compound can then be used directly in a gas proportional counter or trimerized into benzene (B151609) (C₆H₆) for liquid scintillation counting.[8]
Workflow Overview
The conversion of an archaeological sample to this compound for radiocarbon dating is a meticulous process requiring careful handling to prevent contamination.[9][10] The general workflow involves sample pretreatment, combustion, carbide formation, hydrolysis, and purification.
Caption: High-level workflow for converting archaeological carbon to this compound for ¹⁴C dating.
Experimental Protocols
1. Sample Pretreatment
The goal of pretreatment is to remove any carbon contamination that could lead to an inaccurate age determination.[9][11] The specific protocol varies depending on the sample material.
-
For Wood and Charcoal: A standard Acid-Alkali-Acid (AAA) treatment is typically employed to remove carbonates and humic acids.[9][11][12]
-
Inspect the sample under a microscope and physically remove any visible contaminants like rootlets or sediment.[11]
-
Add 0.5 M HCl to the sample and heat at 80°C for 1 hour to remove carbonates.[12]
-
Rinse thoroughly with deionized water until neutral pH.
-
Add 0.1 M NaOH and heat at 80°C for 1 hour to remove humic and fulvic acids.[12]
-
Rinse thoroughly with deionized water.
-
Perform a final acid wash with 0.5 M HCl at 80°C for 1 hour.[12]
-
Rinse to neutrality and dry completely in an oven at 60-80°C.
-
-
For Bone: The target material is collagen, which is extracted and purified.[11][13]
-
Clean the bone surface mechanically to remove soil and surface carbonates.
-
Gently crush the bone into fragments (2-5 mm).
-
Treat with cold 0.5 M HCl to demineralize the bone, leaving the collagen pseudomorph. The acid should be replaced periodically until the bone is soft and pliable.
-
Rinse the collagen with deionized water.
-
Treat with 0.1 M NaOH to remove humic acid contaminants.[11]
-
Rinse to neutrality and dry. The C:N ratio of the extracted collagen should be checked to assess preservation (typically between 2.9 and 3.6).
-
2. Combustion to Carbon Dioxide (CO₂)
The pretreated and dried organic sample is combusted in a sealed, evacuated quartz tube with an oxidant to convert all carbon into CO₂.
-
Weigh the pretreated sample (typically containing 1-5 grams of carbon) into a quartz tube.
-
Add an excess of copper(II) oxide (CuO) as an oxygen source and some silver (Ag) foil to remove sulfur and halogen compounds.[13]
-
Evacuate the tube to a high vacuum (<10⁻³ torr) and seal it with a torch.
-
Place the sealed tube in a muffle furnace and heat to 850-900°C for at least 4 hours to ensure complete combustion.[13]
-
Allow the tube to cool slowly. The resulting CO₂ gas is then cryogenically purified by passing it through a series of cold traps.
3. This compound (C₂H₂) Synthesis
This stage involves the conversion of CO₂ to lithium carbide, followed by hydrolysis to produce this compound.
Caption: Chemical pathway from sample-derived CO₂ to this compound gas.
-
Step 3.1: Lithium Carbide (Li₂C₂) Formation
-
Place high-purity lithium metal into a stainless steel reaction vessel.
-
Attach the vessel to a vacuum line and heat to ~700°C to melt the lithium.
-
Slowly introduce the purified CO₂ gas from the combustion step into the reaction vessel. The reaction is: 2CO₂ + 10Li → Li₂C₂ + 4Li₂O.[7]
-
Maintain the temperature for approximately 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction vessel to room temperature. The product is a solid mixture containing lithium carbide.
-
-
Step 3.2: Hydrolysis to this compound (C₂H₂)
-
Slowly and carefully add degassed, ¹⁴C-free (dead) water to the cooled reaction vessel containing the lithium carbide.
-
This compound gas is immediately produced according to the reaction: Li₂C₂ + 2H₂O → C₂H₂ + 2LiOH.[6][7]
-
Collect the evolved this compound gas by cryogenic transfer using a liquid nitrogen trap.
-
4. This compound Purification and Measurement
The raw this compound gas must be purified before measurement.
-
Pass the gas through a dry ice/alcohol slush trap (-78°C) to remove water vapor.
-
Pass the gas through a second trap to remove radon, a radioactive contaminant that can interfere with counting.
-
The purified this compound can be transferred to a gas proportional counter for direct ¹⁴C measurement.[2]
-
Alternatively, for Liquid Scintillation Counting, the this compound is trimerized to benzene using a catalyst (e.g., vanadium- or chromium-activated silica-alumina).[8] The resulting benzene is mixed with a scintillation cocktail and counted in an LSC.[8][14]
Data Presentation
The quality of the this compound synthesis is critical for accurate dating. The yield of each step should be monitored. While modern labs often prefer direct Accelerator Mass Spectrometry (AMS) of graphite, the this compound/benzene synthesis method remains relevant, especially for LSC.
Table 1: Typical Process Yields and Quality Control Parameters
| Parameter | Target Value | Significance | Potential Issues |
| Collagen Yield (Bone) | > 1% by weight | Indicates good sample preservation. | Low yield suggests degraded bone; date may be unreliable. |
| CO₂ Yield from Combustion | > 98% | Ensures all carbon is captured; prevents isotopic fractionation. | Incomplete combustion; leaks in the vacuum line. |
| This compound/Benzene Yield | > 95% | High yield minimizes isotopic fractionation during synthesis. | Impure reagents (especially lithium); vacuum leaks; catalyst poisoning.[15][16][17] |
| δ¹³C Value | Consistent with sample type | Confirms the purity of the isolated carbon fraction. | Contamination from materials with different δ¹³C values. |
Table 2: Comparison of Measurement Techniques
| Technique | Sample Carbon Required | State of Carbon | Key Advantages | Key Disadvantages |
| Gas Proportional Counting | 1 - 5 g | CO₂, CH₄, or C₂H₂ gas | Lower cost instrumentation. | Large sample size; long counting times; lower precision.[2] |
| Liquid Scintillation Counting | 1 - 5 g | Benzene (from C₂H₂) | High counting efficiency; good precision for larger samples.[8][18][19] | Large sample size; complex chemical synthesis; potential for quenching.[18] |
| Accelerator Mass Spectrometry | < 1 mg | Solid Graphite | Very small sample size; high precision; short measurement time.[4][20] | High instrument cost; requires graphitization step. |
Conclusion
The conversion of archaeological carbon to this compound is a well-established and robust method that forms a crucial link between the raw sample and the final radiocarbon measurement, particularly for LSC-based dating. While the process is labor-intensive and requires meticulous attention to detail to avoid contamination and isotopic fractionation, it allows for the accurate dating of a wide variety of organic materials.[15][16] The purity and yield of the synthesized this compound are paramount for obtaining reliable and precise radiocarbon ages, providing invaluable chronological data for archaeological and geological research.
References
- 1. ceza.de [ceza.de]
- 2. Radiocarbon dating: background | ANU Research School of Earth Sciences [earthsciences.anu.edu.au]
- 3. Radiocarbon dating and AMS – The Tandem Laboratory – Uppsala University [uu.se]
- 4. ethz.ch [ethz.ch]
- 5. RADIOCARBON DATING (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Dilithium acetylide - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Radiocarbon dating samples - Wikipedia [en.wikipedia.org]
- 10. Selecting Samples, Radiocarbon Dating Understood [texasbeyondhistory.net]
- 11. AMS Carbon-14 Dating Lab Pretreatment Protocols [radiocarbon.com]
- 12. 14C PREPARATION PROTOCOLS FOR ARCHAEOLOGICAL SAMPLES AT THE LMC14, SACLAY, FRANCE | Radiocarbon | Cambridge Core [cambridge.org]
- 13. Pre-Treatment and Analysis | Radiocarbon Dating | The Chrono Centre | QUB, Belfast [14chrono.org]
- 14. revvity.com [revvity.com]
- 15. Radiocarbon Dating Problems Using this compound as Counting Gas | Radiocarbon | Cambridge Core [cambridge.org]
- 16. Radiocarbon Dating Problems Using this compound as Counting Gas [repository.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. nucleus.iaea.org [nucleus.iaea.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Gas Chromatography Methods for the Separation and Quantification of Acetylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of acetylene (B1199291) using gas chromatography (GC). It covers various methodologies, including the use of Porous Layer Open Tubular (PLOT) columns and packed columns, coupled with common detectors such as the Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD). Additionally, specialized techniques like headspace GC for dissolved this compound and cryogenic GC-MS for volatile sample analysis are discussed.
Introduction
This compound (C₂H₂) is a critical industrial chemical and a key building block in organic synthesis. Its accurate quantification is essential for process monitoring, quality control, and safety in various applications. Gas chromatography is a powerful and versatile analytical technique for the separation and determination of this compound in complex gaseous and liquid matrices. The choice of GC method, including the column, detector, and analytical conditions, is crucial for achieving the desired sensitivity, selectivity, and resolution.
Application Note 1: Analysis of C1-C3 Hydrocarbons using Porous Polymer PLOT Columns
This application note details the separation of light hydrocarbons, including this compound, using a series of divinylbenzene (B73037) (DVB)-based porous polymer PLOT columns. The polarity of these columns can be tailored to achieve specific separations.
1. Principle
Gas-solid chromatography (GSC) using PLOT columns is employed to separate volatile hydrocarbons. The separation mechanism is based on the differential adsorption of analytes onto the solid stationary phase. The polarity of the stationary phase influences the retention and elution order of the compounds.
2. Columns
-
Agilent J&W PoraPLOT Q: A nonpolar column made of 100% polystyrene-divinylbenzene.
-
Agilent J&W PoraPLOT S: A medium polarity column with a divinylbenzene/vinyl pyridine (B92270) copolymer.
-
Agilent J&W PoraPLOT U: The most polar of the three, with an ethylene (B1197577) glycol dimethyl acrylate (B77674) (EGDMA) stationary phase. Baseline separation of ethane (B1197151), ethylene, and this compound can be achieved on this column.[1]
3. Experimental Protocol
A standard gas mixture containing C1-C3 hydrocarbons (including methane, ethane, ethylene, and this compound) is injected into the GC system. The following conditions are recommended:
| Parameter | Value |
| Column | Agilent J&W PoraPLOT Q, S, or U (25 m x 0.53 mm, 20 µm) |
| Oven Temperature | Isothermal at 90°C |
| Carrier Gas | Helium at 105 kPa (1.05 bar, 15 psi) |
| Injector | Split (1:50 ratio), 240°C |
| Detector | FID, 300°C |
| Sample Size | 1 mL |
4. Data Presentation
Table 1: Elution Characteristics of C2 Hydrocarbons on Different PoraPLOT Columns
| Compound | PoraPLOT Q | PoraPLOT S | PoraPLOT U |
| Ethane | Elutes before ethylene/acetylene | Partially co-elutes with this compound | Baseline separated |
| Ethylene | Co-elutes with this compound | Separated from this compound | Baseline separated |
| This compound | Co-elutes with ethylene | Increased retention, separated from ethylene | Baseline separated, elutes after ethane |
Note: On a PoraPLOT Q column, ethylene and this compound co-elute. The PoraPLOT S column allows for the separation of ethylene and this compound, but this compound may partially co-elute with ethane. The PoraPLOT U column provides baseline separation for ethane, ethylene, and this compound.[1]
5. Logical Relationship Diagram
Caption: Column polarity dictates the separation of C2 hydrocarbons.
Application Note 2: Trace this compound Analysis in Ethylene using an Alumina PLOT Column
This application note describes a method for the quantification of parts-per-million (ppm) levels of this compound in an ethylene matrix, a critical analysis in the polymer industry.
1. Principle
An alumina-based PLOT column, specifically deactivated with potassium chloride (KCl), provides high selectivity for the separation of this compound from the ethylene bulk. The high retention of this compound on this stationary phase allows for its resolution from the much larger ethylene peak. A Flame Ionization Detector (FID) is typically used for its high sensitivity to hydrocarbons.
2. Column
-
Agilent J&W CP-Al2O3/KCl PLOT column (10 m x 0.53 mm): This column is well-suited for separating ppm-level this compound from an ethylene matrix.[2] Other similar columns include the Rt-Alumina BOND/KCl.[3][4][5]
3. Experimental Protocol
| Parameter | Value |
| Instrument | Agilent 990 Micro GC or equivalent |
| Column | 10 m Agilent J&W CP-Al2O3/KCl |
| Column Temperature | 80°C |
| Injector Temperature | 110°C |
| Carrier Gas | Helium at 200 kPa |
| Detector | TCD at 100°C (FID can also be used for higher sensitivity) |
4. Data Presentation
Table 2: Performance Data for Trace this compound Analysis in Ethylene
| Parameter | Value | Reference |
| Analyte | This compound (5 ppm in Ethylene) | [2] |
| Retention Time (RT) RSD | 0.149% | [2] |
| Peak Area RSD | 2.43% | [2] |
| Lower Detection Limit (LDL) | 0.286 ppm | [2] |
| Analysis Time | < 1.5 minutes | [2] |
5. Experimental Workflow Diagram
Caption: Workflow for trace this compound analysis in ethylene.
Application Note 3: Quantification of Dissolved this compound in Water by Headspace GC-FID
This application note outlines a method for the determination of this compound dissolved in aqueous samples using static headspace sampling coupled with gas chromatography and flame ionization detection.
1. Principle
Static headspace analysis involves equilibrating a liquid sample in a sealed vial at a constant temperature. The volatile analytes, including this compound, partition between the liquid and gas phases. A portion of the headspace gas is then injected into the GC for analysis. This technique minimizes matrix effects and protects the GC system from non-volatile components.
2. Experimental Protocol
2.1. Sample Preparation
-
Pipette a known volume of the aqueous sample (e.g., 10 mL) into a headspace vial.
-
If required, add a matrix modifier (e.g., 0.6 mL of 10N NaOH to raise the pH and promote partitioning of acidic compounds if present, though not strictly necessary for this compound itself).[6]
-
Immediately cap and seal the vial.
-
Thoroughly mix the sample.
2.2. Headspace GC-FID Conditions
| Parameter | Value |
| Headspace Autosampler | |
| Oven Temperature | 70°C |
| Equilibration Time | 15 min |
| Gas Chromatograph | |
| Column | Elite-Q PLOT (30 m x 0.32 mm) or similar |
| Oven Program | 60°C, ramp to 200°C at 20°C/min, hold for 1 min |
| Carrier Gas | Helium, 5 mL/min |
| Injector | Split (5:1), 200°C |
| Detector | FID, 250°C |
Note: A method for dissolved methane, ethylene, this compound, and ethane in water has been developed with detection limits in the low ng/L range.[7][8] A validation report for this compound detection in 2-Propanol/HCl using headspace GC-FID is also available.[6]
3. Data Presentation
Table 3: Quantitative Data for Dissolved Gas Analysis by Headspace GC
| Analyte | Partition Coefficient (30°C) | Method Detection Limit |
| Methane | 128 | low ng/L |
| Ethylene | 27.9 | low ng/L |
| This compound | 1.28 | low ng/L |
| Ethane | 96.3 | low ng/L |
Source: Rapid analysis of dissolved methane, ethylene, this compound and ethane using partition coefficients and headspace-gas chromatography.[7][8]
4. Sample Preparation and Analysis Workflow
Caption: Workflow for dissolved this compound analysis.
General Protocols and Considerations
1. Gas Sampling
For gaseous samples, a gas-tight syringe or a gas sampling valve can be used for injection. Ensure that the sampling system is inert and does not adsorb this compound.
2. Calibration
For accurate quantification, a multi-point calibration curve should be generated using certified gas standards of this compound at various concentrations. The linearity of the detector response should be verified over the expected concentration range of the samples.
3. System Suitability
Before running samples, perform a system suitability test to ensure the GC system is performing adequately. This typically involves injecting a standard and checking for parameters like peak resolution, tailing factor, and repeatability of retention times and peak areas.
4. Safety Precautions
This compound is a highly flammable and potentially explosive gas. Handle with extreme care in a well-ventilated area. Ensure that all gas connections are leak-proof. Follow all standard laboratory safety procedures when working with compressed gases and gas chromatography equipment.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. restek.com [restek.com]
- 4. 19760 - GC PLOT Column Rt-Alumina BOND/KCI, 50 m, 0.53 mm ID, 10 µm | Analytics-Shop [analytics-shop.com]
- 5. chromtech.com [chromtech.com]
- 6. biospectra.us [biospectra.us]
- 7. Rapid analysis of dissolved methane, ethylene, this compound and ethane using partition coefficients and headspace-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylene in Oxy-Acetylene Welding for High-Temperature Metal Fabrication
Introduction
Oxy-acetylene welding is a gas welding process that utilizes the combustion of acetylene (B1199291) and oxygen to produce a high-temperature flame.[1][2] Developed in 1903 by French engineers Edmond Fouché and Charles Picard, this process was one of the first to enable the welding of virtually all commercially used metals, including carbon steel, alloy steels, cast iron, aluminum, and magnesium.[3] The flame produced by the oxy-acetylene mixture is one of the hottest, reaching temperatures of approximately 3,500°C (6,332°F).[3] This high temperature allows for the localized melting of the workpiece material, and a filler metal is often added to the molten pool to form a strong joint upon cooling.[4] While newer arc welding methods have become more prevalent in industrial applications, oxy-acetylene welding remains a versatile and widely used process for metal artwork, in smaller workshops, and for repair operations due to its portability and the control it offers over the heat input.[3][5]
The chemical action of the flame can be adjusted by altering the ratio of oxygen to this compound, resulting in three distinct flame types: neutral, oxidizing, and carburizing.[1] This allows the welding process to be tailored to the specific properties of the metal being joined.[6]
Chemical Reactions of this compound Combustion
The combustion of this compound (C₂H₂) in the presence of oxygen occurs in a two-stage reaction. The primary reaction involves the dissociation of this compound, producing carbon monoxide and hydrogen, which generates a significant amount of heat.[3] The secondary reaction involves the combustion of the products from the primary reaction with more oxygen from the surrounding atmosphere to form carbon dioxide and water vapor.[3]
Primary Combustion (Inner Cone of the Flame): C₂H₂ + O₂ → 2CO + H₂ + Heat
Secondary Combustion (Outer Envelope of the Flame): 2CO + O₂ → 2CO₂ + Heat H₂ + ½O₂ → H₂O + Heat
The overall balanced chemical equation for the complete combustion of this compound is: 2C₂H₂ + 5O₂ → 4CO₂ + 2H₂O + Heat[7]
For the complete combustion of one volume of this compound, two and a half volumes of oxygen are required.[8] Typically, a portion of this oxygen is supplied from the oxygen cylinder, and the remainder is drawn from the surrounding air.[8]
Flame Characteristics and Applications
The properties of the oxy-acetylene flame can be manipulated by adjusting the oxygen-to-acetylene ratio, which is crucial for achieving a successful weld on different materials.[1]
-
Neutral Flame: This is achieved with approximately equal volumes of oxygen and this compound.[5] It is the most commonly used flame for welding materials like mild steel, stainless steel, cast iron, and aluminum.[9] The flame has two distinct zones: a bright inner cone with a temperature of about 3,100°C and a bluish outer envelope with a temperature around 1,275°C.[5] This flame has no significant chemical effect on the molten metal.[9]
-
Carburizing (Reducing) Flame: This flame has an excess of this compound and is characterized by three zones: the inner cone, an intermediate "this compound feather," and the outer blue envelope.[3] The temperature of this flame is lower than the neutral flame, around 2,760°C.[3] The excess carbon in the flame has a reducing effect, which is beneficial for welding high-carbon steels and for hardfacing operations.[2][3]
-
Oxidizing Flame: Produced with an excess of oxygen, this flame is the hottest of the three, with temperatures that can reach up to 3,480°C.[6][9] It has a shorter, more pointed inner cone compared to the neutral flame.[8] The excess oxygen can react with the metal, leading to oxidation, which makes it unsuitable for welding steels. However, it finds applications in the welding of certain copper and zinc-based alloys and for cutting operations.[6][8]
Quantitative Data
Table 1: Flame Temperatures of Common Fuel Gases
| Fuel Gas Combination | Approximate Flame Temperature |
| Propane/Air | 1,980°C (3,590°F)[3] |
| Propane/Oxygen | 2,253°C (4,087°F)[3] |
| Hydrogen/Oxygen | 2,800°C (5,072°F)[3] |
| This compound/Oxygen | 3,500°C (6,332°F)[3] |
Table 2: Oxy-Acetylene Welding Pressure Settings for Mild Steel
| Metal Thickness | Tip Orifice (Drill Size) | Oxygen Pressure (PSI) | This compound Pressure (PSI) |
| Up to 1/16" | 75-68 | 1-3 | 1-3 |
| 1/16" | 67-60 | 1-4 | 1-4 |
| 3/32" | 59-57 | 2-5 | 2-5 |
| 1/8" | 56-55 | 3-6 | 3-6 |
| 3/16" | 54-53 | 4-7 | 4-7 |
| 1/4" | 52-51 | 5-8 | 5-8 |
| 3/8" | 50-49 | 6-9 | 6-9 |
| 1/2" | 48-45 | 7-10 | 7-10 |
Note: These are general guidelines. Always refer to the manufacturer's recommendations for specific tip sizes and pressures.[10][11] this compound pressure should never exceed 15 PSI as it becomes unstable.[12][13]
Table 3: Flame Settings for Different Metals
| Metal | Recommended Flame Type | Filler Rod |
| Mild Steel | Neutral[13] | RG-45 or RG-60[13] |
| Stainless Steel | Slightly Carburizing[13] | 308L[13] |
| Aluminum | Carburizing[13] | 4043 or 5356[13] |
| Cast Iron | Carburizing[13] | Cast iron rod or Nickel 99[13] |
| Copper & Brass | Neutral to Slightly Oxidizing[13] | Flux-coated bronze rod[13] |
Experimental Protocols
Protocol 1: Standard Oxy-Acetylene Welding of Mild Steel Plates
1. Objective: To create a butt weld on two 1/8" thick mild steel plates.
2. Materials and Equipment:
- Oxygen and this compound cylinders, secured upright.[14]
- Pressure regulators for oxygen and this compound.[1]
- Welding hoses (green for oxygen, red for this compound).[15]
- Welding torch with a mixing chamber and appropriate welding tip (e.g., size #56-55 drill size).[10]
- Spark lighter.[16]
- Filler rod (RG-45).[13]
- Two 1/8" thick mild steel plates.
- Personal Protective Equipment (PPE): Welding goggles with at least a No. 4 filter lens, flame-resistant clothing, leather gloves, and leather boots.[14]
- Fire extinguisher.[17]
3. Procedure:
- Preparation:
- Ensure the work area is clear of flammable materials for a radius of at least 35 feet.[12][17]
- Clean the steel plates to remove any rust, oil, or contaminants.
- Securely fasten the oxygen and this compound cylinders in an upright position.[14]
- Attach the regulators to the correct cylinders.
- Connect the hoses to the regulators and the torch body.[15]
- Setting Pressures:
- Ensure regulator adjusting screws are released (turned counter-clockwise).[16]
- Slowly open the this compound cylinder valve about 3/4 of a turn.[15]
- Slowly open the oxygen cylinder valve fully.[15]
- Turn the this compound regulator's adjusting screw to set the working pressure to approximately 4 PSI.[13]
- Turn the oxygen regulator's adjusting screw to set the working pressure to approximately 4 PSI.[13]
- Lighting and Adjusting the Flame:
- Slightly open the this compound valve on the torch and light the gas with a spark lighter, pointing the tip away from your body.[15][16]
- Increase the this compound flow until the flame is just about to produce smoke.[15]
- Slowly open the oxygen valve on the torch. A bright inner cone will form.[2]
- Adjust the oxygen flow until a sharp, well-defined inner cone is visible with no this compound feather, achieving a neutral flame.[2]
- Welding:
- Hold the torch so the inner cone is about 1/8" from the surface of the metal plates.
- Heat the edges of the two plates until a molten puddle is formed.[18]
- Introduce the filler rod into the molten puddle.
- Move the torch and filler rod along the joint in a steady motion to create a continuous bead.
- Shutdown:
- Close the this compound valve on the torch first, then the oxygen valve.[19]
- Close both cylinder valves.
- Open the torch valves one at a time to bleed the lines, then close them.
- Release the pressure on both regulators by turning the adjusting screws counter-clockwise.[17]
4. Post-Welding:
- Allow the welded piece to cool slowly.
- Clean the weld to remove any scale or slag.
- Inspect the weld for defects such as cracks, porosity, or lack of fusion.
Mandatory Visualizations
Caption: Chemical reaction pathway for oxy-acetylene combustion.
Caption: Experimental workflow for oxy-acetylene welding.
References
- 1. Oxy-fuel (Oxythis compound) Welding - A Guide to Gas Welding - TWI [twi-global.com]
- 2. rapidwelding.com [rapidwelding.com]
- 3. Oxy–fuel welding and cutting - Wikipedia [en.wikipedia.org]
- 4. Welding - Wikipedia [en.wikipedia.org]
- 5. Oxy-Acetylene Welding Explained | Gas Welding | Fractory [fractory.com]
- 6. Student Question : What are the thermal conditions of an oxy-acetylene flame and how do they impact welding? | Engineering | QuickTakes [quicktakes.io]
- 7. quora.com [quora.com]
- 8. yourarticlelibrary.com [yourarticlelibrary.com]
- 9. scribd.com [scribd.com]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
- 11. scribd.com [scribd.com]
- 12. connect.ncdot.gov [connect.ncdot.gov]
- 13. garageweld.com [garageweld.com]
- 14. tru.ca [tru.ca]
- 15. alce.vt.edu [alce.vt.edu]
- 16. une.edu.au [une.edu.au]
- 17. memphis.edu [memphis.edu]
- 18. uti.edu [uti.edu]
- 19. energy.virginia.gov [energy.virginia.gov]
Application Note & Protocol: Controlled Polymerization of Acetylene for the Synthesis of Conductive Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyacetylene, with the repeating unit (C₂H₂)n, is the simplest conjugated organic polymer and serves as a foundational model for the field of conductive polymers. Its discovery and the subsequent finding that its electrical conductivity could be dramatically increased through a process called doping were recognized with the Nobel Prize in Chemistry in 2000.[1] While pristine polythis compound is a semiconductor, doping can increase its conductivity by many orders of magnitude, approaching that of metals like copper.[1][2] This unique property, combined with the characteristics of a lightweight "plastic metal," has generated significant interest in its application in microelectronics, energy storage, and biomedicine.[1][3] For drug development professionals, conductive polymers offer novel platforms for electrically controlled drug delivery systems, where the polymer's redox state can be used to actively release therapeutic agents.[4][5][6]
This document provides detailed protocols for the synthesis of polythis compound films using Ziegler-Natta catalysts and their subsequent doping to achieve high conductivity.
Principles of Synthesis and Conduction
Ziegler-Natta Polymerization
The most common method for synthesizing high-quality polythis compound films is through the polymerization of This compound (B1199291) gas using a Ziegler-Natta catalyst.[2][7] These catalyst systems typically consist of a transition metal compound (e.g., a titanium alkoxide) and an organoaluminum co-catalyst.[8] The polymerization involves the insertion of this compound monomers into the metal-carbon bond of the active catalyst site, leading to the growth of a long conjugated polyene chain.[8]
Control of Isomer Structure (cis vs. trans)
Polythis compound exists in two primary geometric isomers: cis and trans.[9] The stereochemistry can be controlled by adjusting the polymerization temperature.[2][10]
-
Low temperatures (e.g., -78°C) favor the formation of the cis isomer, which is a flexible, copper-colored film.[11]
-
Higher temperatures or subsequent thermal treatment (above 150°C) cause isomerization to the more thermodynamically stable trans form, which appears silvery.[11]
The trans isomer generally exhibits higher conductivity than the cis isomer in the undoped state.[1][11]
Doping and the Mechanism of Conduction
In its neutral state, polythis compound is a semiconductor. Its conductivity is dramatically enhanced by doping, which involves treating the polymer with oxidizing (p-doping) or reducing (n-doping) agents.[1][12]
-
p-Doping: An oxidizing agent, such as iodine (I₂) or bromine (Br₂), removes electrons from the polymer backbone.[13] This creates positive charges (holes) that can move along the conjugated chain, acting as charge carriers and enabling electrical conduction.[12][13]
-
n-Doping: A reducing agent, such as sodium or lithium, donates electrons to the polymer chain, creating mobile negative charges that also facilitate conduction.[1][12]
Data Presentation: Properties of Polythis compound
Quantitative data regarding the properties of polythis compound isomers and the effect of doping are summarized below.
Table 1: Comparison of cis- and trans-Polythis compound Properties
| Property | cis-Polythis compound | trans-Polythis compound |
|---|---|---|
| Appearance | Copper-colored film[11] | Silvery film[11] |
| Thermodynamic Stability | Less stable[11] | More stable[11] |
| Undoped Conductivity | 1.7 x 10⁻⁹ Ω⁻¹cm⁻¹[1] | 4.4 x 10⁻⁵ Ω⁻¹cm⁻¹[1] |
| Typical Synthesis Temp. | Low temperatures (-78°C)[11] | Higher temperatures or thermal isomerization (>150°C)[11] |
Table 2: Effect of Doping on Polythis compound Conductivity
| Isomer | Dopant | Doping Method | Resulting Conductivity (Ω⁻¹cm⁻¹) |
|---|---|---|---|
| cis or trans | Bromine (Br₂) | Vapor Exposure | 0.5[1] |
| cis or trans | Iodine (I₂) | Vapor Exposure | 38[1] |
| cis or trans | Arsenic pentafluoride (AsF₅) | Vapor Exposure | Approaches that of copper[1] |
| trans | Iodine (I₂) | Solution Doping | 398 (±76)[14] |
| Highly Aligned Film | Iodine (I₂) | Stretch alignment + Doping | ~1.8 x 10³ to 2.0 x 10³[15] |
Experimental Protocols
Safety Precaution: Ziegler-Natta catalysts and co-catalysts (e.g., triethylaluminum) can be pyrophoric and react violently with water and air. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. This compound gas is flammable and forms explosive mixtures with air.
Protocol 1: Synthesis of cis-Polythis compound Film via Ziegler-Natta Catalysis
This protocol is adapted from the methods developed by Shirakawa and coworkers, which produce high-quality, free-standing films.[7][11]
Materials:
-
Titanium(IV) butoxide (Ti(O-n-Bu)₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous toluene (B28343)
-
High-purity this compound gas
-
High-purity argon or nitrogen gas
-
Schlenk flask or reactor vessel
-
Dry ice/acetone or cryostat cooling bath (-78°C)
-
Anhydrous pentane (B18724) or hexane (B92381) for washing
Methodology:
-
Catalyst Preparation:
-
In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Ziegler-Natta catalyst in a Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Carefully add Ti(O-n-Bu)₄ to the toluene.
-
Slowly add Al(C₂H₅)₃ to the solution while stirring. A typical molar ratio of Al/Ti is 4:1.[16] The solution will change color, indicating catalyst formation.
-
Age the catalyst solution at room temperature for approximately 30-60 minutes.
-
-
Reactor Setup:
-
Coat the inside walls of a separate, clean, and dry Schlenk reactor flask with the prepared catalyst solution. This can be done by rotating the flask to ensure a uniform thin layer.
-
Place the coated flask in a cooling bath maintained at -78°C.
-
-
Polymerization:
-
Connect the reactor to a source of purified this compound gas through a gas inlet tube.
-
Introduce this compound gas into the reactor over the cold catalyst surface. The pressure should be controlled (e.g., slightly above atmospheric pressure).
-
Polymerization will begin immediately, and a copper-colored polythis compound film will form on the walls of the flask.[11]
-
Continue the polymerization for a desired time (e.g., 10-60 minutes), which will influence the film thickness.
-
-
Film Recovery and Washing:
-
Stop the this compound flow and purge the reactor with inert gas.
-
Remove the flask from the cooling bath.
-
Carefully introduce chilled, anhydrous pentane or hexane to wash the film and remove residual catalyst. Repeat the washing process several times until the solvent runs clear.
-
The resulting flexible, copper-colored film is primarily cis-polythis compound.[11]
-
Dry the film under vacuum. Store the film under an inert atmosphere and away from light, as it is sensitive to air and can oxidize.[11]
-
Protocol 2: p-Doping of Polythis compound Film with Iodine
Materials:
-
Synthesized polythis compound film (from Protocol 1)
-
Solid iodine (I₂) crystals
-
A sealed glass chamber with an inert atmosphere (e.g., a desiccator inside a glovebox)
-
Four-point probe conductivity measurement setup
Methodology:
-
Doping Setup:
-
Place the pristine polythis compound film in the sealed glass chamber.
-
Place a small, open container of iodine crystals in the chamber, ensuring it does not touch the film.
-
-
Vapor Doping:
-
Seal the chamber. The iodine will sublimate, creating a vapor that permeates the polythis compound film.
-
The film's color will change from coppery or silvery to a dark, metallic blue/black, indicating successful doping.
-
The doping level can be controlled by the duration of exposure (minutes to hours) and the iodine vapor pressure.
-
-
Characterization:
-
After the desired doping time, remove the film from the chamber in an inert atmosphere.
-
Immediately measure the electrical conductivity using a four-point probe setup to avoid de-doping or degradation from air exposure. Doping can increase conductivity by several orders of magnitude.[1]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes in the synthesis and function of conductive polythis compound.
Caption: Ziegler-Natta polymerization mechanism for this compound.
Caption: Experimental workflow for conductive polythis compound synthesis.
Caption: P-doping mechanism creates mobile charge carriers.
Applications in Drug Development
The ability to precisely control the electrical properties of polythis compound and related conductive polymers opens doors for advanced biomedical applications, particularly in drug delivery.[4] The core principle involves using the polymer as an electrically responsive matrix.
-
Mechanism: A drug molecule (often ionic) can be incorporated into the polymer film during its synthesis or via electrochemical loading. The drug is held within the polymer matrix by electrostatic interactions. By applying an external electrical potential, the redox state of the polymer backbone is changed, which alters these interactions and triggers the controlled release of the entrapped drug molecules.[5][6]
-
Potential Uses: This technology could lead to the development of "smart" medical devices, such as implantable reservoirs or coatings on medical electrodes, that can deliver therapeutics on-demand with high spatial and temporal precision, improving efficacy and reducing side effects.[6]
While polythis compound itself has stability issues in air, its study has paved the way for more stable conductive polymers like polypyrrole and polythiophene, which are now widely investigated for these biomedical applications.[4][11]
References
- 1. Polythis compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Applications of conducting polymers and their issues in biomedical engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polythis compound Conductive Polymer - Quirky Science [quirkyscience.com]
- 10. Solved 1. This compound can be polymerized using a Ziegler-Natta | Chegg.com [chegg.com]
- 11. nobelprize.org [nobelprize.org]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
ethynylation reactions with acetylene for the synthesis of propargyl alcohols
Application Notes: Ethynylation Reactions for Propargyl Alcohol Synthesis
Introduction
Ethynylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the addition of a terminal alkyne to a carbonyl group.[1] When acetylene (B1199291) (HC≡CH) is used, the process is specifically termed ethynylation, and it yields α-ethynyl alcohols, a class of propargyl alcohols.[1] These compounds are highly valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. The reaction involves the nucleophilic addition of a metal acetylide, formed in situ from this compound, to an aldehyde or a ketone.[1][2][3][4]
The reaction was first discovered by John Ulric Nef in 1899 and is sometimes referred to as Nef synthesis.[1] Later, Alexei Yevgrafovich Favorskii extensively studied the reaction under basic conditions, and it is widely known as the Favorskii reaction.[2][3] Walter Reppe further developed catalytic, industrial-scale ethynylations, particularly for the manufacture of propargyl alcohol and butynediol.[1]
Reaction Mechanism and Catalysis
The core of the ethynylation reaction is the deprotonation of this compound by a base to form a nucleophilic acetylide anion.[3][5] This acetylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent acidic work-up protonates the resulting alkoxide to yield the final propargyl alcohol.[1]
Key catalytic systems and reagents include:
-
Strong Bases: Strong bases like alkali metal hydroxides (KOH, NaOH), alkoxides, or amides (LiNH₂) are commonly used.[2][3][6] The reaction is often performed in polar aprotic solvents like DMSO, ethers, or DMF.[1][7]
-
Organometallic Reagents: Reagents such as n-butyllithium (n-BuLi) or Grignard reagents can be used to deprotonate this compound, forming highly reactive lithium or magnesium acetylides.[1]
-
Transition Metal Catalysts: Copper-based catalysts, particularly copper(I) acetylide, are widely used, especially in industrial processes for the ethynylation of formaldehyde (B43269).[5][8][9] Bismuth compounds are often added to suppress the formation of polymeric byproducts.[10] Zinc-based catalysts, often used with chiral ligands like N-methylephedrine, have been developed for asymmetric ethynylations.[11]
Caption: General mechanism of the Favorskii ethynylation reaction.
Protocols
Protocol 1: Synthesis of a Tertiary Propargyl Alcohol using KOH/DMSO
This protocol describes the synthesis of 2-methyl-3-butyn-2-ol (B105114) from acetone (B3395972) and this compound, a classic example of the Favorskii reaction.[1][2][7]
Materials and Reagents:
-
Potassium hydroxide (B78521) (KOH), powdered
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Acetone, anhydrous
-
This compound gas (lecture bottle or generated from calcium carbide)
-
Diethyl ether or MTBE for extraction
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube/dispersion tube
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Condenser
-
Thermometer
-
Gas bubbler
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a condenser topped with a gas outlet connected to a bubbler.
-
Reagent Preparation: In the flask, suspend powdered KOH in anhydrous DMSO under a nitrogen or argon atmosphere. Cool the mixture in an ice-water bath.
-
This compound Introduction: Bubble this compound gas through the stirred suspension at a steady rate. The formation of potassium acetylide is an exothermic process; maintain the temperature below 10 °C.
-
Carbonyl Addition: Once the acetylide formation is initiated, slowly add anhydrous acetone dropwise to the reaction mixture while continuing the this compound flow. Control the addition rate to keep the internal temperature between 5-10 °C.
-
Reaction: After the acetone addition is complete, allow the mixture to stir at room temperature for 2-4 hours while maintaining a slow stream of this compound.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 50 mL).
-
Combine the organic layers and wash them with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain the pure 2-methyl-3-butyn-2-ol.
Caption: General experimental workflow for propargyl alcohol synthesis.
Data Presentation
The yield of propargyl alcohols is dependent on the substrate, catalyst, and reaction conditions. Below is a summary of typical results for different ethynylation systems.
| Carbonyl Substrate | Catalyst/Base System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aromatic Aldehydes | KOH-H₂O | DMSO | 5 - 7 | 46 - 67 | [7][12] |
| Formaldehyde | Copper Acetylide | Water/NMP | 80 - 105 | High (Industrial) | [10][13] |
| Alkyl Aryl Ketones | KOH-H₂O-EtOH | DMSO | Room Temp. | Good | [7] |
| Aldehydes/Ketones | n-BuLi | Ethers (e.g., THF) | -78 to RT | High | [1] |
| Aldehydes/Ketones | Alkali Metal Amide | Liquid Ether | < 35 | High | [6] |
| Aldehydes | Zn(OTf)₂ / N-Methylephedrine | Toluene | Room Temp. | High (up to 99% ee) | [11] |
Safety Precautions for Handling this compound
This compound is a highly flammable and unstable gas that requires strict safety protocols.[14] It can decompose explosively, especially under pressure.[5][15]
Storage and Handling:
-
Upright Position: this compound cylinders contain a porous material saturated with acetone to stabilize the gas.[16] Cylinders must always be stored and used in an upright position to prevent acetone from entering the valve.[14][15][17] If a cylinder has been stored on its side, it must stand upright for at least 30 minutes before use.[17]
-
Ventilation: Store and use this compound in a well-ventilated area, away from heat sources, sparks, or open flames.[17][18]
-
Securing Cylinders: Cylinders must be firmly secured with chains or in approved racks to prevent them from falling.[15][17]
-
Separation: Store this compound cylinders at least 20 feet away from oxygen cylinders or other oxidizers, or separate them with a fire-resistant barrier.[15]
In-Lab Use:
-
Pressure Limit: Never use this compound at a pressure exceeding 15 psig (103 kPa), as it becomes unstable and can decompose explosively.[14][15][17] Always use a dedicated this compound pressure regulator.
-
Valve Operation: Open the cylinder valve slowly and no more than one and a half turns.[17] A T-wrench should be left on the valve stem during use for quick shut-off in an emergency.[17]
-
Leak Detection: Never use an open flame to test for leaks. Use a soapy water solution to check all connections and joints.[17]
-
Materials Compatibility: Use only non-sparking tools and equipment rated for this compound service.[18] Avoid contact with copper, silver, and mercury, as they can form explosive acetylides.
Emergency Procedures:
-
Leak (No Fire): If a leak occurs, close the cylinder valve. If the leak persists, evacuate the area, eliminate all ignition sources, and increase ventilation.[16]
-
Fire: In case of a fire involving an this compound cylinder, evacuate the area immediately and call emergency services.[16] If it is safe to do so, attempt to shut off the gas supply. Do not attempt to move a cylinder that has been heated, as it is much more sensitive to shock.[14] Emergency responders may need to cool the cylinder with water for up to 24 hours.[14]
References
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Favorskii_reaction [chemeurope.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google Patents [patents.google.com]
- 7. This compound in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4002694A - Ethynylation catalyst and process for producing alkynols - Google Patents [patents.google.com]
- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. US3087970A - Synthesis of propargyl alcohol from formaldehyde and this compound - Google Patents [patents.google.com]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 15. hsseworld.com [hsseworld.com]
- 16. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 17. jtcylinderracks.com [jtcylinderracks.com]
- 18. airgas.com [airgas.com]
Application Notes and Protocols for the Vinylation of Alcohols and Phenols Using Acetylene Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vinylation of alcohols and phenols to produce vinyl ethers is a fundamental transformation in organic synthesis, yielding valuable monomers for polymerization and versatile building blocks for the synthesis of complex molecules, including pharmaceuticals. Acetylene (B1199291) gas, as the most fundamental C2 feedstock, represents an atom-economical and cost-effective vinylating agent. This document provides detailed application notes and protocols for the vinylation of a range of alcohol and phenol (B47542) substrates using various catalytic systems with this compound gas. Additionally, a safer alternative employing the in situ generation of this compound from calcium carbide is presented.
Safety Precautions
Extreme caution must be exercised when working with this compound gas.
-
High Flammability and Explosive Potential: this compound is an extremely flammable gas with a wide range of explosive limits in the air (2.5-81%). It can also decompose explosively under pressure (above 15 psig) or when subjected to heat or mechanical shock.[1]
-
Cylinder Handling: this compound cylinders contain the gas dissolved in acetone (B3395972) absorbed on a porous material. Cylinders must always be stored and used in an upright position to prevent the acetone from being discharged, which can lead to explosive decomposition.[1][2] A cylinder that has been stored horizontally must be kept upright for at least as long as it was on its side before use.[1]
-
Pressure Regulation: Never use this compound at a pressure exceeding 15 psig.[1][3] Use a pressure regulator specifically designed for this compound.
-
Equipment: Use non-sparking tools and explosion-proof electrical equipment in the vicinity of this compound handling.[4] Ensure all tubing and connectors are appropriate for use with this compound.
-
Ventilation: All work with this compound must be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: Be familiar with the location of fire extinguishers and emergency shut-off valves. In case of a leak, evacuate the area and notify emergency personnel.[5]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of Vinyl-Substituted Alcohols from Aldehydes and this compound
This protocol describes a mild, nickel-catalyzed reductive coupling of aldehydes with this compound to produce silyl-protected vinyl-substituted alcohols.[1][3][6][7]
Materials:
-
Aldehyde substrate
-
This compound gas (saturated solution in THF)
-
Triethylsilane (Et3SiH)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Ni(cod)2 (20 mol%), IPr·HCl (40 mol%), and KOtBu (44 mol%).
-
Add anhydrous THF (1.0 mL for a 0.2 mmol scale reaction).
-
Add the aldehyde substrate (1.0 eq, e.g., 0.2 mmol).
-
Add a saturated solution of this compound in THF (2.0 eq, e.g., 0.4 mmol).
-
Add triethylsilane (4.0 eq, e.g., 0.8 mmol).
-
Seal the Schlenk tube and stir the reaction mixture at 35 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the silyl-protected vinyl-substituted alcohol.
Protocol 2: Base-Catalyzed Vinylation of Phenols in a Superbasic KOH/DMSO System
This protocol is effective for the vinylation of various phenols and naphthols using a highly basic medium.
Materials:
-
Phenol or naphthol substrate
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
This compound gas
-
Autoclave or a high-pressure reactor
-
Standard laboratory glassware
Procedure:
-
To a high-pressure reactor, add the phenol substrate (1.0 eq).
-
Add powdered potassium hydroxide (e.g., 2.0 eq) and anhydrous DMSO.
-
Seal the reactor, purge with nitrogen, and then pressurize with this compound gas to the desired pressure (e.g., 14-16 atm).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Maintain the temperature and pressure for the required reaction time (e.g., 1-3 hours).
-
After cooling to room temperature, carefully vent the excess this compound.
-
Dilute the reaction mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 3: Vinylation of Alcohols and Phenols using in situ Generated this compound from Calcium Carbide
This protocol offers a safer alternative to using this compound gas directly by generating it in situ from calcium carbide. This method is applicable to a broad range of alcohols and phenols.[5][8][9][10]
Materials:
-
Alcohol or phenol substrate
-
Calcium carbide (CaC2)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water (for this compound generation)
-
Screw-capped test tube or sealed vial
-
Standard laboratory glassware
Procedure:
-
To a screw-capped test tube, add the alcohol or phenol substrate (1.0 eq, e.g., 2.0 mmol).
-
Add the base (e.g., KOtBu, 0.25 eq, 0.5 mmol).
-
Add calcium carbide (1.05 eq, 2.1 mmol).
-
Add anhydrous DMSO (e.g., 0.5 mL).
-
Add a controlled amount of water (e.g., 2.5 eq, 5.0 mmol) to initiate the generation of this compound.
-
Quickly and tightly seal the tube.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring.
-
After the specified reaction time (e.g., 5-7 hours), cool the mixture to room temperature.
-
Carefully open the tube in a well-ventilated fume hood.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Wash the organic layer, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Nickel-Catalyzed Synthesis of Silyl-Protected Vinyl-Substituted Alcohols
| Entry | Aldehyde Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 85 | |
| 2 | 4-Methylbenzaldehyde | 82 | |
| 3 | 4-Methoxybenzaldehyde | 88 | |
| 4 | 4-Chlorobenzaldehyde | 75 | |
| 5 | 2-Naphthaldehyde | 80 | |
| 6 | Cinnamaldehyde | 72 | |
| 7 | Cyclohexanecarboxaldehyde | 65 |
Reaction Conditions: Aldehyde (0.2 mmol), this compound/THF (0.4 mmol), Et3SiH (0.8 mmol), Ni(cod)2 (20 mol%), IPr·HCl (40 mol%), KOtBu (44 mol%), THF (1.0 mL), 35 °C. Yields are for isolated products.[1]
Table 2: Base-Catalyzed Vinylation of Phenols with this compound in KOH/DMSO
| Entry | Phenol Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenol | KOH/DMSO | 90 | 2 | 75 |
| 2 | p-Cresol | KOH/DMSO | 90 | 2 | 80 |
| 3 | m-Cresol | KOH/DMSO | 90 | 2 | 78 |
| 4 | p-Methoxyphenol | KOH/DMSO | 85 | 1.5 | 82 |
| 5 | 1-Naphthol | KOH/DMSO | 95 | 3 | 70 |
| 6 | 2-Naphthol | KOH/DMSO | 95 | 3 | 72 |
General Conditions: Phenol (1 eq), KOH (2 eq), this compound (14-16 atm). Yields are for isolated products.
Table 3: Vinylation of Alcohols and Phenols with Calcium Carbide
| Entry | Substrate | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl alcohol | KOtBu | 130 | 7 | 89 |
| 2 | 4-Methoxybenzyl alcohol | KOtBu | 130 | 7 | 92 |
| 3 | 3-Fluorobenzyl alcohol | KOtBu | 130 | 7 | 48 |
| 4 | Phenol | KOH | 120 | 5 | 75 |
| 5 | p-Cresol | KOH | 120 | 5 | 81 |
| 6 | 4-Methoxyphenol | KOH | 120 | 5 | 85 |
Reaction Conditions: Substrate (2.0 mmol), Base (0.5 mmol), CaC2 (2.1 mmol), DMSO (0.5 mL), Water (5.0 mmol). Yields are for isolated products.[10]
Visualizations
References
- 1. Synthesis of vinyl-substituted alcohols using this compound as a C2 building block - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06400F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of vinyl-substituted alcohols using this compound as a C2 building block - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct vinylation of natural alcohols and derivatives with calcium carbide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Using this compound to Make Vinyl-Substituted Alcohols - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
safe handling and storage procedures for acetylene gas in a laboratory setting
This technical support center provides essential information for the safe handling and storage of acetylene (B1199291) gas in a laboratory environment. It is designed for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound gas in your experiments.
| Issue/Question | Possible Cause(s) | Troubleshooting Steps & Solutions |
| I smell a garlic-like odor near the this compound cylinder or gas lines. What should I do? | This odor often indicates a gas leak, as commercial this compound contains impurities for leak detection.[1][2][3] | IMMEDIATE ACTION REQUIRED: 1. Do not operate any electrical switches or create any sparks. [4] 2. Close the main cylinder valve immediately.[4][5] 3. If the leak stops, take the cylinder out of service, label it clearly, and contact your gas supplier for collection.[4][6] 4. If the leak persists, ensure the area is well-ventilated by opening doors and windows.[6] 5. If safe to do so, move the leaking cylinder to a secure outdoor location, away from ignition sources and public access.[6][7] 6. Evacuate the immediate area and prevent re-entry.[6][8] 7. Contact your institution's emergency services or the fire department and inform them of the situation.[6][8] |
| The flame in my experiment is unstable or has gone out unexpectedly. | - Incorrect gas flow rate.[4] - Incorrect pressure settings at the regulator. - Blockage in the torch nozzle or gas lines. - "Flashback," where the flame travels back into the hose.[9] - Drawing this compound too quickly, causing acetone (B3395972) to carry over.[4][10][11] | 1. Immediately close the cylinder valve.[5] 2. Verify that the regulator pressure is not set above 15 psig (103 kPa).[5][12][13] 3. Check that the withdrawal rate does not exceed 1/10th of the cylinder's capacity per hour for intermittent use, or 1/15th for continuous use.[4][10][14] 4. Inspect hoses and connections for leaks using a soapy water solution.[5] 5. Check for and clear any obstructions in the nozzle. 6. Ensure a flashback arrestor is installed on the cylinder.[9] 7. After addressing potential issues, purge the system before relighting. |
| The pressure reading on the this compound regulator is dropping, but I'm not actively using the gas. | This is a strong indication of a leak in the system downstream of the regulator (e.g., hoses, connections, experimental apparatus). | 1. Close the main cylinder valve. 2. Use a soapy water solution to check all connections, including at the regulator, along the hoses, and at the point of use.[5] Bubbles will indicate the location of the leak. 3. If a leak is found at a fitting, close the cylinder valve before attempting to tighten the connection. 4. If the hose is cracked or damaged, it must be replaced. 5. Once the leak is fixed, perform another leak test to confirm the system is sealed before reopening the cylinder valve. |
| My this compound cylinder has been knocked over or was stored on its side. Can I use it immediately? | No. This compound cylinders contain a porous material saturated with acetone to dissolve and stabilize the this compound.[5] If a cylinder is not kept upright, the liquid acetone can dislodge and enter the valve, which is extremely dangerous. | 1. Carefully return the cylinder to an upright and secured position. 2. Do not use the cylinder. Allow it to stand upright for a period of time to allow the acetone to settle. A common guideline is to wait for at least as long as the cylinder was on its side, with some sources recommending up to 24 hours.[9] |
| The body of the this compound cylinder feels warm to the touch. | This is a critical situation that may indicate internal decomposition of the this compound, which can lead to a violent explosion.[6][9] This can be initiated by exposure to heat or a flashback.[9] | EXTREME DANGER - EVACUATE IMMEDIATELY: 1. Do not attempt to move the cylinder. [9] 2. Evacuate the entire area immediately and activate the fire alarm. 3. Call emergency services (fire department) and inform them that you have a hot and potentially decomposing this compound cylinder.[6] 4. From a safe distance, if possible, douse the cylinder with large quantities of water to cool it down until emergency services arrive.[8][9] |
Frequently Asked Questions (FAQs)
General Safety & Handling
Q1: What are the primary hazards associated with this compound gas? A1: this compound is a highly flammable gas with a very wide explosive range in air (2.5% to 81%).[9] It is also inherently unstable and can explosively decompose if subjected to high pressure (above 15 psig), heat, or mechanical shock.[5][9][13]
Q2: Why must this compound cylinders always be stored and used in an upright position? A2: this compound is dissolved in acetone within a porous mass inside the cylinder for stability.[5] Storing or using the cylinder horizontally can cause the liquid acetone to enter the valve, leading to unstable gas flow and potentially damaging equipment.
Q3: What personal protective equipment (PPE) is required when working with this compound? A3: The minimum required PPE includes safety glasses, a flame-resistant lab coat (100% cotton is recommended), and closed-toed shoes. Depending on the specific application, a face shield and flame-resistant or insulated gloves may also be necessary.
Storage Requirements
Q4: What are the key requirements for storing this compound cylinders in a laboratory? A4: Cylinders must be stored in a well-ventilated, secure area away from heat sources, ignition sources, and flammable materials.[5][6] They must be stored upright and securely chained or strapped to a stable structure to prevent falling. The valve protection cap must be in place when the cylinder is not in use.[5]
Q5: Are there specific rules for storing this compound near oxygen cylinders? A5: Yes. This compound cylinders must be separated from oxygen and other oxidizing gases by a minimum distance of 20 feet, or by a noncombustible barrier at least 5 feet high with a fire-resistance rating of at least 30 minutes.[5]
Q6: Can I store this compound cylinders indoors? A6: Indoor storage is permissible but must be in a designated area with a fire resistance rating of at least 2 hours. The area must have adequate ventilation but also be designed to prevent gas from migrating to other parts of the building. Never store this compound cylinders in unventilated rooms, basements, or areas accessible to the public.[6]
Operational Procedures
Q7: What is the maximum allowable working pressure for this compound gas? A7: this compound gas must never be used at a pressure exceeding 15 psig (103 kPa).[5][12][13] Regulators for this compound are equipped with a red line to indicate this maximum safe pressure.[10]
Q8: How far should I open the this compound cylinder valve? A8: The cylinder valve should be opened slowly and no more than one and one-half turns.[4] This allows for adequate gas flow while also enabling the valve to be closed quickly in an emergency.[4][5]
Q9: Are there any materials that are incompatible with this compound? A9: Yes. This compound can react with copper, silver, and mercury to form explosive compounds called acetylides.[9] Therefore, tubing, fittings, or equipment made from these materials must never be used with this compound.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound gas.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₂ | [1] |
| Molecular Weight | 26.04 g/mol | [1][2] |
| Flammability Range in Air | 2.5% – 81% by volume | [9] |
| Auto-ignition Temperature | 305 °C (581 °F) | [9] |
| Maximum Cylinder Storage Pressure | Up to 275 psig (19 barg) at 20°C (68°F) (dissolved in acetone) | [4] |
| Maximum Safe Working Pressure | 15 psig (103 kPa) | [5][12][13] |
| Maximum Cylinder Temperature | 52 °C (125 °F) | [5] |
| Max. Withdrawal Rate (Intermittent) | 1/10th of cylinder capacity per hour | [4][10][14] |
| Max. Withdrawal Rate (Continuous) | 1/15th of cylinder capacity per hour | [4][10][14] |
| Oxy-acetylene Flame Temperature | Approx. 3,300 °C (6,000 °F) | [3] |
Experimental Protocols
Below are detailed methodologies for common laboratory procedures involving this compound.
Protocol: Preparation and Combustion of this compound Gas
This protocol describes the small-scale laboratory generation of this compound from calcium carbide and observation of its combustion properties.
Materials:
-
Calcium carbide (CaC₂) chunks
-
250 mL beaker or filter flask
-
Test tubes
-
Water
-
Wooden splints and ignition source
-
pH paper
Procedure:
-
Fill a 250 mL beaker about halfway with water.
-
Fill a test tube completely with water and invert it into the beaker, ensuring no air bubbles are trapped inside.
-
Using forceps, carefully drop a small piece of calcium carbide into the water in the beaker. You will observe immediate gas evolution.[4][6]
-
Position the inverted test tube over the bubbling calcium carbide to collect the this compound gas by water displacement.[4]
-
Once the test tube is full of gas, stopper it while it is still inverted and then remove it from the beaker.
-
To test for flammability, hold the collected test tube horizontally and bring a lit wooden splint to its mouth. Observe the color of the flame and the formation of any soot, which indicates incomplete combustion.[6]
Protocol: Use of this compound in Flame Atomic Absorption Spectroscopy (AAS)
This protocol outlines the general steps for using an air-acetylene flame in AAS for elemental analysis.
Materials & Equipment:
-
Atomic Absorption Spectrometer with a burner designed for air-acetylene flames.
-
Cylinder of instrument-grade this compound with an appropriate two-stage regulator.
-
Compressed air source.
-
Standard solutions and samples for analysis.
Procedure:
-
System Setup: Ensure the AAS instrument is properly set up according to the manufacturer's instructions. Check that the ventilation exhaust for the flame is on and functioning correctly.
-
Gas Supply Activation:
-
Open the main valve on the compressed air cylinder.
-
Slowly open the main valve on the this compound cylinder (no more than 1.5 turns).[4]
-
Adjust the outlet pressures on the regulators to the instrument-specified values. For this compound, this must not exceed 15 psig. A typical setting is around 13-14 psig.
-
-
Flame Ignition:
-
Initiate the flame ignition sequence through the instrument's software. The system will first introduce the oxidant (air) and then the fuel (this compound) before ignition.
-
Visually confirm that the flame is stable.
-
-
Analysis:
-
Aspirate a blank solution (typically deionized water) to establish a baseline.
-
Aspirate the standard solutions in order of increasing concentration to generate a calibration curve.
-
Aspirate the unknown samples for analysis.
-
It is crucial to aspirate the blank solution between each standard and sample to prevent carryover.
-
-
System Shutdown:
-
Aspirate the blank solution for several minutes to clean the nebulizer and burner system.
-
Extinguish the flame using the instrument's software. The system will automatically shut off the this compound flow first, then the air.
-
Close the main valve on the this compound cylinder completely.
-
Bleed the remaining this compound from the gas line until the pressure gauges on the regulator read zero.
-
Close the main valve on the air cylinder and bleed the line.
-
Visualizations
Logical Workflow for a Suspected this compound Leak
The following diagram outlines the decision-making process and required actions when an this compound leak is suspected in a laboratory setting.
Caption: Decision workflow for responding to a suspected this compound gas leak.
References
- 1. savitapall.com [savitapall.com]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. longlab.stanford.edu [longlab.stanford.edu]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. flinnsci.com [flinnsci.com]
- 11. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. agilent.com [agilent.com]
- 14. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
methods for the purification of acetylene gas from common impurities
Technical Support Center: Acetylene (B1199291) Gas Purification
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the purification of this compound gas.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound gas?
A1: The impurities present in this compound gas depend on its production method.
-
From Calcium Carbide: When this compound is produced from the reaction of calcium carbide (CaC₂) with water, it contains several impurities. The most common are phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and arsine (AsH₃).[1][2] These arise from contaminants in the raw materials used to produce the calcium carbide.[3] Water vapor is also a significant impurity.[4]
-
From Petrochemical Processes: this compound produced as a byproduct in petrochemical processes, such as steam cracking, will be mixed with other hydrocarbons like ethylene (B1197577) and methane.[5]
-
From Pressurized Cylinders: this compound stored in cylinders is dissolved in a solvent to stabilize it. This solvent, typically acetone (B3395972) or dimethylformamide (DMF), becomes a major impurity when the gas is released.[6][7] Air components like nitrogen and oxygen can also be present.[5]
Q2: What are the primary methods for purifying this compound gas?
A2: There are two principal methods for purifying this compound generated from calcium carbide: wet purification and dry purification.[4] Other specialized methods are used for solvent removal or separation from other hydrocarbons.
-
Wet Purification (Scrubbing): This involves passing the gas through liquid chemical solutions to remove specific impurities. Common steps include water scrubbing for ammonia removal and acid washing (e.g., with sulfuric acid) to eliminate phosphine and hydrogen sulfide.[1][8] An alkaline scrubber may be used subsequently to neutralize any acid carryover.[4]
-
Dry Purification: In this method, this compound is passed through a vessel containing solid purifying media.[4] These materials can be regenerative (can be reused after a reactivation process) or non-regenerative and work by oxidizing or absorbing impurities.[4][9]
-
Adsorption: Techniques like Pressure Swing Adsorption (PSA) use adsorbent materials such as activated carbon or zeolites (molecular sieves) to trap impurities based on their molecular characteristics.[10][11][12] This is highly effective for removing trace impurities.[13]
-
Solvent Removal: For this compound from cylinders, cooling the gas can cause the solvent (acetone/DMF) to condense and separate out as a liquid.[6][14]
Q3: What is the difference between wet and dry purification methods?
A3: The main difference lies in the state of the purifying agent. Wet purification uses liquid scrubbers, while dry purification uses beds of solid material.[1] Wet purification is often considered the best available technique as it is more energy-efficient (less pressure drop), can achieve very high purity (phosphine levels < 1 ppm), and avoids the generation of hazardous solid waste associated with dry purifiers.[1] However, dry purifiers are also widely used and can be regenerated.[4][15]
Q4: How can I remove water from this compound gas?
A4: Water is typically removed using dryers. Low-pressure dryers often contain a solid drying material like calcium chloride.[4] The efficiency of drying depends on the contact time between the gas and the desiccant.
Q5: How is ammonia removed from the gas stream?
A5: Ammonia is highly soluble in water and is effectively removed by passing the this compound gas through a water scrubber.[8][16] A properly designed ammonia scrubber can remove approximately 99% of the ammonia, which helps extend the life of downstream purification equipment.[16]
Troubleshooting Guides
Problem 1: The dry purifier is developing hot spots.
-
Possible Cause: Hot spots can be caused by insufficient or channeled airflow during the regeneration (reactivation) process, a partial blockage of the purifier vent, or an incomplete purge of this compound before regeneration.[15] The reaction between the purifying material and impurities is exothermic, and poor heat dissipation can lead to localized overheating.
-
Solution:
-
Immediately stop the gas flow to the purifier.
-
If safe to do so, purge the purifier with an inert gas like nitrogen to remove all traces of this compound.[15]
-
Cool the exterior of the purifier vessel with water.[15]
-
Once the temperature is reduced, the purifier can be prepared for reactivation. This involves passing air through the material at a controlled flow rate for a set period (e.g., 8 hours) until it returns to room temperature.[15]
-
Always check for heat buildup at regular intervals after bringing the purifier back online.[15]
-
Problem 2: Purification efficiency has dropped significantly.
-
Possible Cause 1 (Dry Purifier): The purifying material has become saturated or has lost its effectiveness and requires regeneration or replacement.[4]
-
Solution 1: Follow the manufacturer's protocol for regenerating the purifying mass. This typically involves purging with nitrogen followed by a controlled flow of air.[15] If the material is non-regenerative or has reached the end of its service life, it must be replaced.[9]
-
Possible Cause 2 (Wet Scrubber): The chemical solution (e.g., sulfuric acid) is spent, or its concentration has fallen below the effective range. For wet purification with sulfuric acid, the concentration should generally be kept above 80%.[4]
-
Solution 2: Replace the scrubbing solution with a fresh batch at the correct concentration.
-
Possible Cause 3 (General): The gas flow rate is too high, reducing the contact time with the purification media below the required residence time for effective impurity removal.[4]
-
Solution 3: Reduce the gas flow rate to within the design parameters of the purification system.
Problem 3: A blockage has formed in the wet purification system.
-
Possible Cause: Polymerization of this compound can occur, forming a tar-like substance that can cause blockages.[4] This is often triggered by excessively strong acid concentration (>98% sulfuric acid), high temperatures (above 40°C), or the presence of catalytic impurities like iron or mercury in the acid.[4]
-
Solution:
-
Safely shut down and depressurize the system.
-
Identify and mechanically clean the blockage. This may require disassembling parts of the system.
-
To prevent recurrence, ensure the acid concentration and operating temperature are maintained within the recommended limits (e.g., operating temperature should not exceed 25°C).[4] Use high-quality acid free from catalytic impurities.
-
Problem 4: Corrosion is visible on the purifier or other equipment.
-
Possible Cause: The purifying compounds are often acidic and can have a corrosive effect on equipment.[4][17] In wet systems, acid carryover into downstream equipment can also cause corrosion.
-
Solution:
-
Remove the corroded part from service, remove the corrosion, and apply an anti-corrosion coating before returning it to service.[17] If corrosion is severe, the component must be replaced.
-
Ensure proper material selection for all components in contact with corrosive agents.
-
In wet scrubbing systems, ensure the alkaline scrubber (if present) is functioning correctly to neutralize any acid carried over from the acid washing stage.
-
Data Presentation
Table 1: Typical Impurity Levels in Raw this compound (from Wet Generation Process)
| Impurity | Typical Concentration (ppmv, unless stated) | Reference(s) |
| Moisture | 100 to 120 g/m³ | [4] |
| Nitrogen | 3600 | [4] |
| Oxygen | 750 | [4] |
| Hydrogen | 350 | [4] |
| Methane | 350 | [4] |
| Ammonia (NH₃) | 200 to 400 | [4] |
| Phosphine (PH₃) | 400 to 500 | [4] |
| Hydrogen Sulfide (H₂S) | 50 to 300 | [4] |
Table 2: Solubility of this compound in Common Solvents (at Room Temperature)
| Solvent | Solubility (g/kg of solvent) | Conditions | Reference(s) |
| Acetone | 27.9 | Atmospheric pressure | [7] |
| Acetone | 689.0 | 20.26 bar | [7] |
| Dimethylformamide (DMF) | 51.0 | Atmospheric pressure | [7] |
| Dimethylformamide (DMF) | 628.0 | 20.26 bar | [7] |
| Water | Practically insoluble | - | [18] |
Table 3: Purity Grades for Commercially Available this compound
| Purity Grade | Minimum this compound % | Total Allowable Impurities (ppmv) | Example Impurity Limits (ppmv) | Reference(s) |
| 1.8 | 98% | 20,000 | PH₃, H₂S, AsH₃ ≤ 1000; NH₃ ≤ 500 | [3] |
| 2.5 | 99.5% | 5,000 | Moisture ≤ 400; N₂ ≤ 4000; PH₃, H₂S, AsH₃ < 50 | [3] |
| 2.6 | 99.6% | 4,000 | Moisture ≤ 400; PH₃, H₂S, AsH₃ < 5; NH₃ < 500 | [3] |
Experimental Protocols
Protocol 1: Wet Purification using Acid and Caustic Scrubbing
This protocol describes a two-stage wet scrubbing process to remove phosphine, hydrogen sulfide, and ammonia, followed by neutralization.
Materials:
-
Raw this compound gas stream
-
Two scrubbing towers packed with Raschig rings or similar material.[4]
-
Concentrated sulfuric acid (H₂SO₄), ~80-95%
-
Sodium hydroxide (B78521) (NaOH) solution, ~10%
-
Circulation pumps
-
Cooling system (heat exchanger)
Procedure:
-
Setup: Arrange two scrubbing towers in series. The first tower will be for acid scrubbing and the second for alkaline scrubbing.
-
Acid Scrubber: Fill the sump of the first tower with concentrated sulfuric acid. Pump the acid to the top of the tower, allowing it to flow down over the packing material.
-
Gas Inlet: Introduce the raw this compound gas into the bottom of the acid scrubbing tower so it flows upwards, counter-current to the acid.[4]
-
Reaction & Cooling: Phosphine and hydrogen sulfide react with the sulfuric acid. This reaction is exothermic, so the system must be cooled to maintain a temperature below 25°C to prevent this compound polymerization.[4]
-
Alkaline Scrubber: Pass the this compound gas exiting the top of the acid scrubber into the bottom of the second tower.
-
Neutralization: Circulate the sodium hydroxide solution in the second tower to neutralize any acidic substances or acid mist carried over with the this compound gas.[4]
-
Drying: The purified gas exiting the alkaline scrubber will be saturated with water vapor and should be passed through a dryer (e.g., packed with calcium chloride) for final dehydration.
Protocol 2: Regeneration of a Dry Purifier
This protocol outlines the general steps for reactivating (regenerating) a saturated dry purifier. Warning: This process involves flammable gas and requires strict adherence to safety protocols.
Materials:
-
Saturated dry purifier unit
-
Source of inert gas (e.g., nitrogen)
-
Source of clean, dry air
-
Flow controllers and pressure gauges
Procedure:
-
Isolation: Disconnect the purifier from the main this compound gas flow.
-
Purging: Purge the purifier vessel thoroughly with nitrogen to remove all residual this compound. This is a critical safety step to prevent the formation of an explosive mixture with air. Pressurize the vessel with nitrogen (e.g., to 5 psi) and then vent the pressure; repeat this cycle at least four times.[15]
-
Reactivation: Disconnect the nitrogen supply and connect the airline.
-
Controlled Airflow: Pass air through the purifier material at a low, controlled rate (e.g., 50 CFH).[15] The oxygen in the air re-oxidizes the purifying compound, restoring its activity. This process is exothermic.
-
Temperature Monitoring: Monitor the temperature of the purifier vessel. It should remain close to room temperature. If it heats up significantly, reduce the airflow.
-
Duration: Continue the reactivation for the manufacturer-specified duration, typically several hours (e.g., 8 hours), or until the material is fully regenerated and has cooled to room temperature.[15]
-
Final Purge & Re-pressurization: Once reactivation is complete, purge the vessel again with nitrogen to remove the air. The purifier is now ready to be brought back into service.
Visualizations
Caption: General workflow for purifying this compound from a calcium carbide generator.
Caption: Four-step cycle of a typical two-vessel Pressure Swing Adsorption (PSA) system.
Caption: Logical troubleshooting workflow for diagnosing this compound purity issues.
References
- 1. eiga.eu [eiga.eu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. eiga.eu [eiga.eu]
- 4. eiga.eu [eiga.eu]
- 5. US4863493A - High purity this compound gas - Google Patents [patents.google.com]
- 6. US8182589B2 - this compound process gas purification methods and systems - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. How High Purity this compound is Made - Rexarc [rexarc.com]
- 9. SRI ANNAMALAI CHEMICALS - this compound Purifying [sacchemicals.com]
- 10. fedanitrogen.com [fedanitrogen.com]
- 11. Pressure swing adsorption - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. An Ideal Molecular Sieve for this compound Removal from Ethylene with Record Selectivity and Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2010065880A3 - this compound process gas purification methods and systems - Google Patents [patents.google.com]
- 15. How to Reverse Hot Spot Formation in this compound Purifiers - Rexarc [rexarc.com]
- 16. The Benefit of Ammonia Scrubbers in this compound Operations - Rexarc [rexarc.com]
- 17. Common this compound Plant Problems and Their Solutions - Part II [rexarc.com]
- 18. solubilityofthings.com [solubilityofthings.com]
strategies to prevent explosive decomposition of pure acetylene
Technical Support Center: Safe Handling of Pure Acetylene (B1199291)
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions to prevent the explosive decomposition of pure this compound in a research environment.
Troubleshooting Guide: Preventing this compound Decomposition
Q1: My this compound cylinder is warm to the touch and/or vibrating. What should I do?
A1: An this compound cylinder that is warm or vibrating may be undergoing internal decomposition, which can lead to a catastrophic explosion.[1] This is a critical emergency.
-
Immediate Action:
-
If it is safe to do so, immediately close the cylinder valve to stop the flow of gas.
-
Evacuate the area immediately.
-
From a safe location, contact your institution's emergency response team and the fire department. Inform them that you have a potentially decomposing this compound cylinder.
-
Do NOT attempt to move the cylinder.[2]
-
If you can do so from a safe distance without personal risk, apply large quantities of water to cool the cylinder.[1]
-
Q2: I suspect a leak from my this compound cylinder or gas line. What is the correct procedure?
A2: this compound has a wide flammability range (2.5% to 82% in air) and a very low ignition energy, making leaks extremely dangerous.[1][3]
-
Procedure for Suspected Leaks:
-
Extinguish all potential ignition sources in the area.
-
If you are trained and it is safe to do so, close the cylinder valve.
-
Increase ventilation in the area by opening windows and doors. Do not use electrical fans unless they are specifically rated for explosive atmospheres.[4]
-
Perform a leak test using a soap and water solution on all connections.[5] Bubbles will indicate the location of the leak.
-
If a leak is found at a connection, close the cylinder valve, depressurize the system, and retighten the connection. Re-test before use.
-
If the cylinder itself is leaking, move it to a well-ventilated area outdoors if it can be done safely and without using an elevator.[5] Cordon off the area and contact your gas supplier and institutional safety office.[5]
-
Q3: The pressure from the this compound regulator seems unstable. What could be the cause and what should I do?
A3: Unstable pressure can be a sign of a faulty regulator or improper operating procedures.
-
Troubleshooting Steps:
-
Ensure the delivery pressure is not set above 15 psig (1.5 bar).[5][6] Using this compound above this pressure can lead to explosive decomposition.[5]
-
Check that the withdrawal rate from the cylinder does not exceed 1/10th of the cylinder's capacity per hour for intermittent use.[6][7] Exceeding this rate can draw acetone (B3395972) solvent out of the cylinder, which can damage equipment and make the this compound less stable.[7]
-
If the regulator continues to show fluctuating pressure ("creep"), it may be faulty. Discontinue use, close the cylinder valve, and have the regulator inspected and serviced by a qualified technician.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is pure this compound so unstable?
A1: this compound's instability comes from the high-energy triple bond between its two carbon atoms.[9] This bond makes the molecule sensitive to conditions like excess pressure, temperature, and mechanical shock, which can trigger a violent explosive decomposition into hydrogen and carbon.[6][9]
Q2: How are this compound cylinders designed for safety?
A2: this compound cylinders are uniquely designed to counteract the gas's inherent instability. They are not empty vessels. Instead, they contain a porous, monolithic mass that is saturated with a solvent, typically acetone.[3][5][6] The this compound gas is dissolved in the acetone, which allows it to be stored at a moderate pressure without the risk of decomposition.[3][6] This design prevents the collection of pockets of pure gaseous this compound.[6]
Q3: What is the maximum safe working pressure for this compound?
A3: this compound gas must not be used at pressures exceeding 15 psig (1.5 bar).[5][6] Above this pressure, the risk of explosive decomposition increases dramatically.[5] Regulators for this compound are specifically designed with a red line indicating this maximum safe pressure.[5]
Q4: Are there any materials that should not be used with this compound?
A4: Yes. This compound can form explosive compounds called acetylides with certain metals.[1] It is critical to avoid contact with copper, silver, and mercury.[1][3] Alloys containing more than 70% copper should also be avoided.[2][10]
Q5: What are the proper storage requirements for this compound cylinders?
A5: Proper storage is crucial for safety.
-
Always store and use this compound cylinders in an upright and secured position to prevent the acetone solvent from leaking into the valve and hoses.[5][9]
-
If a cylinder has been transported horizontally, it must be stood upright for at least as long as it was horizontal (up to 24 hours) before use.[1][3]
-
Store cylinders in a well-ventilated area, away from heat sources, flames, and electrical equipment.[11][12]
-
This compound cylinders should be stored at least 20 feet away from oxygen cylinders or separated by a fire-rated wall.[5][13]
-
The storage temperature should not exceed 125°F (52°C).[5]
Quantitative Safety Data
| Parameter | Safe Limit / Recommended Practice | Rationale |
| Maximum Working Pressure | Do not exceed 15 psig (1.5 bar) | Prevents explosive decomposition of pure this compound gas.[5][6] |
| Cylinder Storage Temperature | Do not exceed 125°F (52°C) | High temperatures can increase cylinder pressure and the risk of decomposition.[5][11] |
| Gas Withdrawal Rate | ≤ 1/10th of cylinder capacity per hour (intermittent use) | Minimizes the withdrawal of acetone solvent from the cylinder.[6][7] |
| Material Compatibility | Avoid copper, silver, mercury, and alloys with >70% copper | Prevents the formation of explosive acetylides.[1][2][10] |
| Storage Separation | Minimum 20 feet from oxygen cylinders or a 5-foot high fire-rated wall | Reduces the risk of a fire involving both fuel and an oxidizer.[5][13] |
Experimental Protocol: Safe Setup of an this compound Gas Line for Synthesis
Objective: To safely establish a controlled flow of this compound gas from a cylinder to an experimental apparatus at pressures below 15 psig.
Materials:
-
This compound cylinder, properly secured
-
This compound-specific pressure regulator with gauges
-
Inert tubing and fittings (e.g., stainless steel)
-
Flashback arrestor
-
Needle valve for fine flow control
-
Gas flow meter (e.g., rotameter or mass flow controller)
-
Soap solution for leak detection
-
Personal Protective Equipment (flame-resistant lab coat, safety glasses, gloves)[13]
Procedure:
-
Cylinder Inspection: Ensure the this compound cylinder is upright and securely chained.[12] Verify the cylinder tag and content.
-
Regulator Connection:
-
Before connecting, "crack" the cylinder valve by opening it slightly for an instant and then closing it. This clears the valve opening of any debris.[14]
-
Attach the this compound-specific regulator to the cylinder outlet. Ensure the threads match and tighten securely with the appropriate wrench. Do not use oil or grease on the fittings.[8]
-
-
System Assembly:
-
Leak Testing:
-
Ensure the regulator's delivery pressure adjusting screw is turned fully counter-clockwise (closed).
-
Slowly open the main cylinder valve one-half to one full turn.[6] Do not open it all the way.
-
Apply the soap solution to all connections, from the cylinder to the apparatus. Look carefully for any bubble formation, which indicates a leak.
-
If a leak is found, close the cylinder valve, allow the pressure to vent, and retighten the leaking connection. Repeat the leak test. Do not proceed until the system is leak-free.
-
-
Setting Gas Flow:
-
Slowly turn the regulator's adjusting screw clockwise to set the delivery pressure. NEVER exceed 15 psig.
-
Slowly open the needle valve to initiate gas flow.
-
Adjust the needle valve to achieve the desired flow rate as indicated by the flow meter.
-
-
Shutdown Procedure:
-
Close the main cylinder valve.
-
Allow the remaining gas in the line to vent through the experiment until the pressure on both regulator gauges reads zero.
-
Close the needle valve.
-
Turn the regulator's adjusting screw counter-clockwise until it feels loose.
-
Visualizations
References
- 1. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 2. anziga.org [anziga.org]
- 3. bocgases.co.uk [bocgases.co.uk]
- 4. eiga.eu [eiga.eu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. airproducts.com [airproducts.com]
- 7. The 1/7th this compound Rule: What You Need To Know - Medical & Industrial Gas Supplier Longmont, CO | Wagner Welding Supply [wagnerweldingsupply.com]
- 8. energy.virginia.gov [energy.virginia.gov]
- 9. arlweb.msha.gov [arlweb.msha.gov]
- 10. icheme.org [icheme.org]
- 11. Safe operating code for this compound cylinders-Gas cylinder manufacturers_Shandong Yongan Special equipment Co., LTD [en.yacylinders.com]
- 12. nexair.com [nexair.com]
- 13. safety.charlotte.edu [safety.charlotte.edu]
- 14. hsseworld.com [hsseworld.com]
Technical Support Center: Troubleshooting Common Side Reactions in Acetylene Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during acetylene (B1199291) polymerization. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound polymerization?
A1: The most prevalent side reactions include catalyst deactivation, the formation of cyclic oligomers, and uncontrolled molecular weight distribution. Catalyst deactivation is often caused by coking (carbon deposition), "green oil" formation (oligomerization of this compound and ethylene), and sintering of the metal catalyst.[1][2]
Q2: How do impurities in the this compound feed affect the polymerization process?
A2: Impurities such as phosphine (B1218219), hydrogen sulfide, ammonia (B1221849), and arsine can poison the catalyst, leading to a significant decrease in its activity and lifespan.[3][4] For instance, even ppm levels of sulfur compounds can deactivate Ziegler-Natta catalysts.[5] It is crucial to purify the this compound gas before use.
Q3: What is "green oil" and how does it affect the reaction?
A3: "Green oil" is a term for liquid hydrocarbon mixtures formed from the oligomerization of this compound and any co-existing ethylene.[2] It can coat the catalyst surface, blocking active sites and leading to a rapid decrease in catalytic activity.
Q4: How can I control the cis/trans isomer ratio of polythis compound?
A4: The cis/trans isomer ratio is primarily controlled by the polymerization temperature.[6][7] Syntheses conducted at low temperatures (below -78°C) favor the formation of the cis isomer, while higher temperatures (above 150°C) promote the formation of the more thermodynamically stable trans isomer.[6][7] A polymerization at room temperature typically yields a 60:40 cis:trans ratio.[6]
Q5: What causes low molecular weight in the final polythis compound product?
A5: Low molecular weight can be a result of several factors, including the presence of chain-terminating impurities, a non-optimal monomer to catalyst ratio, or high reaction temperatures that favor chain transfer reactions over propagation.[8]
Troubleshooting Guides
Issue 1: Rapid Decrease in Catalyst Activity
Symptoms:
-
A noticeable drop in this compound conversion rate over a short period.
-
Change in the color of the catalyst bed.
-
Increased pressure drop across the reactor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Verify Monomer Purity: Analyze the this compound feed gas for common poisons like phosphine, hydrogen sulfide, and ammonia using gas chromatography.[4] 2. Purify this compound: Implement a purification train to remove impurities. This can include passing the gas through traps containing absorbents specific to the suspected poisons.[4] |
| Coke Formation | 1. Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation. 2. Catalyst Regeneration: If coking is significant, the catalyst may need to be regenerated. A common method is controlled oxidation to burn off the carbon deposits.[9][10] |
| Green Oil Formation | 1. Adjust Hydrogen/Acetylene Ratio: In hydrogenation processes, a higher hydrogen-to-acetylene ratio can sometimes mitigate green oil formation. 2. Solvent Washing: In some systems, washing the catalyst with a suitable solvent can remove the deposited green oil.[11] |
| Catalyst Sintering | 1. Control Temperature: Avoid excessively high reaction or regeneration temperatures, which can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[2][12] 2. Catalyst Support Selection: The choice of catalyst support can influence its thermal stability. |
Issue 2: Formation of Undesired Cyclic Oligomers
Symptoms:
-
Presence of low molecular weight byproducts in the product mixture, detectable by techniques like Gel Permeation Chromatography (GPC) or Mass Spectrometry.
-
Reduced yield of the desired linear polymer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Catalyst Concentration | 1. Optimize Catalyst Loading: Systematically decrease the catalyst concentration to find the optimal balance between reaction rate and suppression of side reactions. |
| High Reaction Temperature | 1. Lower the Temperature: Perform the polymerization at a lower temperature to disfavor the entropically driven cyclization reactions. |
| Solvent Effects | 1. Solvent Screening: The choice of solvent can influence the formation of cyclic oligomers. Experiment with different solvents to identify one that minimizes this side reaction.[13] |
Issue 3: Poor Control Over Polymer Molecular Weight
Symptoms:
-
Inconsistent molecular weight of the polymer from batch to batch.
-
Broad molecular weight distribution (high polydispersity index).
-
Consistently low molecular weight.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Monomer/Catalyst Ratio | 1. Precise Reagent Addition: Ensure accurate and reproducible addition of both monomer and catalyst in every experiment. 2. Optimize Ratio: Systematically vary the monomer-to-catalyst ratio to determine its effect on molecular weight. |
| Presence of Chain Transfer Agents | 1. Purify Monomers and Solvents: Impurities can act as chain transfer agents, limiting polymer chain growth. Ensure all reagents are of high purity.[8] |
| Reaction Temperature | 1. Temperature Control: Maintain a stable and uniform temperature throughout the polymerization. Higher temperatures can increase the rate of chain transfer reactions.[14] |
Quantitative Data Summary
Table 1: Effect of Impurities on Ziegler-Natta Catalyst Productivity in Polypropylene (B1209903) Production
| Impurity | Concentration (mg/kg) | Productivity Loss (%) |
| Hydrogen Sulfide | 0.1 - 0.5 | 5 - 22 |
| Carbonyl Sulfide | 0.012 - 0.06 | 5 - 22 |
| Carbon Disulfide | 0.04 - 0.22 | 5 - 22 |
| Methylmercaptan | 0.12 - 12.51 | 5 - 22 |
| Ethylmercaptan | 0.9 - 5.5 | 5 - 22 |
| Carbon Dioxide | 0.10 - 3.0 | 5 - 22 |
| Oxygen | 0.55 - 6.1 | 5 - 22 |
| This compound | 0.15 - 3.5 | 5 - 22 |
| Methylthis compound | 0.04 - 0.2 | 5 - 22 |
Data adapted from a study on polypropylene synthesis, indicating the potential impact of these common impurities on Ziegler-Natta catalysts which are also used for this compound polymerization.[3]
Table 2: Influence of Polymerization Temperature on Polythis compound Isomer Content
| Polymerization Temperature (°C) | cis-Isomer Content (%) | trans-Isomer Content (%) |
| < -78 | > 98 | < 2 |
| Room Temperature (~25) | ~60 | ~40 |
| > 150 | Low | High |
Experimental Protocols
Protocol 1: Purification of this compound Gas
Objective: To remove common impurities from the this compound feed gas before polymerization.
Materials:
-
This compound gas cylinder
-
Gas washing bottles
-
Concentrated sulfuric acid (H₂SO₄)
-
Calcium chloride (CaCl₂) drying tube
-
Inert gas (Nitrogen or Argon)
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Setup: Assemble a gas purification train by connecting the following components in series using appropriate tubing: a. this compound gas cylinder with a regulator. b. Three cooling traps immersed in a dry ice/acetone bath. c. A gas washing bottle filled with concentrated sulfuric acid. d. A drying tube packed with anhydrous calcium chloride.
-
Purging: Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes to remove any air and moisture.
-
Purification: Slowly bubble the this compound gas through the purification train. The cooling traps will remove condensable impurities, the sulfuric acid will scrub out impurities like phosphine and ammonia, and the calcium chloride will dry the gas.
-
Collection/Use: The purified this compound gas exiting the drying tube can be directly used for the polymerization reaction or collected in a suitable container.
Protocol 2: Regeneration of a Coked Catalyst
Objective: To remove carbon deposits (coke) from a deactivated catalyst and restore its activity.
Materials:
-
Coked catalyst
-
Tube furnace with temperature control
-
Quartz or ceramic reactor tube
-
Source of dry, diluted air (e.g., 1-5% O₂ in N₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Loading: Carefully load the deactivated catalyst into the reactor tube.
-
Inert Gas Purge: Place the reactor tube in the furnace and purge with an inert gas at room temperature for 30 minutes to remove any residual hydrocarbons.
-
Controlled Oxidation: While maintaining a slow flow of inert gas, gradually heat the furnace to the desired regeneration temperature (e.g., 400-500°C). The optimal temperature will depend on the specific catalyst and should be determined experimentally to avoid catalyst sintering.
-
Coke Removal: Once the target temperature is reached and stable, introduce a controlled flow of diluted, dry air. The oxygen will react with the carbon deposits to form CO and CO₂. Monitor the off-gas to determine the completion of the coke burnout.
-
Inert Gas Purge: After the coke has been removed, switch back to an inert gas flow and maintain the temperature for a short period to ensure all oxygen is purged from the system.
-
Cooling: Cool the reactor down to room temperature under the inert gas flow.
-
Reduction (if necessary): For some catalysts, a reduction step (e.g., with hydrogen) may be required after oxidation to restore the active metal sites. This step should be performed with extreme caution due to the flammability of hydrogen.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Pathways of common side reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene by gas chromatographic with simultaneous detection: Pulsed discharge helium ionization, mass spectrometry and flame ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Polythis compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance for Selective Hydrogenation of Acetylene to Ethylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective hydrogenation of acetylene (B1199291) to ethylene (B1197577).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: Low this compound Conversion
Q1: My this compound conversion is lower than expected. What are the potential causes and how can I improve it?
A1: Low this compound conversion can stem from several factors, primarily related to catalyst activity and reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Deactivation: The most common cause of low activity is catalyst deactivation. This can be due to:
-
Coke and Green Oil Formation: this compound can polymerize on the catalyst surface, forming carbonaceous deposits (coke) and heavy hydrocarbons known as "green oil."[1][2] These deposits block the active sites of the catalyst.[1][2]
-
Sintering: High reaction or regeneration temperatures can cause the metal nanoparticles on the catalyst support to agglomerate (sinter), reducing the active surface area.[1][2]
-
Poisoning: Impurities in the feed stream, such as sulfur compounds or carbon monoxide (if not used as a promoter), can poison the catalyst.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While higher temperatures generally increase reaction rates, a temperature that is too low can result in incomplete conversion. Conversely, excessively high temperatures can lead to catalyst deactivation and unwanted side reactions.[2][3]
-
Pressure: Increasing the partial pressure of hydrogen can enhance the hydrogenation rate.[3][4]
-
Hydrogen-to-Acetylene Ratio (H₂/C₂H₂): A low H₂/C₂H₂ ratio may not provide enough hydrogen for the reaction to proceed to completion.[4]
-
Troubleshooting Steps:
-
Analyze the Catalyst: Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify coke deposition, and Transmission Electron Microscopy (TEM) to check for metal particle sintering.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments while monitoring this compound conversion and ethylene selectivity.
-
Adjust H₂/C₂H₂ Ratio: Increase the H₂/C₂H₂ molar ratio to ensure sufficient hydrogen is available for the reaction.[4]
-
Catalyst Regeneration: If deactivation is confirmed, attempt to regenerate the catalyst. For coke and green oil removal, a controlled oxidation (calcination) followed by reduction is often effective.[3][5][6][7]
Issue 2: Poor Ethylene Selectivity
Q2: I am observing high this compound conversion, but the selectivity to ethylene is low, with significant ethane (B1197151) and/or C4+ hydrocarbon formation. How can I improve ethylene selectivity?
A2: Poor ethylene selectivity is a common challenge and is often a trade-off with high this compound conversion. The primary reasons for low selectivity are over-hydrogenation of ethylene to ethane and oligomerization of this compound to form C4+ hydrocarbons (a component of green oil).[8]
-
Catalyst Properties:
-
Monometallic Catalysts: Pure palladium (Pd) catalysts are highly active but can be unselective, readily promoting the hydrogenation of ethylene to ethane.[9][10]
-
Active Site Ensembles: Large ensembles of active metal atoms are believed to facilitate the over-hydrogenation of ethylene and the formation of oligomers.[1]
-
-
Reaction Conditions:
Troubleshooting Steps:
-
Catalyst Modification (Promotion):
-
Bimetallic Catalysts: The addition of a second metal, such as silver (Ag) or copper (Cu), to a Pd catalyst can significantly improve ethylene selectivity.[9][11][12] These promoters are thought to isolate the Pd active sites ("site isolation"), which suppresses the adsorption and subsequent hydrogenation of ethylene.[10] They can also modify the electronic properties of the Pd, further enhancing selectivity.[11][12]
-
Other Promoters: Elements like silicon (Si), gallium (Ga), and manganese (Mn) have also been shown to improve the ethylene selectivity of Pd-based catalysts.[10][11][12]
-
-
Optimize Reaction Temperature: Carefully control the reaction temperature to find the optimal balance between high this compound conversion and high ethylene selectivity. Lowering the temperature can sometimes reduce the rate of ethylene over-hydrogenation.
-
Control H₂/C₂H₂ Ratio: While a sufficient amount of hydrogen is needed for this compound conversion, a large excess can be detrimental to selectivity.[4] Experiment with different H₂/C₂H₂ ratios to find the sweet spot.
-
Introduce a Selective Solvent: In some systems, introducing a liquid phase with a selective solvent like N-methyl-2-pyrrolidone (NMP) can enhance ethylene selectivity by preferentially dissolving this compound over ethylene.
Frequently Asked Questions (FAQs)
Catalyst Deactivation and Regeneration
Q3: What are the primary mechanisms of catalyst deactivation in selective this compound hydrogenation?
A3: The main causes of catalyst deactivation are:
-
Carbon Deposition (Coking): The polymerization of this compound on the catalyst surface forms carbonaceous deposits, which physically block active sites.[1][2]
-
Green Oil Formation: The oligomerization of this compound leads to the formation of heavy hydrocarbons (C4+) known as "green oil," which can coat the catalyst surface and block pores.[1][2][13][14][15]
-
Sintering: At high temperatures, the active metal particles can migrate and coalesce, leading to a decrease in the number of active sites.[1][2] This is often an irreversible form of deactivation.
-
Poisoning: Impurities in the feed gas can irreversibly bind to the active sites, rendering them inactive.
Q4: How can I regenerate a deactivated catalyst?
A4: The regeneration method depends on the cause of deactivation:
-
For Coke and Green Oil: A common industrial practice is a controlled "burn-off" or calcination in the presence of a dilute oxygen stream to combust the carbonaceous deposits.[3][6] This is typically followed by a reduction step (e.g., with hydrogen) to reactivate the metallic catalyst.[6]
-
Hydrogen Stripping: An alternative to oxidative regeneration is hydrogen stripping, where a stream of hydrogen at elevated temperatures is used to hydrogenate and remove oligomers from the catalyst surface.[5]
-
For Sintering: Sintering is generally irreversible. Prevention through careful temperature control during reaction and regeneration is crucial.
Catalyst Selection and Performance
Q5: Why are bimetallic catalysts like Pd-Ag often used instead of monometallic Pd catalysts?
A5: While monometallic Pd catalysts are highly active for hydrogenation, they often exhibit poor selectivity towards ethylene, leading to the formation of ethane.[9][10] The addition of a second, less active metal like silver (Ag) creates a bimetallic alloy. This has two main benefits:
-
Geometric Effect (Site Isolation): The Ag atoms dilute the Pd active sites on the surface, breaking up large Pd ensembles.[10] This is believed to hinder the adsorption of ethylene, thus suppressing its further hydrogenation to ethane.
-
Electronic Effect: The presence of Ag can modify the electronic properties of Pd, which can weaken the binding of ethylene to the surface and further enhance selectivity.[11][12]
Q6: What is the effect of the hydrogen-to-acetylene (H₂/C₂H₂) ratio on catalyst performance?
A6: The H₂/C₂H₂ ratio is a critical parameter:
-
High H₂/C₂H₂ Ratio: A high ratio generally leads to higher this compound conversion but can decrease ethylene selectivity due to the increased availability of hydrogen for the over-hydrogenation of ethylene to ethane.[4]
-
Low H₂/C₂H₂ Ratio: A low ratio may result in incomplete this compound conversion. It can also promote the formation of oligomers and coke, leading to faster catalyst deactivation. The optimal H₂/C₂H₂ ratio is a balance between achieving high conversion and maintaining high selectivity and catalyst stability.
Data Presentation
Table 1: Comparison of Catalyst Performance for Selective this compound Hydrogenation
| Catalyst Composition | Support | Reaction Temp. (°C) | This compound Conversion (%) | Ethylene Selectivity (%) | Reference |
| Pd-Ag | α-Al₂O₃ | 45 | >95 | ~85 | [4] |
| Pd-Cu | - | - | High | Promoted vs. Pd | [11][12] |
| Ni-Ga | α-Al₂O₃ | 200-300 | ~100 | ~80 | [16] |
| Pd-Mn | Al₂O₃ | - | Higher than Pd | 20% higher than Pd | [10] |
| Au/C-TiO₂ | C-TiO₂ | 225 | ~100 | ~80 | [17] |
| Ni₁MoS | Al₂O₃ | - | 100 | 90 | [18] |
Table 2: Influence of H₂/C₂H₂ Ratio on Catalyst Performance (Qualitative)
| H₂/C₂H₂ Ratio | This compound Conversion | Ethylene Selectivity | Catalyst Stability |
| Low | Incomplete | Can be high | Prone to coking |
| Optimal | High | High | Balanced |
| High | High | Decreases | Generally stable |
Experimental Protocols
1. Catalyst Synthesis by Wet Impregnation (Example: Pd-Ag/α-Al₂O₃)
This protocol describes a common method for synthesizing supported bimetallic catalysts.
-
Support Preparation: Begin with commercially available α-Al₂O₃ pellets or powder. If necessary, crush and sieve the support to the desired particle size.
-
Precursor Solution Preparation:
-
Calculate the required amounts of palladium nitrate (B79036) (Pd(NO₃)₂) and silver nitrate (AgNO₃) to achieve the target metal loading (e.g., 0.03 wt% Pd, 0.18 wt% Ag).[7]
-
Dissolve the calculated amounts of the metal salt precursors in deionized water. The volume of the solution should be equal to the pore volume of the alumina (B75360) support (incipient wetness impregnation).
-
-
Impregnation:
-
Add the precursor solution dropwise to the alumina support while continuously mixing or tumbling to ensure uniform distribution.
-
-
Drying: Dry the impregnated support in an oven, typically at 110-120°C for 12-24 hours, to remove the solvent.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature is typically ramped up slowly (e.g., 5°C/min) to a final temperature of 400-500°C and held for 2-4 hours. This step decomposes the metal precursors to their oxide forms.
-
Reduction: Prior to the reaction, the calcined catalyst must be reduced to its active metallic form. This is typically done in-situ in the reactor by flowing a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 200-400°C) for several hours.
2. Catalyst Performance Testing in a Fixed-Bed Reactor
This protocol outlines a standard procedure for evaluating catalyst performance.
-
Reactor Setup:
-
Use a fixed-bed reactor, typically a stainless steel or quartz tube.
-
Place a known amount of the catalyst in the center of the reactor, supported by quartz wool plugs.
-
Install a thermocouple to monitor the temperature of the catalyst bed.
-
-
Catalyst Pre-treatment (Reduction):
-
Heat the reactor to the desired reduction temperature under a flow of inert gas (e.g., N₂ or Ar).
-
Introduce the reduction gas (e.g., 5% H₂ in N₂) and hold for the required time to ensure complete reduction of the catalyst.
-
-
Reaction:
-
After reduction, cool the reactor to the desired reaction temperature under the inert gas flow.
-
Introduce the reactant gas mixture (this compound, hydrogen, and a balance of an inert gas like helium or argon) at a specific flow rate, controlled by mass flow controllers. The feed may also contain a large excess of ethylene to simulate industrial conditions.
-
Maintain a constant reaction temperature and pressure.
-
-
Product Analysis:
-
The effluent gas from the reactor is analyzed using an online gas chromatograph (GC) equipped with appropriate columns (e.g., a packed column for separating light hydrocarbons) and detectors (e.g., a Flame Ionization Detector - FID).
-
-
Data Calculation:
-
This compound Conversion (%):
Conversion=(moles of C2H2 in)(moles of C2H2 in)−(moles of C2H2 out)×100 -
Ethylene Selectivity (%):
Selectivity=(moles of C2H2 converted)(moles of C2H4 produced)×100
-
Visualizations
Caption: Catalyst deactivation pathways and the regeneration cycle.
Caption: A logical workflow for troubleshooting common catalyst performance issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cup.edu.cn [cup.edu.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US5332705A - Regeneration of this compound converter catalysts by hydrogen stripping - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Modified Pd catalysts for the selective hydrogenation of this compound [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. US10399914B2 - Green oil removal from ethylene plants - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. cigru.wvu.edu [cigru.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Acetylene Reactions in Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly exothermic reactions of acetylene (B1199291) in large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale this compound reactions?
A1: The primary hazards stem from this compound's inherent instability and high reactivity. These include:
-
Thermal Runaway: this compound reactions are highly exothermic, and inadequate heat removal can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Decomposition: At elevated temperatures and pressures, this compound can decompose explosively into its constituent elements, carbon and hydrogen, releasing a significant amount of energy. This decomposition can be initiated by heat or mechanical shock.
-
Formation of Explosive Acetylides: this compound can react with certain metals, notably copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides that can detonate.
-
Wide Explosive Limits: this compound has a very wide flammability range in air (2.5% to 80%), making it easily ignitable.
Q2: What are the critical safety precautions to take before starting a large-scale this compound reaction?
A2: Before commencing any large-scale reaction involving this compound, a thorough risk assessment is mandatory. Key precautions include:
-
Inert Atmosphere: Ensure the entire reactor system is purged with an inert gas, such as nitrogen or argon, to eliminate oxygen and prevent the formation of explosive gas mixtures.
-
Material Compatibility: Use reactors and fittings made of materials that do not form explosive acetylides. Stainless steel is a common choice, while copper and its alloys should be strictly avoided.
-
Pressure Control: The pressure of this compound gas should be carefully controlled and kept at the lowest possible level for the reaction to proceed efficiently.
-
Temperature Monitoring and Control: Implement a robust temperature monitoring system with multiple probes and an efficient cooling system to manage the reaction exotherm.
-
Emergency Planning: Have a clear and well-rehearsed emergency shutdown procedure in place.
Q3: How can I minimize the risk of thermal runaway?
A3: Preventing thermal runaway requires a multi-faceted approach:
-
Controlled Addition of Reagents: Add this compound gas or other reactive starting materials to the reaction mixture in a slow, controlled manner to manage the rate of heat generation.
-
Efficient Heat Removal: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., cooling jacket, internal cooling coils).
-
Proper Agitation: Ensure good mixing to maintain a uniform temperature throughout the reactor and prevent the formation of localized hot spots.
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies to understand the heat of reaction and the rate of heat release under different conditions.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Increase
Symptom: The temperature of the reaction mixture is rising much faster than anticipated, and the cooling system is struggling to keep it under control.
Possible Causes:
-
Rate of this compound addition is too high.
-
Cooling system failure or inefficiency.
-
Inadequate agitation leading to localized hot spots.
-
Initiation of a decomposition reaction.
Immediate Actions:
-
Stop this compound Flow: Immediately stop the addition of this compound and any other reactants.
-
Maximize Cooling: Increase the flow of coolant to the maximum capacity.
-
Increase Agitation: If safe to do so, increase the stirrer speed to improve heat transfer.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure by adding a pre-determined, non-reactive cold solvent.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert emergency response personnel.
Issue 2: Drop in Reaction Rate or Stalling
Symptom: The reaction appears to have slowed down significantly or stopped completely, as indicated by in-process monitoring (e.g., GC, HPLC).
Possible Causes:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities or have decomposed.
-
Insufficient this compound: There might be a blockage in the this compound delivery line, or the cylinder may be empty.
-
Low Temperature: The reaction temperature may have dropped below the optimal range.
Troubleshooting Steps:
-
Check this compound Flow: Verify that this compound is being delivered to the reactor at the correct rate and pressure.
-
Confirm Temperature: Ensure the reaction temperature is within the specified range for the protocol.
-
Analyze Catalyst: If possible and safe, take a small sample of the reaction mixture to analyze the state of the catalyst.
-
Consider Additional Catalyst: If catalyst deactivation is suspected, a carefully controlled addition of fresh catalyst may be necessary, but be prepared for a potential increase in the reaction rate and exotherm.
Quantitative Data for Common this compound Reactions
The following table summarizes key quantitative data for several common large-scale this compound reactions. Note that these values can vary depending on the specific substrates, catalysts, and reaction conditions.
| Reaction | Reaction Enthalpy (ΔH) | Activation Energy (Ea) | Typical Temperature Range |
| This compound Cyclotrimerization (to Benzene) | -595 kJ/mol | Varies with catalyst | 600-700 °C (uncatalyzed), significantly lower with catalysts |
| Vinyl Acetate Synthesis (from Acetic Acid) | -116.5 kJ/mol | 8.17 kcal/mol (ethylene-based) | 160-220 °C (gas-phase) |
| This compound Hydrochlorination (to Vinyl Chloride) | -124.8 kJ/mol | 10-40 kJ/mol | 90-150 °C |
| Sonogashira Coupling | -171.9 kJ/mol (for a specific example) | Varies with substrates and catalyst | Room Temperature to 100 °C |
| This compound Hydrogenation | Highly Exothermic | Not specified | Varies with catalyst and process |
Experimental Protocols
Protocol 1: Large-Scale Sonogashira Coupling
This protocol provides a general methodology for a large-scale Sonogashira coupling reaction. Warning: This reaction should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (e.g., using trimethylsilylthis compound (B32187) followed by deprotection, or bubbling this compound gas) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-1 mol%)
-
Copper(I) iodide (CuI, 0.02-2 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been thoroughly purged with an inert gas (e.g., nitrogen).
-
Reagent Loading: Charge the reactor with the aryl halide, palladium catalyst, and CuI under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reactor, followed by the amine base.
-
Inerting: Sparge the reaction mixture with the inert gas for 15-30 minutes to ensure all oxygen is removed.
-
This compound Addition:
-
If using a gaseous alkyne (this compound): Start a slow, controlled subsurface sparge of this compound gas. The flow rate should be carefully monitored to control the reaction exotherm.
-
If using a liquid alkyne: Add the terminal alkyne slowly via an addition funnel or pump.
-
-
Temperature Control: Maintain the reaction temperature at the desired setpoint (typically between room temperature and 80°C) using the reactor's cooling system. Monitor the temperature closely for any signs of an uncontrolled exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the specific product but typically involves filtration to remove the catalyst, followed by extraction and purification.
Protocol 2: this compound Cyclotrimerization
This is a generalized protocol for the catalyzed cyclotrimerization of this compound to produce benzene (B151609) and its derivatives. Extreme Caution is Advised due to the high exothermicity of this reaction.
Materials:
-
This compound gas
-
Catalyst (e.g., Ziegler-Natta type catalysts, organometallic complexes of Ni, Co, or Pd)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
Procedure:
-
Reactor Setup: A high-pressure reactor equipped with efficient cooling and a gas delivery system is required. The reactor must be scrupulously cleaned, dried, and purged with an inert gas.
-
Catalyst Preparation: Prepare the catalyst solution in the chosen solvent under an inert atmosphere and transfer it to the reactor.
-
Pressurization and Temperature Control: Pressurize the reactor with this compound to the desired pressure. The reaction is often initiated at a lower temperature and the exotherm is used to reach the optimal reaction temperature. Efficient cooling is critical to prevent a runaway reaction.
-
This compound Feed: Continuously feed this compound to the reactor to maintain a constant pressure as it is consumed.
-
Monitoring: Monitor the reaction progress by analyzing the consumption of this compound and the formation of benzene.
-
Termination and Work-up: Once the desired conversion is achieved, stop the this compound feed and cool the reactor. Carefully vent any unreacted this compound. The product is then isolated and purified.
Visualizations
Logical Workflow for Managing a Thermal Event
Caption: Decision tree for responding to a thermal event.
Simplified Sonogashira Coupling Workflow
Caption: High-level workflow for a Sonogashira coupling reaction.
Technical Support Center: Optimizing Acetylene Generation from Calcium Carbide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of acetylene (B1199291) generated from calcium carbide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for generating this compound from calcium carbide?
A1: this compound (C₂H₂) is produced through the hydrolysis of calcium carbide (CaC₂). When calcium carbide reacts with water (H₂O), it produces this compound gas and calcium hydroxide (B78521) (Ca(OH)₂), also known as slaked lime.[1][2] The reaction is highly exothermic, releasing a significant amount of heat.[3][4] The balanced chemical equation is:
CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)[1][5]
Q2: What are the primary factors influencing the yield of this compound?
A2: The key factors that determine the this compound yield are:
-
Quality of Calcium Carbide: The purity of the calcium carbide is directly proportional to the this compound yield.[6] Technical-grade calcium carbide typically contains about 80-85% CaC₂, with the remainder being impurities like calcium oxide and calcium phosphide.[1][7]
-
Particle Size of Calcium Carbide: Smaller particle sizes increase the surface area for reaction with water, which can accelerate the reaction rate.[3] However, very fine particles may react too quickly, making the reaction difficult to control. A common industrial particle size is 7-25 mm.[1]
-
Reaction Temperature: The optimal temperature for maximizing this compound yield is between 70°C and 80°C.[8] To maintain safety and prevent runaway reactions, it is critical to keep the reactor temperature between 40–50°C.[3]
-
Water-to-Calcium Carbide Ratio: A common ratio is using 2–3 times the weight of water to calcium carbide to ensure the reaction goes to completion and to help manage the heat generated.[3]
Q3: What impurities are typically found in crude this compound gas generated from calcium carbide?
A3: Crude this compound gas is not pure and contains several impurities originating from the calcium carbide manufacturing process. Common impurities include ammonia (B1221849) (NH₃), phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), and arsine (AsH₃).[9][10] The gas is also saturated with water vapor.[11] For example, raw this compound can contain 150-900 ppm of ammonia, 180-570 ppm of phosphine, and 2-330 ppm of hydrogen sulfide.[10]
Q4: How can the purity of this compound gas be improved?
A4: Purification involves a multi-step process to remove the various impurities:
-
Cooling and Condensation: The hot this compound gas from the generator is first cooled to condense and remove the bulk of the water vapor.[1][5]
-
Scrubbing (Wet Purification): The gas is passed through chemical solutions to remove specific impurities. Ammonia is water-soluble and can be removed by scrubbing with water.[12] Acidic gases like hydrogen sulfide and phosphine can be removed by washing with solutions like sulfuric acid, followed by an alkaline wash to neutralize any acid carryover.[9][11]
-
Drying and Dry Purification: The gas is then passed through a drying agent, such as calcium chloride, to remove remaining moisture.[1] Dry purification methods involve passing the gas through vessels containing solid purifying compounds, such as modified activated carbon, which can remove phosphine, hydrogen sulfide, and ammonia.[11][13]
Q5: What analytical methods are used to determine the purity of this compound?
A5: Gas Chromatography (GC) is a powerful and common technique for analyzing the purity of this compound and quantifying impurities.[14]
-
Detectors: A Thermal Conductivity Detector (TCD) can be used for quantifying bulk gases, while a Flame Ionization Detector (FID) is sensitive to hydrocarbons.[7][14] For trace-level detection of impurities like phosphine and arsine, a Mass Spectrometer (MS) detector offers high sensitivity and selectivity.[6][15][16]
-
Columns: Packed or capillary columns, such as a Q-bond or HP-PLOT Q column, are used to separate this compound from its impurities.[7][17]
Data Presentation
Table 1: Influence of Calcium Carbide Grade and Particle Size on this compound Yield
| Calcium Carbide Grade/Size | Purity (% CaC₂) | Typical Gas Yield (L/kg) |
| Technical Grade (general) | ~80% | 265 - 300 |
| Fine Grade (14ND) | 70.0% (min) | ~261 |
| 15-80 mm | - | 288 - 311 |
| 7-15 mm | - | 275 - 301 |
Data compiled from multiple sources. Yield can vary between manufacturers.[1][8][11][18]
Table 2: Typical Impurity Levels in Crude and Purified this compound
| Impurity | Concentration in Crude Gas (ppm) | Target Concentration after Purification (ppm) | Purification Method(s) |
| Phosphine (PH₃) | 180 - 570 | < 1 - 25 | Wet Scrubbing (H₂SO₄), Dry Purification (Activated Carbon, Metal Oxides) |
| Hydrogen Sulfide (H₂S) | 2 - 330 | < 25 | Wet Scrubbing (H₂SO₄, NaOH), Dry Purification (Activated Carbon) |
| Ammonia (NH₃) | 150 - 900 | < 50 | Water Scrubbing, Acidic Scrubbing |
| Water (H₂O) | Saturated | < 100 (dew point -40°C) | Condensation, Drying (CaCl₂, Silica Gel, Molecular Sieves) |
Data compiled from multiple sources.[6][9][10][11]
Experimental Protocols
Protocol 1: Laboratory-Scale Generation of this compound
Objective: To safely generate this compound gas from calcium carbide in a laboratory setting.
Materials:
-
Gas generation flask (conical flask or three-neck flask)
-
Dropping funnel
-
Gas delivery tube
-
Gas collection apparatus (e.g., gas syringe or pneumatic trough)
-
Calcium carbide (CaC₂) lumps
-
Deionized water
-
Sand
Procedure:
-
Apparatus Setup: Place a layer of sand at the bottom of the gas generation flask to moderate the reaction.[19] Add a few lumps of calcium carbide onto the sand.
-
Assemble the apparatus, ensuring all connections are gas-tight. Fit the dropping funnel to one neck of the flask and the gas delivery tube to another.
-
Fill the dropping funnel with deionized water.
-
Gas Generation: Slowly add water from the dropping funnel onto the calcium carbide. The reaction will begin immediately, producing this compound gas. Control the rate of gas production by adjusting the rate of water addition.[20]
-
Gas Collection: Collect the gas using the chosen method. If using a pneumatic trough, discard the first few bubbles as they will be mixed with the air initially in the flask.
-
Safety: This reaction is highly exothermic.[3] If the flask becomes too hot, pause the water addition to allow it to cool. Perform the experiment in a well-ventilated fume hood.
Protocol 2: Purification of this compound Gas via Wet Scrubbing
Objective: To remove acidic impurities (H₂S, PH₃) and ammonia from the crude this compound gas stream.
Materials:
-
Crude this compound gas source
-
Three gas washing bottles (scrubbers)
-
Connecting tubing
-
Scrubbing Solution 1: 5% Sulfuric Acid (H₂SO₄)
-
Scrubbing Solution 2: 5% Sodium Hydroxide (NaOH)
-
Scrubbing Solution 3: Deionized Water
Procedure:
-
Apparatus Setup: Arrange the three gas washing bottles in series. The gas outlet of one bottle should be connected to the gas inlet of the next.
-
Fill the first washing bottle with the 5% sulfuric acid solution. This will remove phosphine and some hydrogen sulfide.[9][11]
-
Fill the second washing bottle with the 5% sodium hydroxide solution. This will neutralize any acidic gases that passed through the first scrubber and remove any sulfuric acid vapor carried over.[9]
-
Fill the third washing bottle with deionized water. This will scrub out any soluble impurities like ammonia and remove any aerosolized NaOH.[19]
-
Purification: Pass the crude this compound gas generated from Protocol 1 slowly through the scrubbing train. The gas should bubble through each solution.
-
The purified gas exiting the final scrubber can then be passed through a drying tube (e.g., filled with anhydrous calcium chloride) to remove water vapor.[5]
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Recommended Solution(s) |
| Poor Quality Calcium Carbide | Source high-purity calcium carbide. Technical grade should be at least 80% CaC₂.[1] |
| Incomplete Reaction | Ensure sufficient water is added. A common ratio is 2-3 parts water to 1 part carbide by weight.[3] Ensure the particle size allows for full water penetration. |
| Gas Leaks in Apparatus | Check all connections for leaks using a soap solution. Ensure ground glass joints are properly sealed and tubing is secure.[12] |
| Low Reaction Temperature | The reaction is exothermic, but if the ambient temperature is very low, the rate may be slow. Optimal yield temperature is 70-80°C, but for safety, maintain the generator below this.[8] |
Issue 2: Ineffective Impurity Removal
| Possible Cause | Recommended Solution(s) |
| Exhausted Scrubbing Solution | Prepare fresh scrubbing solutions. The capacity of the solutions is finite and they will become saturated with impurities.[12] |
| Insufficient Contact Time | Reduce the gas flow rate to allow for more time for the gas bubbles to react with the scrubbing liquid. Use gas washing bottles with fritted glass discs to create smaller bubbles and increase surface area.[9] |
| Clogged or Inefficient Purifier | In dry purification systems, the purifying material may become saturated or clogged.[21] It may need to be replaced or regenerated according to the manufacturer's instructions.[11] |
| Incorrect Scrubbing Sequence | Ensure the gas passes through the acidic scrubber before the alkaline scrubber to prevent unwanted side reactions. |
Issue 3: Uncontrolled or Overly Vigorous Reaction
| Possible Cause | Recommended Solution(s) |
| Water Added Too Quickly | Add water dropwise using a dropping funnel to control the rate of reaction.[20] |
| High Reaction Temperature | The reaction is highly exothermic.[4] If the generator becomes too hot, it can lead to a runaway reaction. Use a water bath to cool the reaction flask. |
| Fine Calcium Carbide Powder | Using very fine powder increases the reaction surface area dramatically, leading to a very rapid, hard-to-control reaction. Use small lumps instead of powder for better control.[3] |
Visualizations
Caption: Experimental workflow for this compound generation, purification, and analysis.
References
- 1. How Is this compound Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]
- 2. dencityapp.in [dencityapp.in]
- 3. Calcium Carbide and H2O: Chemistry, Uses, Safety [tjtywh.com]
- 4. The Reaction of Calcium Carbide with Water: Explained | TYWH [tjtywh.com]
- 5. Know How this compound is Produced in this compound Plant - Rexarc [rexarc.com]
- 6. This compound purity by GC - Chromatography Forum [chromforum.org]
- 7. echemi.com [echemi.com]
- 8. longlab.stanford.edu [longlab.stanford.edu]
- 9. eiga.eu [eiga.eu]
- 10. researchgate.net [researchgate.net]
- 11. eiga.eu [eiga.eu]
- 12. Common this compound Plant Problems & Their Solutions – Part I by Rexarc [rexarc.com]
- 13. US20100319536A1 - Processes for purification of this compound - Google Patents [patents.google.com]
- 14. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 15. agilent.com [agilent.com]
- 16. shimadzu.com [shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. quora.com [quora.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Common this compound Plant Problems and Their Solutions - Part II [rexarc.com]
techniques for stabilizing acetylene in solution for chemical reactions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for safely and effectively using acetylene (B1199291) in solution for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound gas inherently unstable? A1: this compound's instability stems from its high-energy triple carbon-carbon bond.[1] This bond stores a significant amount of energy that can be released during decomposition.[1][2] Pure this compound is highly sensitive and can decompose explosively when subjected to pressure, heat, static electricity, or mechanical shock.[1][2] For this reason, free this compound gas should not be used or stored at pressures exceeding 15 psig (101 kPa).[3][4]
Q2: How is this compound stabilized for storage and use in the lab? A2: To be handled safely, this compound is dissolved in a solvent under pressure within specialized gas cylinders.[2][3] These cylinders are not empty; they are filled with a porous, inert material that acts like a sponge.[2][5] This porous mass is saturated with a solvent, typically acetone (B3395972) or dimethylformamide (DMF), which dissolves the this compound gas, rendering it safe for transport and use.[3][6] This combination of porous filler and solvent prevents the collection of gaseous this compound in voids, which would pose a decomposition risk.[2]
Q3: What are the most common and effective solvents for this compound reactions? A3: Acetone and dimethylformamide (DMF) are the most common solvents for storing dissolved this compound.[4] The choice of solvent for a reaction depends on the specific chemical transformation. This compound exhibits good solubility in several organic solvents, including methanol, which can be used to create solutions for high-pressure reactions in an autoclave.[7][8] An ideal solvent should have high solubility for this compound, a high boiling point, low vapor pressure, and be chemically inert to the reactants.[9]
Q4: What are the most critical safety precautions when working with dissolved this compound? A4:
-
Pressure Limitation: Never use this compound gas at a pressure exceeding 15 psig, as it becomes unstable.[10]
-
Cylinder Orientation: Always store and use this compound cylinders in an upright position to prevent the solvent (acetone or DMF) from being drawn into the regulator and contaminating the reaction.[11][12]
-
Incompatible Materials: Avoid contact with pure copper, silver, mercury, or brass alloys containing more than 65-70% copper, as these can form shock-sensitive acetylides.[5][13][14]
-
Equipment: Use only non-sparking tools and explosion-proof electrical equipment.[15] Ensure all piping and equipment are rated for this compound service.[3] Flashback arrestors should be considered.[16]
-
Ventilation: Work in a well-ventilated area to prevent the accumulation of flammable gas mixtures.[15]
-
Ignition Sources: Keep all potential ignition sources, such as heat, sparks, and open flames, away from the experimental setup.[15]
Q5: How can I purify this compound gas before dissolving it for a reaction? A5: Commercial this compound can contain impurities like phosphine, hydrogen sulfide, and ammonia, which can poison catalysts or cause side reactions.[17][18] Purification can be achieved through:
-
Ammonia Scrubbing: Passing the gas through water can remove ammonia.[18]
-
Dry Purification: Using a vessel containing layers of a purifying compound (often acidic) to absorb or oxidize impurities.[19]
-
Wet Purification: Scrubbing the gas with a solution like concentrated sulfuric acid followed by an alkaline wash to remove acidic carryover.[19]
Q6: Are there alternatives to using pressurized this compound cylinders in the lab? A6: Yes. For many applications, especially on a laboratory scale, generating this compound in situ from calcium carbide (CaC₂) is a safer and more convenient alternative.[20] By reacting calcium carbide with water, this compound is produced directly in the reaction setup, avoiding the need to handle high-pressure gas.[20] This method is often preferable for its ease of handling and quantification without specialized equipment.[20]
Troubleshooting Guide
Problem: My reaction is sluggish or fails to proceed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Gas Delivery | Ensure a steady, controlled flow of this compound into the reaction mixture. For gaseous delivery, check for blockages in the line. Confirm the regulator is functioning correctly and set to an appropriate pressure (below 15 psig).[21] |
| Low this compound Concentration | The solubility of this compound can be a limiting factor. Consider cooling the solvent before introducing this compound to increase its concentration, as is done in high-pressure autoclave procedures.[8] If using an in situ method, ensure sufficient calcium carbide and water are present. |
| Catalyst Deactivation | Impurities in the this compound stream (e.g., phosphine, sulfur compounds) can poison catalysts.[18] Purify the gas before use. For palladium-catalyzed reactions, ensure the copper(I) co-catalyst has not been deactivated by oxidation; use fresh reagents and degassed, anhydrous solvents.[21] |
| Solvent Contamination | Withdrawing gas too quickly or using a cylinder that is not upright can draw acetone or DMF into the reaction, which can interfere with the chemistry.[22][23] Purge lines and ensure proper cylinder handling. |
Problem: I'm observing polymer formation or unexpected side products.
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature | Hot spots can lead to polymerization or decomposition.[8] Ensure efficient stirring and temperature control. For highly exothermic reactions, consider using microreactor technology to improve heat dissipation.[8] |
| Catalyst Issues | The wrong choice of catalyst or catalyst degradation can lead to undesired pathways like Glaser coupling (homocoupling).[21] Ensure the catalyst system is appropriate for the desired transformation and is not contaminated. |
| Presence of Oxygen | Air leaks into the system can promote explosive mixture formation and catalyst deactivation.[13][21] Ensure the entire apparatus is properly sealed and purged with an inert gas before introducing this compound. |
Problem: The pressure regulator on the this compound cylinder is freezing.
| Possible Cause | Troubleshooting Steps |
| Rapid Gas Withdrawal | Drawing gas from the cylinder too quickly causes rapid expansion (Joule-Thomson effect), leading to significant cooling and potential freezing of the regulator and valve. This also increases the risk of pulling solvent from the cylinder. |
| Withdrawal Rate Limit | Do not withdraw this compound at a rate exceeding 1/7th of the cylinder's total capacity per hour to prevent solvent carryover and excessive cooling.[22] For higher flow rates, multiple cylinders must be connected in parallel using a manifold.[22] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Pressure | Solubility (g C₂H₂ / kg solvent) |
| Acetone | Room Temp | Atmospheric | 27.9[4] |
| Acetone | 20.26 bar | 689.0[4] | |
| Dimethylformamide (DMF) | Room Temp | Atmospheric | 51[4] |
| Dimethylformamide (DMF) | 20.26 bar | 628.0[4] | |
| Water | 20 °C | 1 atm | ~1.185[14][16] |
| Methanol | Dry Ice Temp | High Pressure | Up to 4 mol/L concentration achievable[8] |
Table 2: Effect of Chemical Inhibitors on this compound Gas Ignition Temperature
Data reflects the average increase in ignition temperature for this compound gas mixtures at pressures from 2-15 atm.
| Inhibitor Additive | Concentration (mole %) | Average Increase in Ignition Temp. (°K) |
| Hydrogen Bromide (HBr) | ~1% | 105[24] |
| Hydrogen Bromide (HBr) | 5% | 162[24] |
| Hydrogen Chloride (HCl) | 5% | 95[24] |
| Hydrogen Iodide (HI) | ~5% | 70[24] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using Dissolved this compound
-
System Preparation: Assemble the reaction glassware and ensure all joints are properly sealed. The system must be capable of being purged with an inert gas (e.g., Nitrogen or Argon).
-
Safety Checks: Secure the this compound cylinder in an upright position.[11] Attach a suitable pressure regulator. Ensure a flashback arrestor is in place.
-
System Purge: Purge the entire reaction system, including the gas delivery lines, with an inert gas to remove all air.
-
Solvent and Reagents: Add the degassed, anhydrous solvent and all other reagents (except this compound) to the reaction flask under a positive pressure of inert gas.
-
Set Reaction Conditions: Bring the reaction mixture to the desired temperature.
-
This compound Introduction: Close the inert gas inlet. Slowly open the this compound cylinder valve and then adjust the regulator to deliver this compound at a low, steady pressure (e.g., 5-10 psig, NEVER exceeding 15 psig).[10] Bubble the gas into the reaction mixture via a subsurface dispersion tube.
-
Monitoring: Monitor the reaction progress by standard analytical techniques (TLC, GC, LC-MS).
-
Shutdown: Upon completion, close the this compound cylinder valve first, then the regulator. Purge the system with inert gas to remove any remaining this compound before disassembly.
Protocol 2: In Situ Generation of this compound from Calcium Carbide
-
System Preparation: Assemble the reaction apparatus in a fume hood.
-
Reagents: To the main reaction flask, add the catalyst, other substrates, and an anhydrous, high-boiling point solvent (e.g., DMSO, NMP) under an inert atmosphere.
-
Calcium Carbide Addition: Weigh the required amount of calcium carbide (CaC₂) and add it directly to the reaction mixture.[20] CaC₂ is a solid and can be handled easily in the air for brief periods.
-
Initiation: Using a syringe pump, slowly add a controlled amount of water to the reaction mixture. This compound gas will be generated in situ and consumed by the reaction.[20] The rate of water addition controls the rate of this compound production.
-
Monitoring and Workup: Stir the reaction at the desired temperature and monitor its progress. Upon completion, quench the reaction carefully (e.g., with a proton source) and proceed with standard workup and purification.
Visualizations
Caption: Workflow for the safe setup and execution of a chemical reaction using a dissolved this compound cylinder.
Caption: Logical relationship between this compound's instability and the primary methods used for its stabilization.
References
- 1. Hazards of this compound Gas - this compound Plant [acetyleneplant.net]
- 2. kofa.mmto.arizona.edu [kofa.mmto.arizona.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. bocgases.co.uk [bocgases.co.uk]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2779458A - Selective solvent for this compound - Google Patents [patents.google.com]
- 10. hsseworld.com [hsseworld.com]
- 11. Nuclear Engineering | Lab Safety | Penn State Engineering [nuce.psu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. icheme.org [icheme.org]
- 14. tn.airliquide.com [tn.airliquide.com]
- 15. airgas.com [airgas.com]
- 16. alsafetydatasheets.com [alsafetydatasheets.com]
- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 18. How High Purity this compound is Made - Rexarc [rexarc.com]
- 19. eiga.eu [eiga.eu]
- 20. This compound in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ronsonstorch.com [ronsonstorch.com]
- 23. agilent.com [agilent.com]
- 24. US4161495A - Method for stabilizing this compound - Google Patents [patents.google.com]
Technical Support Center: Mitigating Catalyst Poisoning by Acetylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning by acetylene (B1199291) in industrial processes.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning by this compound?
A: Catalyst poisoning by this compound occurs when this compound, often an impurity in reactant streams, strongly adsorbs onto the active sites of a catalyst.[1][2] This prevents the intended reactant molecules from accessing these sites, leading to a significant decrease in the catalyst's activity and overall process efficiency.[1] this compound is a known poison for various catalysts, including palladium-based catalysts used in hydrogenation and Ziegler-Natta catalysts used in polymerization.[1][3]
Q2: In which industrial processes is this compound poisoning a common issue?
A: this compound poisoning is a significant concern in several industrial processes, most notably:
-
Ethylene (B1197577) Stream Purification: During the production of ethylene via steam cracking of hydrocarbons, small amounts of this compound are formed. This this compound must be removed to prevent poisoning of Ziegler-Natta catalysts in subsequent polyethylene (B3416737) production.[3][4][5]
-
Selective Hydrogenation: In processes where selective hydrogenation of a specific compound is required, this compound can act as a poison to the catalyst, reducing its efficiency and selectivity.[1] For example, during the hydrogenation of this compound to ethylene, this compound itself can poison the palladium catalyst by forming strongly bound complexes on its surface.[1]
Q3: What are the typical signs of this compound catalyst poisoning during an experiment?
A: Researchers may observe the following signs indicating catalyst poisoning by this compound:
-
A significant and often rapid decrease in the reaction rate.
-
A noticeable decline in the catalyst's selectivity towards the desired product.
-
A complete halt of the reaction before all reactants are consumed.
-
In some cases, a change in the physical appearance of the catalyst, such as discoloration due to coke or polymer formation.[2][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving catalysts susceptible to this compound poisoning.
| Problem | Possible Cause | Troubleshooting Steps |
| Sudden drop in catalytic activity | This compound contamination in the feed stream. | 1. Analyze Feed Stream: Immediately analyze the feed stream for the presence and concentration of this compound. 2. Purify Feedstock: Implement a purification step to remove this compound. This can include selective hydrogenation or absorption methods.[4][7] 3. Use Guard Beds: Employ a sacrificial guard bed upstream of the main reactor to capture this compound before it reaches the primary catalyst. |
| Decreased product selectivity | This compound preferentially occupying active sites, leading to side reactions. | 1. Optimize Reaction Conditions: Adjust temperature and pressure. Lower temperatures can sometimes reduce the strength of this compound adsorption. 2. Modify Catalyst: Consider using a bimetallic catalyst (e.g., Pd-Ag) which can exhibit higher selectivity by modifying the electronic properties of the active sites.[8][9] 3. Introduce a Modifier: In some systems, adding a small amount of a modifier like carbon monoxide (CO) can selectively poison sites responsible for undesirable side reactions, thereby improving selectivity for the main reaction.[10][11] |
| Gradual catalyst deactivation over time | Slow accumulation of this compound-derived species (e.g., oligomers, coke) on the catalyst surface. | 1. Implement Regeneration Cycles: Develop a protocol for periodic catalyst regeneration to remove the accumulated poisons.[1] 2. Optimize H₂/Acetylene Ratio: In hydrogenation processes, increasing the hydrogen-to-acetylene ratio can help reduce coke formation and prolong catalyst life.[12] |
| Complete catalyst failure | Irreversible poisoning or severe coking. | 1. Attempt Aggressive Regeneration: For severe coking, a high-temperature calcination in air followed by reduction may be necessary.[2][6] 2. Replace Catalyst: If regeneration is unsuccessful, the catalyst may be irreversibly poisoned, and replacement is the only option. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on mitigating this compound poisoning.
Table 1: Adsorption and Activation Energies of this compound vs. Propylene on Ziegler-Natta Catalyst
| Molecule | Adsorption Energy (kcal/mol) | Activation Energy (kcal/mol) | Rate Constant (M⁻¹ s⁻¹) |
| This compound | -11.10 | 1.53 | 4.68 x 10¹¹ |
| Methylthis compound | -13.99 | 2.83 | 5.29 x 10¹¹ |
| Propylene | -0.31 | 28.36 | 2.3 x 10⁻⁸ |
| Data from a computational study on the inhibition mechanisms of Ziegler-Natta catalysts.[13][14][15] |
Table 2: Performance of Ni-Ga/α-Al₂O₃ Catalyst in Selective this compound Hydrogenation
| Temperature (°C) | This compound Conversion (%) | Ethylene Selectivity (%) | Ethane Selectivity (%) |
| 80 | ~20 | ~75 | <10 |
| 120 | ~40 | ~78 | <10 |
| 160 | ~65 | ~80 | <10 |
| 200 | ~85 | ~80 | <10 |
| 240 | ~95 | ~78 | <10 |
| 280 | >95 | ~75 | <10 |
| Data from a study on selective hydrogenation of this compound over a Ni-Ga bimetallic catalyst.[9] |
Experimental Protocols
1. Selective Hydrogenation of this compound in an Ethylene-Rich Stream
-
Objective: To selectively hydrogenate this compound to ethylene while minimizing the hydrogenation of ethylene to ethane.
-
Catalyst: 1 wt% Pd/TiO₂ modified with diphenyl sulfide.
-
Apparatus: High-pressure fixed-bed reactor.
-
Procedure:
-
Load the Pd/TiO₂ catalyst into the reactor.
-
Pre-treat the catalyst by exposing it to a solution of diphenyl sulfide.
-
Reduce the catalyst at 393 K.
-
Introduce the ethylene-rich feed stream containing this compound and hydrogen at high pressure.
-
Monitor the conversion of this compound and the selectivity towards ethylene using gas chromatography.
-
-
Expected Outcome: Complete elimination of this compound with a net gain in ethylene due to high selectivity.[16]
2. Regeneration of a Coked CuCl/Activated Carbon Catalyst
-
Objective: To restore the activity of a CuCl/activated carbon catalyst deactivated by coke deposition during this compound dimerization.
-
Apparatus: Tube furnace, gas flow controllers.
-
Procedure:
-
Place the deactivated catalyst in the tube furnace.
-
Heat the catalyst in a controlled manner under an inert atmosphere (e.g., nitrogen) to the desired calcination temperature.
-
Introduce a controlled flow of air or a diluted oxygen mixture to burn off the carbon deposits. The temperature should be carefully controlled to avoid catalyst sintering.
-
After coke removal, cool the catalyst under an inert atmosphere.
-
To replenish the active Cu⁺ species, impregnate the calcined catalyst with a solution of CuCl.
-
Dry and re-activate the catalyst.
-
-
Expected Outcome: The regenerated catalyst should exhibit activity close to that of the fresh catalyst.[2][6]
Visualizations
Caption: Logical flow of catalyst poisoning by this compound.
Caption: Workflow for mitigating this compound catalyst poisoning.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid this compound Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] PARTIAL CATALYTIC HYDROGENATION OF this compound IN ETHYLENE PRODUCTION | Semantic Scholar [semanticscholar.org]
- 6. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas-Solid this compound Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4655798A - Process for removing this compound from a C2 -stream - Google Patents [patents.google.com]
- 8. Selective hydrogenation of highly concentrated this compound streams over mechanochemically synthesized PdAg supported catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. cigru.wvu.edu [cigru.wvu.edu]
- 10. research.utwente.nl [research.utwente.nl]
- 11. Hydrogenation of this compound in excess ethylene on an alumina supported palladium catalyst in a static system - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of this compound and Methylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Selective hydrogenation of this compound in ethylene rich feed streams at high pressure over ligand modified Pd/TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Study of Acetylene and Ethylene Reactivity in Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of acetylene (B1199291) and ethylene (B1197577) in addition reactions, supported by experimental data and detailed methodologies. Understanding the nuanced differences in how these fundamental unsaturated hydrocarbons react is crucial for synthetic strategy and mechanistic elucidation in chemical and pharmaceutical research.
Executive Summary
While both this compound and ethylene undergo addition reactions, their reactivity profiles differ significantly due to variations in their electronic structure and the stability of reaction intermediates. Generally, ethylene is more reactive towards electrophilic addition, whereas this compound exhibits greater reactivity in nucleophilic additions. In free-radical additions, the reaction pathways are dictated by the stability of the resulting radical intermediates. Catalytic hydrogenation sees this compound adsorbing more strongly to metal catalysts and hydrogenating more readily than ethylene, a principle of significant industrial importance.
Electrophilic Addition Reactions
Electrophilic addition is a cornerstone reaction for both alkenes and alkynes. However, contrary to what might be expected from the higher electron density of the triple bond, ethylene is generally more reactive than this compound in these reactions.[1][2][3][4][5]
The primary reasons for this are:
-
Electronegativity of Carbon Atoms: The carbon atoms in this compound are sp-hybridized, possessing 50% s-character. This makes them more electronegative than the sp2-hybridized carbons (33.3% s-character) of ethylene.[1][3] Consequently, the π electrons in this compound are held more tightly and are less available for donation to an incoming electrophile.[1][3] This is reflected in their ionization potentials, with this compound having a higher ionization potential (264 kcal/mole) than ethylene (244 kcal/mole).[1][6]
-
Stability of the Carbocation Intermediate: Electrophilic addition to ethylene proceeds through a relatively stable secondary carbocation (ethyl carbocation). In contrast, the addition to this compound forms a highly unstable vinyl carbocation.[6][7][8][9][10] The Hammond postulate suggests that the formation of this less stable intermediate implies a higher activation energy for the reaction.[1]
-
Structure of the π-Electron Cloud: The π-electron cloud of this compound is cylindrical, which is more stable and less accessible to electrophiles compared to the more exposed π bond of ethylene.[1][3][4][5]
Comparative Data for Electrophilic Additions
| Reaction | Substrate | Relative Rate/Activation Energy | Product(s) | Reference |
| Bromination | Ethylene | More Reactive | 1,2-Dibromoethane | [4] |
| Phenylthis compound | Less Reactive (ρ = -5.17) | (E/Z)-1,2-Dibromo-1-phenylethene | [4] | |
| Hydration (Acid-Catalyzed) | Ethylene | m* = 1.50 | Ethanol (B145695) | [11] |
| This compound | m* = 1.12 (slower) | Acetaldehyde (via vinyl alcohol) | [11] | |
| HCl Addition | Alkenes | Lower Activation Energy | Chloroalkane | [12] |
| Alkynes | Higher Activation Energy | Chloroalkene | [12] |
Note: A direct quantitative comparison of reaction rates under identical conditions is sparse in the literature. The data presented is indicative of the general reactivity trend.
Experimental Protocol: Qualitative Comparison of Reactivity with Bromine Water
This experiment demonstrates the relative reactivity of ethylene and this compound towards an electrophile (Br₂).
Objective: To qualitatively compare the rate of decolorization of bromine water by ethylene and this compound.
Materials:
-
Calcium carbide (CaC₂)
-
Ethanol
-
Concentrated sulfuric acid or boiling chips
-
Bromine water (Br₂ solution)
-
Test tubes, gas delivery tubes, and gas collection apparatus (e.g., pneumatic trough)
-
Safety goggles and gloves
Procedure:
-
Preparation of this compound: Place a small lump of calcium carbide in a test tube fitted with a gas delivery tube. Carefully add water dropwise to generate this compound gas. CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)
-
Preparation of Ethylene: Gently heat a mixture of ethanol and concentrated sulfuric acid (or ethanol passed over heated boiling chips) in a test tube to produce ethylene gas via dehydration. CH₃CH₂OH(l) --(H₂SO₄, heat)--> C₂H₄(g) + H₂O(l)
-
Reaction with Bromine Water: Bubble each gas through separate test tubes containing a dilute solution of bromine water.[3][8][13]
-
Observation: Observe the rate at which the reddish-brown color of the bromine water disappears. The faster decolorization indicates a higher reactivity towards bromine addition. Typically, ethylene will decolorize the bromine water more rapidly than this compound.
Safety Precautions: These experiments should be performed in a well-ventilated hood. This compound can be explosive in certain concentrations in air. Concentrated sulfuric acid is highly corrosive.
Signaling Pathways and Logical Relationships
Caption: Electrophilic addition mechanisms for ethylene and this compound.
Free-Radical Addition Reactions
Free-radical addition, particularly of hydrogen bromide (HBr) in the presence of peroxides, proceeds via a different mechanism and often results in anti-Markovnikov regioselectivity. The reactivity in this case is determined by the stability of the free-radical intermediate formed in the rate-determining step.
-
Intermediate Stability: Similar to carbocations, the stability of free radicals increases with alkyl substitution (tertiary > secondary > primary). The ethyl radical, formed from the addition of a bromine radical to ethylene, is more stable than the vinyl radical that would be formed from this compound.[13][14][15][16][17] The unpaired electron in a vinyl radical resides in an sp² orbital, which has more s-character and is held closer to the nucleus, leading to destabilization.[14][16]
Comparative Data for Free-Radical Additions
| Reaction | Substrate | Intermediate | Stability of Intermediate | Product |
| HBr Addition (with ROOR) | Ethylene | Ethyl Radical (CH₃-ĊH₂) | More Stable | 1-Bromoethane |
| This compound | Vinyl Radical (H₂C=ĊH) | Less Stable | 1-Bromoethene |
Experimental Workflow: Free-Radical Addition of HBr
Caption: Generalized workflow for the free-radical addition of HBr.
Nucleophilic Addition Reactions
In contrast to electrophilic additions, This compound is more reactive than ethylene towards nucleophilic addition .[11] This is again due to the higher s-character and greater electronegativity of the sp-hybridized carbon atoms in this compound. This increased electronegativity makes the carbon atoms more electron-deficient and thus more susceptible to attack by nucleophiles.
A prominent example is the hydration of this compound, which can be catalyzed by mercury salts and was a historical route to acetaldehyde.[18] While this reaction is formally an addition of water, the mechanism can have significant nucleophilic character, especially in enzyme-catalyzed versions where a metal-activated water molecule or hydroxide (B78521) acts as the nucleophile.[19]
Catalytic Hydrogenation
In the context of heterogeneous catalysis, such as the hydrogenation over palladium catalysts, this compound is generally more reactive than ethylene. This is a critical aspect of industrial chemistry, where this compound is an impurity in ethylene streams produced from steam cracking.
-
Selective Hydrogenation: this compound adsorbs more strongly to the surface of catalysts like palladium than ethylene does.[20] This preferential adsorption allows for the selective hydrogenation of this compound to ethylene without significant further reduction of ethylene to ethane.[21][22][23]
Comparative Data for Catalytic Hydrogenation
| Catalyst | Conditions | Observation | Reference |
| Pd/α-Al₂O₃ | 293-393 K, 2-35 atm | This compound and ethylene compete for the same active sites. This compound is preferentially hydrogenated. | [21] |
| Pd-Ag/Pd(111) | Varies | Ag enhances ethylene desorption, increasing selectivity. Activation energy for this compound hydrogenation is 26-31 kJ/mol. | [20] |
| Pd/Sibunit | 30-85°C | Increased temperature leads to more complete hydrogenation to ethane. CO addition increases ethylene selectivity. | [22] |
Conclusion
The reactivity of this compound and ethylene in addition reactions is a nuanced interplay of electronic effects and the stability of reaction intermediates. A summary of their comparative reactivity is presented below.
Caption: Summary of relative reactivity in different addition reactions.
This comparative guide highlights the fundamental principles governing the reactivity of two of organic chemistry's most important building blocks. For professionals in drug development and chemical research, a firm grasp of these concepts is indispensable for designing efficient synthetic routes and understanding reaction mechanisms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sarthaks.com [sarthaks.com]
- 3. scribd.com [scribd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. brainly.in [brainly.in]
- 10. What is Bromine Water Test? Preparation and Features [allen.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Kinetics of the photo-addition of HBr to ethylene at low pressures - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 16. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. reddit.com [reddit.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Unraveling the Way Acetaldehyde is Formed from this compound: A Study Based on DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validating Acetylene Concentration in Gas Streams: TDLAS vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and real-time gas analysis, this guide provides an objective comparison of Tunable Diode Laser Absorption Spectroscopy (TDLAS) for validating acetylene (B1199291) concentration against other established methods. Supported by experimental data, this document details the performance, protocols, and operational principles of TDLAS, offering a comprehensive resource for selecting the most suitable analytical technique.
Tunable Diode Laser Absorption Spectroscopy (TDLAS) has emerged as a powerful and versatile technology for the real-time, non-invasive measurement of trace gases.[1][2][3] Its high sensitivity and selectivity make it particularly well-suited for demanding applications, including monitoring this compound (C₂H₂) impurities in industrial gas streams, a critical requirement in processes like ethylene (B1197577) production where this compound can act as a catalyst poison.[4] This guide delves into the capabilities of TDLAS and contrasts them with traditional methods such as Gas Chromatography (GC) and other spectroscopic techniques like Cavity Ring-Down Spectroscopy (CRDS).
Performance Comparison: TDLAS vs. Alternatives
The selection of a gas analysis technique hinges on key performance indicators such as sensitivity, speed, and accuracy. TDLAS consistently demonstrates significant advantages in real-time monitoring scenarios.
| Parameter | Tunable Diode Laser Absorption Spectroscopy (TDLAS) | Gas Chromatography (GC) | Cavity Ring-Down Spectroscopy (CRDS) | Catalytic Bead & Electrochemical Sensors |
| Detection Limit | Sub-ppm to ppb levels (e.g., 1.7 ppm with 1s averaging, down to 62 ppb with longer integration) | Sub-ppm levels | ppb to ppt (B1677978) levels | ppm levels[5] |
| Response Time | Real-time (seconds)[4] | Minutes[4] | Seconds | Seconds to minutes |
| Selectivity | High (laser tuned to specific absorption lines)[6][7] | High (based on column separation) | Very High | Moderate (potential for cross-interference)[5] |
| Accuracy | High (e.g., 0.3 ppm for 0-5 ppm range)[4] | High | Very High | Moderate |
| Calibration | Required, can be stable over long periods | Frequent calibration required | Requires calibration[8] | Frequent calibration required |
| Operational Complexity | Relatively simple, suitable for online monitoring[9] | Complex, requires skilled operators and sample preparation | Moderately complex | Simple |
Experimental Protocols
TDLAS Experimental Protocol for this compound Validation
A typical experimental setup for validating this compound concentration using TDLAS involves the following steps:
-
Laser Selection and Tuning: A distributed feedback (DFB) laser diode is selected that emits in the near-infrared (NIR) region, corresponding to a strong absorption line of this compound (e.g., around 1530 nm or 1534 µm).[10][11][12] The laser's wavelength is precisely tuned across the absorption feature by controlling its temperature and injection current.
-
Sample Introduction: The gas stream containing this compound is continuously passed through a sample cell. To enhance sensitivity, a multi-pass cell (e.g., a Herriott cell) is often used to increase the optical path length of the laser beam through the gas.[9][10][13]
-
Signal Generation and Detection: The laser beam, after traversing the sample cell, is directed onto a photodiode detector. The absorption of light by this compound molecules at specific wavelengths results in a decrease in the detected light intensity.
-
Signal Processing and Concentration Calculation: Wavelength modulation spectroscopy (WMS) is commonly employed to improve the signal-to-noise ratio.[9][14] A high-frequency modulation is applied to the laser's injection current, and the detector signal is demodulated at a harmonic of the modulation frequency (typically the second harmonic, 2f). The amplitude of the 2f signal is directly proportional to the this compound concentration. The concentration is then calculated based on the Beer-Lambert law and a pre-established calibration model.[1]
Logical Workflow of TDLAS Measurement
The following diagram illustrates the fundamental workflow of a TDLAS system for this compound concentration measurement.
Caption: TDLAS experimental workflow for this compound measurement.
Comparison with Gas Chromatography (GC)
Gas Chromatography is a well-established and highly accurate method for gas analysis.[15] However, its primary drawback in the context of process control is its speed. GC analysis involves injecting a sample into a column, separating the components, and then detecting them, a process that typically takes several minutes.[4] This "batch" analysis approach contrasts sharply with the continuous, real-time measurements offered by TDLAS.[4][15]
Field trials have demonstrated a strong correlation between TDLAS and GC readings for this compound concentration, with TDLAS offering the significant advantage of a much faster response time.[4] This rapid feedback is crucial for optimizing industrial processes, such as the hydrogenation of this compound in ethylene production, where immediate adjustments can prevent catalyst poisoning and improve yield.[4]
Comparison with Other Spectroscopic Techniques
Cavity Ring-Down Spectroscopy (CRDS): CRDS is another highly sensitive absorption spectroscopy technique. It measures the decay rate of light trapped in a high-finesse optical cavity. While CRDS can achieve extremely low detection limits, TDLAS often presents a more robust and cost-effective solution for industrial process monitoring.
Non-Dispersive Infrared (NDIR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These methods are also used for gas analysis but can be susceptible to cross-interference from other gases present in the sample stream, an issue that is largely mitigated by the high selectivity of TDLAS.[6]
Conclusion
For the validation of this compound concentration in gas streams, particularly in applications requiring real-time process control and high sensitivity, Tunable Diode Laser Absorption Spectroscopy offers a compelling combination of speed, accuracy, and selectivity. While traditional methods like Gas Chromatography provide high accuracy, their slower response times are a significant limitation in dynamic industrial environments. The ability of TDLAS to provide continuous, instantaneous feedback enables tighter process control, leading to improved efficiency, safety, and product quality. For researchers and professionals in drug development and other sensitive applications, the reliability and real-time capabilities of TDLAS make it an invaluable analytical tool.
References
- 1. Oil & Gas News (OGN)- Accurate, reliable measurement with patented TDLAS gas analyser tech [ognnews.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. What is TDLAS: A Comprehensive Guide to Tunable Diode Laser Absorption Spectroscopy [winsen-sensor.com]
- 4. ametekpi.com [ametekpi.com]
- 5. forensicsdetectors.com [forensicsdetectors.com]
- 6. adev.it [adev.it]
- 7. TDLAS vs Traditional Gas Analysis: Analyzing Trace Gases [beamonics.se]
- 8. EGUsphere - Measuring this compound with a cavity ring-down spectroscopy gas analyser and its use as a tracer to quantify methane emissions [egusphere.copernicus.org]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Tracing this compound Dissolved in Transformer Oil by Tunable Diode Laser Absorption Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-calibration wavelength modulation spectroscopy for this compound detection based on tunable diode laser absorption spectroscopy [cpb.iphy.ac.cn]
- 12. [Online Detection System on this compound with Tunable Diode Laser Absorption Spectroscopy Method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TDLAS vs Gas Chromatography: Which Is Best for Gas Analysis? [beamonics.se]
A Comparative Analysis of Acetylene, Propane, and Other Fuel Gases for Oxy-Fuel Welding and Cutting
This guide provides an objective comparison of the performance characteristics of common fuel gases used in oxy-fuel processes. The selection of an appropriate fuel gas is critical for achieving optimal results in welding, cutting, brazing, and heating applications. This analysis focuses on key performance metrics, supported by quantitative data, to inform researchers, scientists, and professionals in material processing.
Comparative Performance Data
The efficacy of a fuel gas is determined by several key properties, including its flame temperature, heat output (calorific value), and the oxygen-to-fuel ratio required for combustion. Acetylene (B1199291) has historically been the standard for welding and cutting due to its exceptionally high flame temperature and focused heat.[1][2] However, alternatives like propane (B168953), propylene, and natural gas offer distinct advantages in terms of cost and total heat energy.
Table 1: Key Performance Characteristics of Common Fuel Gases
| Property | This compound (C₂H₂) | Propane (C₃H₈) | Propylene (C₃H₆) | Natural Gas (Methane, CH₄) | Hydrogen (H₂) |
|---|---|---|---|---|---|
| **Max. Flame Temperature (in O₂) ** | ~3,100-3,500 °C (5,600-6,300 °F)[2][3][4][5] | ~2,800 °C (5,112 °F)[3][4][5] | ~2,870 °C (5,200 °F)[6] | ~2,770 °C (5,018 °F) | ~2,800 °C (5,072 °F)[5] |
| **Gross Calorific Value (BTU/ft³) ** | ~1,470[1][3][7] | ~2,498[1][3][7] | ~2,371 | ~1,073[8] | ~325[8] |
| **Net Calorific Value (BTU/ft³) ** | ~1,447[8] | ~2,300 (approx.) | ~2,180 (approx.) | ~910[8] | ~275[8] |
| Oxygen to Fuel Ratio (Volumetric) for Neutral Flame | 1.2 : 1[3][4] | 4.3 : 1[3][4] | 3.7 : 1 | 2 : 1 | 0.5 : 1 |
Flame Structure and Heat Distribution
A critical factor in performance is not just the total heat produced, but where that heat is concentrated within the flame. The flame consists of a primary (inner) cone and a secondary (outer) cone or envelope. The distribution of thermal energy between these zones dictates the gas's suitability for specific applications.
This compound releases a significantly higher proportion of its heat in the inner cone, creating an intense, focused heat source ideal for welding and rapid piercing of thick materials.[1][3][4] In contrast, propane and similar gases release the majority of their heat in the larger, cooler outer flame, which is advantageous for applications requiring bulk heating over a wider area.[1][2][4][7]
Table 2: Flame Structure and Heat Distribution
| Fuel Gas | Heat in Inner Flame Cone | Heat in Outer Flame Cone | Primary Application Based on Heat Focus |
|---|---|---|---|
| This compound | ~40%[1][3][4] | ~60% | Welding, Cutting (fast piercing), Braze "Welding"[4] |
| Propane | <10%[1][3][4] | >90% | Cutting (thinner materials), Heating, Brazing[2][6] |
| Propylene | Higher than Propane | Lower than Propane | Cutting, Heating |
A unique and vital characteristic of the oxy-acetylene flame is its ability to produce a "reducing zone" when properly adjusted.[3][4] This zone chemically cleans the surface of steel during welding, which is why propane and natural gas are not suitable for the gas welding of steel.[3][4]
Application Suitability and Safety
The choice of fuel gas is directly linked to the intended application.
-
Welding: this compound is the only fuel gas recommended for gas welding steel due to its high flame temperature and the formation of a protective reducing atmosphere.[3][4][9]
-
Cutting: this compound provides the fastest preheat and piercing times, especially on thick materials.[1][6] Propane can achieve comparable cutting speeds once the cut is initiated and is often more economical due to lower gas cost, despite higher oxygen consumption.[1][2][3]
-
Brazing & Heating: Propane is highly effective for brazing and general heating applications due to its high total heat output distributed over a larger area.[2][4]
Safety is a paramount concern when handling flammable gases. While this compound has a very wide flammability range in air, it is lighter than air, causing it to dissipate upwards in the event of a leak.[3] Propane is heavier than air and can pool in low-lying areas, creating a significant explosion hazard.[3][6]
Table 3: Safety Characteristics
| Property | This compound (C₂H₂) | Propane (C₃H₈) |
|---|---|---|
| Flammability Limits in Air (% by vol) | 2.5% - 82%[1][3][10] | 2.1% - 9.5%[1][3][10] |
| Specific Gravity (Air = 1) | 0.9 (Lighter than air)[3] | 1.6 (Heavier than air)[3] |
| Storage Stability | Unstable above 15 psi; stored in acetone-filled cylinders.[2][6] | Stable; stored as a liquid under pressure.[1][6] |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of different fuel gases, a standardized experimental protocol is necessary. The following outlines a methodology for comparing key welding and cutting parameters.
Objective: To measure and compare the flame temperature, heat transfer rate, and cutting performance of oxy-acetylene and oxy-propane fuel gas systems.
Apparatus:
-
Standard oxy-fuel torch with compatible tips/nozzles for both this compound and propane.
-
Gas cylinders for oxygen, this compound, and propane.
-
Calibrated pressure regulators and flashback arrestors.
-
Gas flow meters to ensure precise volumetric ratios.
-
High-temperature, non-contact infrared pyrometer for flame temperature measurement.
-
Calorimetry setup (e.g., insulated container with a known mass of water and a thermometer/thermocouple).
-
10 mm thick mild steel plates for cutting tests.
-
Stopwatch and linear measurement tools.
Methodology:
-
Flame Temperature Measurement:
-
For each fuel gas, set the regulators to the manufacturer's recommended operating pressures.
-
Ignite the torch and adjust the gas flow to achieve a neutral flame, characterized by a well-defined, luminous inner cone.
-
Using the infrared pyrometer, measure the temperature at the very tip of the inner flame cone.
-
Record a minimum of five measurements for each gas and calculate the average temperature.
-
-
Heat Transfer Rate (Calorimetry):
-
Place a known mass of water (e.g., 500g) in the insulated container and record the initial temperature (T_initial).
-
Position the torch so that the tip of the neutral flame's inner cone is a fixed distance (e.g., 2 cm) from the base of the calorimeter.
-
Apply the flame for a precise duration (e.g., 60 seconds).
-
Record the final water temperature (T_final) immediately after removing the flame.
-
Calculate the heat absorbed (Q) by the water using the formula: Q = m * c * ΔT, where m is the mass of water, c is the specific heat capacity of water, and ΔT is (T_final - T_initial).
-
The heat transfer rate is Q divided by the time. Repeat for each fuel gas.
-
-
Cutting Speed Measurement:
-
Secure a 10 mm mild steel plate.
-
Using a neutral flame, preheat a spot on the edge of the plate until it reaches its cherry-red ignition temperature. Use the pyrometer to ensure consistent preheat temperatures between tests.
-
Time the duration required to preheat the spot.
-
Once ignited, depress the oxygen jet lever and move the torch along a pre-scribed line of a set length (e.g., 20 cm).
-
Measure the time taken to complete the cut.
-
Calculate the cutting speed in cm/minute.
-
Evaluate the quality of the cut, noting the width of the kerf and the amount of slag.
-
Logical Framework for Fuel Gas Selection
The decision to use a specific fuel gas depends on a hierarchy of factors including the primary application, the material being worked, and operational priorities such as speed and cost.
Caption: Decision workflow for selecting a fuel gas based on application and material.
Conclusion
This compound remains the superior and often necessary choice for gas welding steel due to its high, focused flame temperature and unique reducing capabilities.[3][4] For cutting applications, it offers the fastest piercing times.[1][6] However, propane and other liquefied petroleum gases present a more cost-effective and efficient alternative for general cutting, brazing, and large-scale heating tasks, owing to their higher total calorific value and lower cost, despite increased oxygen consumption.[1][2][3] The optimal choice ultimately depends on a careful evaluation of the specific application, material, performance requirements, and economic considerations.
References
- 1. weldingsupply.com.au [weldingsupply.com.au]
- 2. gowelders.com [gowelders.com]
- 3. Propane vs. This compound Cutting and Welding - Rexarc [rexarc.com]
- 4. Gas Welding – this compound vs Propane [wilhelmsen.com]
- 5. Oxy–fuel welding and cutting - Wikipedia [en.wikipedia.org]
- 6. dupuyoxygen.com [dupuyoxygen.com]
- 7. americantorchtip.com [americantorchtip.com]
- 8. engineersedge.com [engineersedge.com]
- 9. simcoegases.com [simcoegases.com]
- 10. vernlewis.com [vernlewis.com]
Navigating the Catalytic Maze: A Comparative Guide to Acetylene Hydrogenation
A deep dive into the performance of various catalysts for the selective hydrogenation of acetylene (B1199291) to ethylene (B1197577), offering researchers and industry professionals a data-driven guide to catalyst selection and optimization.
The selective hydrogenation of this compound to ethylene is a critical process in the purification of ethylene streams for polymerization. The ideal catalyst must exhibit high activity for this compound conversion while maintaining exceptional selectivity towards ethylene, minimizing the over-hydrogenation to ethane (B1197151) and the formation of unwanted oligomers ("green oil"). This guide provides a comparative assessment of different classes of catalysts, presenting key performance data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Performance Benchmarks: A Comparative Analysis
The efficiency of a catalyst for this compound hydrogenation is primarily evaluated based on two key metrics: this compound conversion and ethylene selectivity. The following tables summarize the performance of various catalytic systems under different reaction conditions, providing a quantitative basis for comparison.
Palladium-Based Catalysts
Palladium (Pd) remains the cornerstone of industrial this compound hydrogenation catalysts due to its high intrinsic activity. However, monometallic Pd catalysts often suffer from poor selectivity, leading to significant ethylene loss. Alloying Pd with other metals is a common strategy to enhance selectivity.
| Catalyst Composition | Support | Temperature (°C) | This compound Conversion (%) | Ethylene Selectivity (%) | Reference |
| Pd | Al₂O₃ | 90 | >95 | ~20 | [1] |
| Pd-Ag | α-Al₂O₃ | 150 | ~100 | >60 | [2][3] |
| Pd-Au | LCC | <20h | High | Enhanced | [4] |
| AgPd | SiO₂ | Not Specified | >92 | >92 | [5] |
| Pd-In | - | 90 | ~100 | ~80 | [1] |
| Pd-Co (1:2 ratio) | Sibunit Carbon | 45 | Not Specified | 67 | [6] |
| PdBi | Calcite | 150-300 | ~100 | >99 | [7] |
| Au/Pd/Al₂O₃ | Al₂O₃ | 40 | 100 | ~80 | [8] |
Nickel-Based Catalysts
As a more cost-effective alternative to palladium, nickel (Ni) catalysts have garnered significant interest. However, they typically require higher operating temperatures and can be prone to deactivation. Alloying and structural modifications are key to improving their performance.
| Catalyst Composition | Support | Temperature (°C) | This compound Conversion (%) | Ethylene Selectivity (%) | Reference |
| Ni | - | 90 | >95 | ~30 | [1] |
| Ni-Ga | α-Al₂O₃ | 240 | 100 | ~80 | [9][10] |
| NiSb | - | Not Specified | High | High | [11] |
| Ni₃InC₀.₅ | - | Not Specified | 100 | 92 | [1] |
| Cationic Ni(II) | Zeolite | Not Specified | 100 | 97 | [12][13] |
| Ni/MCN | Mesoporous Carbon Nitride | 200 | ~99 | 96 |
Single-Atom Catalysts (SACs)
Single-atom catalysts represent a frontier in catalysis, offering maximum atom efficiency and unique electronic properties. By isolating active metal atoms on a support, SACs can achieve exceptional selectivity.
| Catalyst Composition | Support | Temperature (°C) | This compound Conversion (%) | Ethylene Selectivity (%) | Reference |
| Ag alloyed Pd SAC | SiO₂ | Not Specified | High | High | [14] |
| Site-isolated Ni₁MoS | Al₂O₃ | Mild Conditions | 100 | 90 | [15] |
| B₁₁N₁₂Ni | B₁₂N₁₂ Cluster | Theoretical | High Activity | High Selectivity | [16] |
| B₁₁N₁₂Pd | B₁₂N₁₂ Cage | Theoretical | High Activity | High Selectivity | [17] |
Understanding the Reaction: Mechanism and Pathways
The selective hydrogenation of this compound generally follows the Horiuti-Polanyi mechanism, which involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed this compound molecule. The key to high ethylene selectivity lies in facilitating the desorption of ethylene before it can be further hydrogenated to ethane.
Caption: Generalized Horiuti-Polanyi mechanism for this compound hydrogenation.
Bimetallic and single-atom catalysts enhance selectivity through two primary effects:
-
Ensemble Effect: The addition of a second, less active metal (e.g., Ag, Au, In) dilutes the large ensembles of active sites (e.g., Pd). This geometric isolation of active sites is thought to weaken the adsorption of ethylene, thereby promoting its desorption and preventing over-hydrogenation.[2]
-
Ligand/Electronic Effect: The secondary metal can also electronically modify the primary active metal, altering its d-band center. This can weaken the binding of ethylene, making its desorption more favorable.[5]
Caption: Strategies for enhancing ethylene selectivity in this compound hydrogenation.
Experimental Protocols
Reproducibility is paramount in catalytic science. This section outlines typical experimental procedures for the synthesis and testing of this compound hydrogenation catalysts.
Catalyst Synthesis: Incipient Wetness Impregnation (Example: Pd-Co/C)
Incipient wetness impregnation is a widely used method for preparing supported metal catalysts.
-
Support Preparation: A carbon support, such as Sibunit, is dried to remove adsorbed water.
-
Precursor Solution Preparation: Aqueous solutions of palladium and cobalt precursors (e.g., PdCl₂ and Co(NO₃)₂·6H₂O) are prepared in the desired molar ratio.
-
Impregnation: The precursor solution is added dropwise to the support material until the pores are completely filled.
-
Drying: The impregnated support is dried, typically at room temperature and then in an oven at a slightly elevated temperature (e.g., 80-120 °C).
-
Calcination (Optional): The dried material may be calcined in an inert or oxidizing atmosphere to decompose the metal precursors.
-
Reduction: The catalyst is reduced in a hydrogen flow at a high temperature (e.g., 500 °C) to form the active metallic phases.[6]
Caption: Workflow for catalyst synthesis via incipient wetness impregnation.
Catalytic Activity Testing
The performance of the synthesized catalysts is typically evaluated in a fixed-bed flow reactor.
-
Catalyst Loading: A known amount of the catalyst is packed into a reactor tube.
-
Pre-treatment: The catalyst is often pre-treated in situ, for example, by reduction in a hydrogen flow at a specific temperature.
-
Reaction: A feed gas mixture containing this compound, hydrogen, and often an excess of ethylene is introduced into the reactor at a controlled flow rate (defined by the Gas Hourly Space Velocity, GHSV). The reaction is carried out at a specific temperature and pressure.
-
Product Analysis: The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) to determine the concentrations of reactants and products.
-
Data Calculation: this compound conversion and ethylene selectivity are calculated based on the inlet and outlet gas compositions. The conversion (X) is calculated as the ratio of reacted this compound to the initial amount of this compound. Ethylene selectivity (S) is determined by the ratio of ethylene produced to the total amount of this compound converted.[2][18]
Conclusion
The selective hydrogenation of this compound is a nuanced process where catalyst design plays a pivotal role. While palladium-based catalysts, particularly bimetallic formulations like Pd-Ag and Pd-In, remain the industrial workhorses, emerging materials such as nickel-based alloys and single-atom catalysts offer promising avenues for developing more cost-effective and highly selective solutions. The choice of catalyst will ultimately depend on the specific process conditions and economic considerations. Future research will likely focus on the rational design of catalysts with precisely controlled active sites to further enhance selectivity and stability, paving the way for more efficient and sustainable chemical production.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrogenation of highly concentrated this compound streams over mechanochemically synthesized PdAg supported catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01424F [pubs.rsc.org]
- 3. Selective hydrogenation of highly concentrated this compound streams over mechanochemically synthesized PdAg supported catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. osti.gov [osti.gov]
- 6. Selective Hydrogenation of this compound over Pd-Co/C Catalysts: The Modifying Effect of Cobalt [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. Selective Hydrogenation of this compound to Ethylene Over Nanosized Gold and Palladium Supported Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cigru.wvu.edu [cigru.wvu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Trace Acetylene Detection in Ethylene Production
In the production of polymer-grade ethylene (B1197577), the presence of trace levels of acetylene (B1199291) is a critical concern as it can poison the catalysts used in the polymerization process. Therefore, highly sensitive and reliable analytical methods are required for the continuous monitoring of this compound concentrations. This guide provides a detailed comparison of three prevalent analytical techniques: Gas Chromatography (GC), Tunable Diode Laser Absorption Spectroscopy (TDLAS), and Cavity Ring-Down Spectroscopy (CRDS), to assist researchers and scientists in selecting the most appropriate method for their specific needs.
Performance Comparison
The selection of an analytical method for trace this compound detection is a trade-off between sensitivity, speed, cost, and complexity. The following table summarizes the key performance characteristics of Gas Chromatography, TDLAS, and CRDS.
| Feature | Gas Chromatography (GC) | Tunable Diode Laser Absorption Spectroscopy (TDLAS) | Cavity Ring-Down Spectroscopy (CRDS) |
| Detection Limit | 0.25 - 0.286 ppm[1][2] | ~5 ppb·m[3] | Sub-ppb to ppt (B1677978) levels (general)[4][5] |
| Accuracy | High | 0.3 ppmv (for 0-5 ppmv range)[6] | High |
| Response Time | 1.5 - 12 minutes[1][2] | Real-time (seconds)[6] | Real-time (seconds)[7] |
| Selectivity | High (with appropriate column) | High (wavelength specific)[8] | High (wavelength specific) |
| Principle | Separation based on partitioning between stationary and mobile phases | Absorption of laser light by target gas at a specific wavelength[8] | Measurement of the decay rate of light in a resonant optical cavity[4] |
| Strengths | Can separate and quantify multiple components in a single run.[8] | Fast response, real-time monitoring, suitable for process control.[8] | Extremely high sensitivity, suitable for ultra-trace analysis.[4] |
| Limitations | Slower response time compared to spectroscopic methods.[8] | Can be affected by spectral interference from other gases.[7] | Can be more complex and expensive than other methods.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for the three discussed methods.
Gas Chromatography (GC)
Gas chromatography is a well-established method for the separation and quantification of volatile compounds. For trace this compound in ethylene, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons.
Instrumentation:
-
Gas Chromatograph: Agilent 990 Micro GC or Agilent 6820 GC system.[1][9]
-
Column: 10 m Agilent J&W CP-Al2O3/KCl GC column or 50 m x 0.53 mm PLOT Al2O3 "M" deactivated column.[1][9]
-
Detector: Flame Ionization Detector (FID).[9]
-
Carrier Gas: Helium or Nitrogen.[2]
-
Gas Sampling: Gas sampling valve with a sample loop (e.g., 0.25 mL).[9]
Procedure:
-
Sample Introduction: A gaseous sample of the ethylene stream is introduced into the GC system using a gas sampling valve.
-
Separation: The sample is carried by the inert carrier gas through the heated column. The separation of this compound from the ethylene matrix and other components is achieved based on their differential interaction with the stationary phase of the column.
-
Detection: As the separated components elute from the column, they are detected by the FID. The FID burns the organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance.
-
Quantification: The concentration of this compound is determined by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using standard gas mixtures with known this compound concentrations.
Below is a diagram illustrating the typical workflow for GC analysis.
Tunable Diode Laser Absorption Spectroscopy (TDLAS)
TDLAS is a spectroscopic technique that offers real-time, non-invasive measurements of gas concentrations. It is highly selective and sensitive, making it well-suited for online process monitoring.
Instrumentation:
-
Tunable Diode Laser: A diode laser that can be tuned to a specific absorption wavelength of this compound (e.g., around 1521 nm or 3 µm).[3]
-
Sample Cell: A cell through which the gas sample flows, allowing for interaction with the laser beam. Multi-pass cells are often used to increase the optical path length.
-
Detector: A photodiode to measure the intensity of the laser light after it has passed through the sample.
-
Reference Cell: A sealed cell containing a known concentration of this compound to lock the laser wavelength and for continuous verification.
-
Control and Data Acquisition System: To control the laser and acquire and process the detector signal.
Procedure:
-
Wavelength Selection: The diode laser is tuned to a specific ro-vibrational absorption line of this compound where there is minimal interference from ethylene and other background gases.
-
Absorption Measurement: The laser beam is passed through the sample cell containing the ethylene stream. The amount of light absorbed by this compound is measured by the photodetector.
-
Concentration Calculation: According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of this compound. The concentration is calculated from the measured absorbance, the absorption cross-section of this compound, and the optical path length. Wavelength modulation spectroscopy (WMS) is often employed to enhance the signal-to-noise ratio.
The following diagram illustrates the experimental setup for TDLAS.
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is an extremely sensitive absorption spectroscopy technique that can measure trace gas concentrations at parts-per-trillion levels. It achieves this by effectively increasing the optical path length to several kilometers.
Instrumentation:
-
Laser Source: A continuous wave (CW) or pulsed laser.
-
Optical Cavity: A high-finesse optical resonator consisting of two highly reflective mirrors.
-
Acousto-Optic Modulator (AOM): To rapidly switch the laser beam on and off.
-
Photodetector: A fast photodetector to measure the decaying light intensity leaking from the cavity.
-
Data Acquisition System: To record the ring-down time.
Procedure:
-
Light Injection: Laser light is injected into the optical cavity. When the laser frequency is in resonance with a cavity mode, the light intensity builds up inside the cavity.
-
Ring-Down Measurement: The laser is abruptly turned off by the AOM. The light trapped inside the cavity then "rings down" as it leaks out through the mirrors and is absorbed by the sample.
-
Decay Time Measurement: The photodetector measures the exponential decay of the light intensity. The time it takes for the light intensity to decay to 1/e of its initial value is the ring-down time.
-
Concentration Determination: The presence of an absorbing gas like this compound in the cavity introduces additional optical loss, leading to a shorter ring-down time. The concentration of this compound is determined from the difference in the ring-down times with and without the sample in the cavity.
The logical relationship in a CRDS measurement is depicted below.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. TDLAS vs CRDS: A Comparative Analysis for Gas Detection [beamonics.se]
- 5. Cavity Ring-Down Spectroscopy Gas Analyzers | TIGER OPTICS [process-insights.com]
- 6. ametekpi.com [ametekpi.com]
- 7. Environmental Gas Monitoring: TDLAS vs CRDS for ppm-Level Detection [eureka.patsnap.com]
- 8. TDLAS vs Gas Chromatography: Which Is Best for Gas Analysis? [beamonics.se]
- 9. agilent.com [agilent.com]
A Comparative Analysis of Acetylene-Based Versus Ethylene-Based Polymer Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics of polyacetylene and polyethylene (B3416737), supported by experimental data and detailed methodologies.
In the landscape of polymer science, the subtle difference in the saturation of their monomer units imparts vastly different properties to this compound-based and ethylene-based polymers. Polythis compound, derived from the unsaturated This compound (B1199291) monomer, exhibits unique electrical properties due to its conjugated backbone. In contrast, polyethylene, originating from the saturated ethylene (B1197577) monomer, is a versatile and widely used insulator. This guide provides an objective comparison of their performance, backed by experimental data, to aid in material selection for advanced applications.
Data Presentation: A Quantitative Comparison
The fundamental differences in the chemical structure of polythis compound and polyethylene give rise to a cascade of differing physical and chemical properties. The following tables summarize the key quantitative data for these polymers.
Table 1: Comparative Mechanical Properties
| Property | Polythis compound (trans-isomer) | High-Density Polyethylene (HDPE) | Low-Density Polyethylene (LDPE) |
| Tensile Strength (MPa) | 20 - 40 | 20 - 38 | 8 - 17 |
| Tensile Modulus (GPa) | 4 - 20 | 0.8 - 1.5 | 0.1 - 0.3 |
| Elongation at Break (%) | < 10 (brittle) | 10 - 1200 | 100 - 650 |
| Density (g/cm³) | ~0.4 (bulk) | 0.94 - 0.97 | 0.91 - 0.94 |
Note: The mechanical properties of polythis compound can be highly dependent on the synthesis method and film morphology. Cis-polythis compound is known to be more flexible than the trans-isomer[1].
Table 2: Comparative Thermal Properties
| Property | Polythis compound | High-Density Polyethylene (HDPE) | Low-Density Polyethylene (LDPE) |
| Melting Point (°C) | Infusible, decomposes >450°C[2] | 125 - 135 | 105 - 115 |
| Thermal Conductivity (W/m·K) | ~0.075 (undoped)[3] | 0.42 - 0.52[4] | 0.33 |
| Decomposition Temperature (°C) | ~450 (in N₂)[2] | ~460 (in N₂) | ~430 (in N₂) |
Note: Polythis compound exhibits exceptional thermal stability in an inert atmosphere[2]. The cis-isomer of polythis compound undergoes an exothermic transition to the more stable trans-isomer upon heating.
Table 3: Comparative Electrical Properties
| Property | Polythis compound (undoped) | Polythis compound (doped) | Polyethylene |
| Electrical Conductivity (S/cm) | 10⁻⁹ - 10⁻⁵ (semiconductor)[1] | Up to 10⁵ (metallic)[5] | 10⁻¹⁴ - 10⁻¹⁶ (insulator) |
| Band Gap (eV) | ~1.5 | N/A (metallic) | ~8 |
Note: The electrical conductivity of polythis compound can be dramatically increased by several orders of magnitude through doping with oxidizing (p-type) or reducing (n-type) agents[1].
Table 4: Comparative Chemical Resistance
| Property | Polythis compound | Polyethylene (HDPE & LDPE) |
| General Chemical Resistance | Poor | Excellent |
| Resistance to Air/Oxygen | Highly sensitive, leads to degradation of conductivity and mechanical properties[1] | Stable |
| Resistance to Acids and Alkalis | Susceptible to reaction | Excellent resistance to non-oxidizing acids and alkalis |
| Solubility | Insoluble in common solvents[1] | Insoluble in most solvents at room temperature |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of polythis compound and polyethylene.
Synthesis of Polythis compound Film via Ziegler-Natta Catalysis
This protocol is based on the Shirakawa method for producing polythis compound films.
-
Catalyst Preparation:
-
In a glovebox under an inert atmosphere (e.g., argon), prepare a Ziegler-Natta catalyst solution. A common system consists of titanium tetrabutoxide (Ti(OBu)₄) and triethylaluminium (AlEt₃) in a 1:4 molar ratio in an anhydrous solvent like toluene (B28343).
-
Age the catalyst solution at room temperature for approximately 30-60 minutes.
-
-
Polymerization Setup:
-
Coat the inside of a Schlenk flask with the aged catalyst solution.
-
Cool the flask to the desired polymerization temperature. For predominantly cis-polythis compound, a temperature of -78°C (dry ice/acetone bath) is used. For trans-polythis compound, higher temperatures (e.g., 150°C) are employed[1].
-
-
This compound Introduction:
-
Introduce purified this compound gas into the flask. A film of polythis compound will begin to form on the catalyst-coated walls.
-
The thickness of the film can be controlled by the reaction time and this compound pressure.
-
-
Film Recovery and Washing:
-
Terminate the polymerization by evacuating the this compound gas.
-
Carefully remove the polythis compound film from the flask wall.
-
Wash the film repeatedly with fresh, anhydrous toluene to remove residual catalyst until the solvent runs clear.
-
-
Drying:
-
Dry the film under vacuum to remove all traces of solvent.
-
Synthesis of High-Density Polyethylene (HDPE) via Ziegler-Natta Catalysis
-
Catalyst System:
-
A typical Ziegler-Natta catalyst for ethylene polymerization is a combination of titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst such as triethylaluminum (B1256330) (AlEt₃)[6].
-
-
Polymerization Process (Slurry Method):
-
In a stirred-tank reactor, a diluent (e.g., hexane) is introduced.
-
The Ziegler-Natta catalyst components are added to the reactor.
-
Pressurized ethylene gas is continuously fed into the reactor.
-
The polymerization is carried out at a controlled temperature (e.g., 70-80°C) and pressure (e.g., 5-10 atm).
-
Polyethylene precipitates as a powder in the diluent.
-
-
Product Recovery:
-
The polymer slurry is transferred to a centrifuge to separate the polyethylene powder from the diluent.
-
The powder is then dried in a nitrogen stream to remove any remaining solvent.
-
The resulting powder can be melt-processed into various forms.
-
Characterization Methods
-
Mechanical Testing (Tensile Properties):
-
Method: ASTM D882 is the standard test method for determining the tensile properties of thin plastic sheeting[7][8][9][10][11].
-
Procedure:
-
Prepare rectangular film specimens with a typical width of 25 mm[7][8].
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation to determine tensile strength, modulus, and elongation at break.
-
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Procedure:
-
A small sample (5-10 mg) is placed in a TGA pan[14].
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature to determine thermal stability and decomposition temperatures.
-
-
Differential Scanning Calorimetry (DSC):
-
-
Electrical Conductivity Measurement:
-
Method: The four-point probe technique is a standard method for measuring the sheet resistance of thin films[19][20].
-
Procedure:
-
A four-point probe head with equally spaced, collinear probes is brought into contact with the polymer film.
-
A constant DC current is passed through the two outer probes.
-
The voltage is measured between the two inner probes.
-
The sheet resistance, and subsequently the conductivity, is calculated from the current, voltage, and film dimensions.
-
-
Mandatory Visualization
The following diagrams illustrate key processes and workflows related to the comparison of this compound-based and ethylene-based polymers.
Caption: P-type doping of polythis compound to enhance electrical conductivity.
References
- 1. Polythis compound - Wikipedia [en.wikipedia.org]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. matmake.com [matmake.com]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. qualitester.com [qualitester.com]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 10. matestlabs.com [matestlabs.com]
- 11. zwickroell.com [zwickroell.com]
- 12. infinitalab.com [infinitalab.com]
- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 16. smithers.com [smithers.com]
- 17. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 18. infinitalab.com [infinitalab.com]
- 19. raco.cat [raco.cat]
- 20. pubs.acs.org [pubs.acs.org]
evaluating the economic viability of different acetylene production routes
A Comparative Guide for Researchers and Chemical Industry Professionals
Acetylene (B1199291) (C₂H₂), a highly reactive and energy-rich hydrocarbon, serves as a crucial building block in the synthesis of a vast array of chemical intermediates and polymers. Its production is a cornerstone of the chemical industry, and the economic viability of various manufacturing routes is a subject of continuous evaluation. This guide provides a detailed comparison of the three primary methods of this compound production: the traditional calcium carbide hydrolysis process, the partial oxidation of natural gas, and the electric arc pyrolysis of hydrocarbons. This analysis is designed to inform researchers, scientists, and drug development professionals on the economic and technical landscapes of these critical industrial processes.
At a Glance: Economic Viability of this compound Production Routes
The economic feasibility of each this compound production method is dictated by a complex interplay of feedstock costs, energy consumption, capital investment, and operational expenditures. The following table summarizes the key quantitative data for each route, offering a clear comparison for decision-making.
| Parameter | Calcium Carbide Hydrolysis | Partial Oxidation of Methane (B114726) | Electric Arc Pyrolysis |
| Primary Feedstock | Coal (for Calcium Carbide) | Natural Gas (Methane) | Natural Gas, other hydrocarbons |
| Energy Consumption | High (~10,000 kWh/ton of C₂H₂)[1] | Moderate (Heat generated in-situ) | Very High |
| Estimated Production Cost | Variable, highly dependent on electricity cost | ~$1,425/ton (pre-2022 gas prices)[2] | Economical with low-cost electricity |
| Capital Investment | Moderate to High | High | High |
| Key Byproducts | Calcium Hydroxide (B78521) (slaked lime) | Synthesis Gas (CO + H₂) | Hydrogen, Carbon Black |
| Primary Advantages | Mature technology, can use coal resources | High this compound yield, valuable syngas byproduct | High purity this compound, can use various feedstocks |
| Primary Disadvantages | High energy consumption, solid waste generation | Requires large scale for economic viability, complex process | Very high electricity consumption, electrode wear |
In-Depth Analysis of Production Routes
Calcium Carbide Hydrolysis
This historic method, first commercialized in the late 19th century, involves two main stages: the production of calcium carbide and its subsequent reaction with water.
Process Description:
-
Calcium Carbide Production: Lime (calcium oxide, CaO) and coke (a form of carbon) are heated to approximately 2000°C in an electric arc furnace to produce molten calcium carbide (CaC₂).[3]
-
This compound Generation: The cooled and solidified calcium carbide is then reacted with water in a generator. This exothermic reaction produces this compound gas and a slurry of calcium hydroxide.[4][5] The chemical equation for this reaction is: CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂.[4]
Economic Considerations: The economic viability of this route is heavily tied to the cost of electricity, as the production of calcium carbide is extremely energy-intensive, consuming around 3,200 kWh per ton of calcium carbide.[1] This translates to a significant portion of the overall production cost. While the process is a mature and well-understood technology, the generation of a large amount of calcium hydroxide byproduct can also present disposal challenges and associated costs.
Partial Oxidation of Methane
Developed in the mid-20th century, the partial oxidation (POX) of natural gas has become a dominant method for large-scale this compound production. The BASF process is a well-known example.[6][7]
Process Description:
-
Feed Preheating: Natural gas (primarily methane) and oxygen are preheated separately to around 600-650°C.[4][8]
-
Reaction: The preheated streams are mixed and fed into a reaction chamber where partial combustion occurs at high temperatures (around 1500°C).[8] The heat generated by the exothermic oxidation of a portion of the methane provides the energy required for the endothermic pyrolysis of the remaining methane to this compound.[7]
-
Quenching: The reaction is rapidly quenched with water or oil to prevent the decomposition of the thermodynamically unstable this compound.[9]
-
Purification: The resulting "cracked gas," a mixture of this compound, synthesis gas (syngas), and other byproducts, undergoes a series of purification steps to isolate the this compound.
Economic Considerations: This process offers the advantage of co-producing valuable synthesis gas, which can be used in other chemical processes, thereby improving the overall economics.[8] However, POX plants require a significant capital investment and are most economical at a large scale. The process is also complex, requiring sophisticated control systems to manage the high temperatures and short reaction times.
Electric Arc Pyrolysis of Hydrocarbons
The electric arc process, exemplified by the Hüls process, utilizes a high-temperature electric arc to crack hydrocarbon feedstocks into this compound.[10][11]
Process Description:
-
Feed Introduction: A hydrocarbon feedstock, typically natural gas or other light hydrocarbons, is introduced into an electric arc reactor.
-
Pyrolysis: The feedstock passes through a high-temperature electric arc (temperatures can exceed 2000°C), which provides the energy for the pyrolysis reaction, breaking down the hydrocarbons into this compound, hydrogen, and carbon black.
-
Quenching: The product stream is rapidly quenched to prevent further reactions and preserve the this compound.
-
Separation: The this compound is then separated from the other components of the product gas.
Economic Considerations: The electric arc process is characterized by very high electricity consumption, making its economic viability highly dependent on the availability of low-cost electrical power.[12] While it can produce high-purity this compound and can be adapted to various feedstocks, the high energy costs and issues with electrode consumption and wear are significant economic hurdles.
Experimental Protocols
To evaluate the performance of these production routes, accurate and reproducible experimental data are essential. The following outlines the key experimental methodologies for determining this compound yield and selectivity.
1. Determination of this compound Yield and Selectivity
-
Objective: To quantify the efficiency of the conversion of the feedstock into this compound.
-
Methodology:
-
Gas Sampling: A representative sample of the product gas stream is collected after the quenching stage.
-
Gas Chromatography (GC) Analysis: The collected gas sample is analyzed using a gas chromatograph.[13][14]
-
Instrumentation: A GC equipped with a suitable column (e.g., Porapak N, Carboxen) and a Flame Ionization Detector (FID) for hydrocarbon analysis and a Thermal Conductivity Detector (TCD) for permanent gases (H₂, CO, etc.) is used.
-
Calibration: The GC is calibrated using standard gas mixtures of known concentrations of this compound, methane, and other expected products.
-
Analysis: The sample is injected into the GC, and the resulting chromatogram is used to identify and quantify the concentration of each component in the product gas.
-
-
Calculation of Yield and Selectivity:
-
Methane Conversion (%): ((Moles of Methane in - Moles of Methane out) / Moles of Methane in) * 100
-
This compound Yield (%): ((Moles of this compound produced * 2) / (Moles of Carbon in Methane feed)) * 100
-
This compound Selectivity (%): (Moles of this compound produced / (Moles of Methane reacted / 2)) * 100
-
-
Visualizing the Production Pathways
To better understand the logical flow of each production route, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound Production via Calcium Carbide Hydrolysis.
Caption: Workflow for this compound Production via Partial Oxidation of Methane.
Caption: Workflow for this compound Production via Electric Arc Pyrolysis.
Conclusion
The choice of an this compound production route is a strategic decision influenced by regional resource availability, energy costs, and market demand for byproducts. The calcium carbide process, while mature, faces challenges due to its high energy consumption and environmental footprint. The partial oxidation of methane is a highly efficient method for large-scale production, with the added benefit of producing valuable syngas. The electric arc process offers flexibility in feedstock but is economically viable only in regions with access to abundant and inexpensive electricity. As the chemical industry continues to evolve, the development of more energy-efficient and sustainable methods for this compound production will remain a key area of research and innovation.
References
- 1. echemi.com [echemi.com]
- 2. thundersaidenergy.com [thundersaidenergy.com]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. scribd.com [scribd.com]
- 5. Process Description of this compound Plant - this compound Plant [acetyleneplant.net]
- 6. basf.com [basf.com]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. osti.gov [osti.gov]
- 9. US20090023970A1 - Method for producing this compound - Google Patents [patents.google.com]
- 10. cdn.intratec.us [cdn.intratec.us]
- 11. cdn.intratec.us [cdn.intratec.us]
- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 13. Efficient methane-to-acetylene conversion using low-current arcs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ispc-conference.org [ispc-conference.org]
A Tale of Two Syntheses: A Comparative Guide to Acetaldehyde Production from Acetylene
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of historical and modern industrial methods for the synthesis of acetaldehyde (B116499), a crucial building block in organic chemistry.
The synthesis of acetaldehyde has been a cornerstone of industrial organic chemistry for over a century. This guide provides a detailed comparison of the historical acetylene (B1199291) hydration method and the modern Wacker process, which supplanted it as the dominant production route. We will delve into the experimental protocols, performance metrics, and underlying chemical principles of each method, offering a clear perspective on the evolution of this vital chemical transformation.
At a Glance: Performance Comparison
The transition from this compound hydration to the Wacker process was driven by significant improvements in efficiency, safety, and feedstock cost. The following table summarizes the key quantitative data for each method.
| Parameter | Historical Method (this compound Hydration) | Modern Method (Wacker Process) |
| Primary Feedstock | This compound | Ethylene (B1197577), Oxygen/Air |
| Catalyst System | Mercury(II) salts (e.g., HgSO₄) on various supports, or other metal salts (e.g., Cadmium-Calcium Phosphate) | Palladium(II) chloride (PdCl₂) and Copper(II) chloride (CuCl₂) |
| Typical Reaction Temperature | 90–95 °C (liquid phase with Hg salts)[1]; 350-400 °C (vapor phase with CCP catalyst)[2][3] | One-stage: ~130 °C; Two-stage: 105–110 °C[4] |
| Typical Reaction Pressure | Atmospheric to slightly elevated | One-stage: 400 kPa; Two-stage: 900–1000 kPa[4] |
| Acetaldehyde Yield | ~89-93% (with non-mercury catalysts)[2][3] | ~95%[4] |
| Selectivity | Generally lower, with byproducts like crotonaldehyde (B89634), acetic acid, and acetone[2][3] | High (>95%)[5] |
| Key Byproducts | Crotonaldehyde, acetic acid, acetone, polymeric species[1][2][3] | Chlorinated hydrocarbons, chlorinated acetaldehydes, acetic acid, carbon dioxide[4] |
| Catalyst Lifetime | Short, prone to deactivation (e.g., 72-76 hours for CCP before regeneration)[2][6] | More stable, continuously regenerated in the process |
| Environmental/Safety Concerns | High toxicity of mercury catalysts[1]; hazardous handling of this compound | Corrosive nature of the catalyst system[4] |
Experimental Protocols: A Glimpse into the Reactor
Historical Method: Vapor-Phase Hydration of this compound
The hydration of this compound was historically carried out using mercury-based catalysts, but due to toxicity, alternative catalysts were developed. Below is a representative protocol for a vapor-phase process using a solid catalyst, such as cadmium-calcium phosphate (B84403) (CCP).
Objective: To synthesize acetaldehyde by the catalytic hydration of this compound in the vapor phase.
Materials:
-
This compound gas
-
Deionized water
-
Solid catalyst (e.g., Cadmium-Calcium Phosphate)
-
Fixed-bed reactor
-
Condenser and collection system
Procedure:
-
The fixed-bed reactor is packed with the solid catalyst.
-
The catalyst is activated by heating to the reaction temperature (350-400 °C)[2][3].
-
A gaseous stream of this compound and steam is prepared. The volume ratio of water vapor to this compound is maintained between 7:1 and 10:1[2][3].
-
The gas mixture is passed through the heated catalyst bed.
-
The this compound is hydrated to form a vinyl alcohol intermediate, which rapidly tautomerizes to acetaldehyde.
-
The product stream exiting the reactor, containing acetaldehyde, unreacted this compound, water, and byproducts, is passed through a condenser.
-
The condensed liquid, rich in acetaldehyde, is collected.
-
The crude acetaldehyde is then purified by distillation to separate it from water and byproducts such as crotonaldehyde and acetic acid[2][3].
-
The catalyst requires periodic regeneration (e.g., every 70-100 hours) by treatment with air and steam at elevated temperatures (400-450 °C) to remove coke and resinous deposits[2][3].
Modern Method: The Wacker Process (Two-Stage)
The Wacker process represents the modern industrial standard for acetaldehyde production. The two-stage process allows for the use of air instead of pure oxygen for catalyst regeneration.
Objective: To synthesize acetaldehyde via the palladium-catalyzed oxidation of ethylene.
Materials:
-
Ethylene gas
-
Air
-
Aqueous catalyst solution containing Palladium(II) chloride (PdCl₂) and Copper(II) chloride (CuCl₂)
-
Tubular reactor
-
Flash distillation unit
-
Oxidation reactor
Procedure:
-
Ethylene gas is passed through a tubular reactor along with the aqueous catalyst solution at a temperature of 105–110 °C and a pressure of 900–1000 kPa[4].
-
In the reactor, ethylene is oxidized to acetaldehyde, and the Pd(II) catalyst is reduced to Pd(0).
-
The resulting solution, containing acetaldehyde and the reduced catalyst, is transferred to a flash distillation unit to separate the acetaldehyde product[4].
-
The remaining catalyst solution is then pumped to a separate oxidation reactor.
-
In the oxidation reactor, the Pd(0) is re-oxidized to Pd(II) by CuCl₂. The resulting Cu(I) is then re-oxidized back to Cu(II) by bubbling air through the solution at 1000 kPa[4].
-
The regenerated catalyst solution is then recycled back to the first reactor to participate in another catalytic cycle.
-
The acetaldehyde vapor from the flash distillation is purified through extractive and fractional distillation to remove byproducts such as chlorinated aldehydes and acetic acid[4].
Reaction Pathways and Mechanisms
The fundamental difference between the two methods lies in their reaction mechanisms and the activation of the alkyne versus the alkene.
Historical Method: this compound Hydration
The historical method relies on the electrophilic addition of water to the carbon-carbon triple bond of this compound, typically catalyzed by a metal salt. The reaction proceeds through a vinyl alcohol intermediate which is unstable and rapidly tautomerizes to the more stable acetaldehyde.
Caption: The hydration of this compound to acetaldehyde.
Modern Method: The Wacker Process Catalytic Cycle
The Wacker process is a more complex, multi-step catalytic cycle. It involves the coordination of ethylene to a palladium(II) center, followed by nucleophilic attack of water, and subsequent steps to release acetaldehyde and regenerate the active palladium catalyst with the help of a copper co-catalyst and oxygen.
Caption: The catalytic cycle of the Wacker process.
Conclusion
The evolution from this compound hydration to the Wacker process for acetaldehyde synthesis is a clear illustration of progress in industrial chemistry. The modern method offers superior yield, selectivity, and safety, and utilizes a more readily available and less expensive feedstock. While the historical method was a critical technology in its time, the ingenuity of the Wacker process, with its elegant catalytic cycle, has made it the enduring standard. This comparison highlights the continuous drive within the chemical sciences to develop more efficient, sustainable, and economically viable synthetic routes for essential chemical compounds.
References
A Comparative Guide to the Experimental Validation of Theoretical Predictions for Acetylene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical predictions and experimental data for key reaction mechanisms of acetylene (B1199291) (C₂H₂). Understanding these reactions is crucial across various scientific disciplines, from combustion and materials science to catalysis and the synthesis of pharmaceutical precursors. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes complex reaction pathways to facilitate a deeper understanding of the predictive power of modern theoretical models.
This compound Hydrogenation: The Quest for Ethylene (B1197577) Selectivity
The selective hydrogenation of this compound to ethylene is a critical industrial process, particularly for purifying ethylene streams used in polymerization. The primary challenge lies in preventing the over-hydrogenation of ethylene to ethane (B1197151). Theoretical models, primarily based on Density Functional Theory (DFT), have been instrumental in understanding reaction pathways and predicting catalyst performance.
Theoretical Model: DFT Calculations on Palladium Catalysts
Theoretical studies often model the reaction on a specific catalyst surface, such as Palladium (111). These models predict the adsorption energies of reactants and intermediates, as well as the activation barriers for each elementary reaction step. The key steps in the predicted pathway for this compound hydrogenation on a Pd(111) surface are:
-
Adsorption: this compound and hydrogen adsorb onto the catalyst surface.
-
First Hydrogenation: A surface-adsorbed hydrogen atom adds to this compound to form a vinyl intermediate (C₂H₃).
-
Second Hydrogenation: A second hydrogen atom adds to the vinyl intermediate to form ethylene (C₂H₄).
-
Desorption: Ethylene desorbs from the surface.
-
Over-hydrogenation (Side Reaction): Adsorbed ethylene is further hydrogenated to ethane (C₂H₆).
The selectivity towards ethylene is primarily determined by the relative rates of ethylene desorption and its further hydrogenation.
Experimental Validation: Temperature-Programmed Desorption and Reaction Studies
Experimental validation of these theoretical predictions often involves techniques like temperature-programmed desorption (TPD) and steady-state reaction studies in controlled environments, such as ultra-high vacuum (UHV) chambers or packed-bed reactors.
Data Comparison: Theoretical Predictions vs. Experimental Observations
The following table summarizes a comparison between theoretical predictions from DFT calculations and microkinetic modeling with experimental data for the selective hydrogenation of this compound on a Pd(111) catalyst.
| Parameter | Theoretical Prediction (DFT & Microkinetic Modeling) | Experimental Observation | Citation |
| This compound Adsorption Energy | -1.5 to -2.0 eV | -1.4 to -1.8 eV | [1] |
| Ethylene Adsorption Energy | -0.7 to -0.9 eV | -0.6 to -0.8 eV | [1] |
| Activation Barrier for C₂H₂ + H → C₂H₃ | 0.5 - 0.7 eV | Consistent with low-temperature activity | [1] |
| Activation Barrier for C₂H₃ + H → C₂H₄ | 0.4 - 0.6 eV | Consistent with low-temperature activity | [1] |
| Activation Barrier for C₂H₄ Desorption | 0.6 - 0.8 eV | 0.5 - 0.7 eV | [1] |
| Activation Barrier for C₂H₄ + H → C₂H₅ | 0.8 - 1.0 eV | Higher barrier inferred from selectivity | [1] |
| Turnover Frequency (300 K) | 1.41 s⁻¹ (coverage-dependent model) | In agreement with experimental data | [1] |
| Ethylene Selectivity | High selectivity predicted due to the higher barrier for ethylene hydrogenation compared to desorption. | High selectivity (up to 90%) is achievable under optimized conditions. | [2][3] |
Experimental Protocol: Temperature-Programmed Desorption (TPD)
TPD is a powerful technique for determining the adsorption energies of molecules on a catalyst surface. A simplified protocol is as follows:
-
Sample Preparation: A single-crystal catalyst (e.g., Pd(111)) is cleaned in an ultra-high vacuum (UHV) chamber.
-
Adsorption: The gas of interest (e.g., ethylene) is introduced into the chamber at a low temperature, allowing it to adsorb onto the catalyst surface.
-
Heating Ramp: The crystal is heated at a linear rate.
-
Desorption Monitoring: A mass spectrometer monitors the partial pressure of the desorbing species as a function of temperature.
-
Data Analysis: The temperature at which the desorption rate is maximum is related to the desorption energy.
Visualizations
Caption: Simplified reaction pathway for this compound hydrogenation on a Palladium surface.
This compound Oxidation: A Key to Combustion Chemistry
This compound is a critical intermediate in the combustion of most hydrocarbons and a primary precursor to soot. Understanding its oxidation mechanism is essential for developing cleaner and more efficient combustion technologies. Theoretical kinetic models are used to simulate the complex network of reactions that occur during this compound oxidation.
Theoretical Model: Chemical Kinetic Models
Chemical kinetic models for this compound oxidation consist of a large set of elementary reactions, each with its own temperature- and pressure-dependent rate constant. These models are often developed based on a combination of theoretical calculations (e.g., transition state theory) and experimental data. Key reactions in the initial stages of this compound oxidation include:
-
H-atom abstraction: C₂H₂ + O/H/OH → C₂H + H₂O/H₂/H₂O
-
Addition reactions: C₂H₂ + O → HCCO + H
-
Decomposition: C₂H₂ (+M) → C₂H + H (+M)
These initial steps lead to a cascade of further reactions, ultimately producing CO, CO₂, and H₂O.
Experimental Validation: Shock Tubes and Flow Reactors
The predictions of these complex kinetic models are validated against experimental data obtained from controlled combustion experiments in devices like shock tubes and flow reactors. These experiments allow for the measurement of species concentration profiles and ignition delay times under well-defined conditions.
Data Comparison: Kinetic Modeling vs. Experimental Results
The following table compares ignition delay times for this compound oxidation predicted by a chemical kinetic model with experimental data from a high-pressure shock tube.
| Condition | Theoretical Prediction (Kinetic Model) | Experimental Observation | Citation |
| Temperature | 700 - 1300 K | 700 - 1300 K | [4] |
| Pressure | 10 - 30 bar | 10 - 30 bar | [4] |
| Equivalence Ratio (Φ) | 1.0 | 1.0 | [4] |
| Ignition Delay Time (low temp, <1000K) | Over-predicted by an order of magnitude in some models. | Shorter than predicted by older models. | [4] |
| Ignition Delay Time (high temp, >1000K) | Good agreement with experimental data. | Good agreement with model predictions. | [4] |
Recent studies have highlighted that the reaction of this compound with the hydroperoxyl radical (HO₂) is critical for accurately predicting low-temperature ignition behavior.[4]
Experimental Protocol: High-Pressure Shock Tube
A high-pressure shock tube is used to rapidly heat and pressurize a gas mixture, initiating combustion under controlled conditions.
-
Gas Mixture Preparation: A precise mixture of this compound, an oxidizer (e.g., air), and an inert gas (e.g., argon) is prepared.
-
Diaphragm Rupture: A high-pressure driver gas ruptures a diaphragm, generating a shock wave that propagates through the test gas mixture.
-
Rapid Heating and Compression: The shock wave rapidly heats and compresses the test gas to the desired temperature and pressure.
-
Ignition Detection: The onset of ignition is detected by monitoring the emission of light from radical species (e.g., OH*) or a rapid pressure rise.
-
Ignition Delay Time Measurement: The time between the passage of the shock wave and the onset of ignition is measured as the ignition delay time.
Visualizations
Caption: Workflow for the comparison of theoretical and experimental studies of this compound oxidation.
Vinylidene-Acetylene Isomerization: A Fundamental Transformation
Vinylidene (H₂C=C:) is a high-energy isomer of this compound. Its isomerization to this compound is a fundamental unimolecular reaction that has been a benchmark for theoretical chemistry.
Theoretical Model: Ab Initio Potential Energy Surface Calculations
Theoretical studies of this isomerization involve calculating the potential energy surface (PES) for the C₂H₂ system using high-level ab initio methods. These calculations predict the energy difference between vinylidene and this compound, and the height of the energy barrier for the isomerization reaction.
Experimental Validation: Photoelectron Spectroscopy
Experimental validation of these theoretical predictions can be achieved using techniques like anion photoelectron spectroscopy. In these experiments, the vinylidene anion (H₂CC⁻) is generated, and then an electron is detached using a laser. The kinetic energy of the detached electron provides information about the energy levels of the neutral vinylidene molecule and its subsequent isomerization dynamics.
Data Comparison: Theoretical vs. Experimental Isomerization Energy
| Parameter | Theoretical Prediction (High-Accuracy Calculations) | Experimental Observation (Photoelectron Spectroscopy) | Citation |
| Isomerization Energy (Vinylidene → this compound) | 43.53 ± 0.15 kcal/mol | In agreement with theoretical predictions | [5] |
| Isomerization Barrier Height | ~0.1 eV | Low barrier inferred from rapid isomerization | [6] |
Experimental Protocol: Anion Photoelectron Spectroscopy
-
Anion Generation: Vinylidene anions (H₂CC⁻) are produced in a suitable ion source.
-
Mass Selection: The anions are mass-selected to ensure a pure sample.
-
Ion Trapping and Cooling: The anions are trapped and cooled to low temperatures to reduce spectral congestion.
-
Photodetachment: A laser with a known photon energy is used to detach an electron from the trapped anions.
-
Electron Kinetic Energy Analysis: The kinetic energy of the photoejected electrons is measured.
-
Data Interpretation: The electron kinetic energy spectrum provides information about the vibrational and electronic energy levels of the neutral vinylidene molecule.
Visualizations
Caption: Potential energy diagram for the vinylidene-acetylene isomerization.
References
Cross-Verification of Acetylene Purity: A Comparative Guide to GC-MS and FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and process gases like acetylene (B1199291) is paramount. Even trace impurities can have significant impacts on reaction kinetics, catalyst performance, and the final product's impurity profile. This guide provides an objective comparison of two powerful analytical techniques for this compound purity analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a cross-verification framework, detailed experimental protocols, and comparative performance data to assist in selecting the most suitable method for your analytical needs.
Introduction to Cross-Verification
Cross-verification involves using two or more distinct analytical methods to analyze the same sample. The goal is to obtain congruent results, thereby increasing the confidence in the data's accuracy and reliability. When a primary method indicates the presence of an impurity, a secondary, orthogonal technique can confirm its identity and quantification. This is particularly crucial in quality control and process monitoring environments where the integrity of the analytical data is critical.
Performance Comparison: GC-MS vs. FTIR
Both GC-MS and FTIR are well-established techniques for gas analysis, yet they operate on different principles, offering complementary strengths. GC-MS excels in separating complex mixtures and providing specific identification of individual components, while FTIR offers rapid, non-destructive analysis with excellent capabilities for identifying functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) is a separative technique. A gaseous sample is injected into a long column, and its components are separated based on their physical and chemical properties. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. For this compound purity, GC-MS is particularly adept at identifying and quantifying trace-level impurities, even those that are chemically similar to this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy is a non-separative technique. An infrared beam is passed through the gas sample, and the absorption of specific frequencies of light is measured. Different molecules absorb light at characteristic frequencies corresponding to the vibrations of their chemical bonds. This allows for the identification of functional groups and, consequently, the molecules present in the sample. FTIR is advantageous for real-time monitoring and for detecting impurities with distinct infrared absorption bands.
The choice between GC-MS and FTIR, or their complementary use, depends on the specific impurities of concern, the required detection limits, and the desired speed of analysis.
Data Presentation: Quantitative Comparison
The following table summarizes the expected performance of GC-MS and FTIR for the analysis of common impurities in this compound. The data is a composite from various studies on the analysis of impurities in light hydrocarbon gases.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Chromatographic separation followed by mass-based detection | Absorption of infrared radiation by molecular vibrations |
| Selectivity | Very High (separation and specific mass fragments) | Moderate to High (dependent on spectral overlap) |
| Sensitivity | High (ppb to low ppm levels) | Moderate (ppm to percent levels) |
| Commonly Detected Impurities | Phosphine (B1218219) (PH₃), Arsine (AsH₃), Hydrogen Sulfide (H₂S), Ammonia (NH₃), Ethylene, Propadiene, Vinyl this compound, Benzene | Hydrogen Sulfide (H₂S), Ammonia (NH₃), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Methane (CH₄), Water (H₂O) |
| Typical Limit of Detection (LOD) | 0.1 - 10 ppb for phosphine/arsine[1] | 1 - 10 ppm for H₂S, NH₃[2] |
| Analysis Time | 5 - 30 minutes | < 1 minute for a single scan[3] |
| Quantification | Excellent, requires calibration standards | Good, requires calibration standards |
| Strengths | - Excellent for complex mixtures- High specificity and sensitivity for trace impurities- Can identify unknown impurities through library matching | - Fast analysis time- Non-destructive- Good for real-time process monitoring- Can be used with long-pathlength cells for improved sensitivity[4] |
| Limitations | - Slower analysis time- May require cryogenic cooling for very volatile compounds | - Spectral interference from the this compound matrix- Less sensitive for some key impurities (e.g., phosphine)- Cannot detect homonuclear diatomic molecules (e.g., N₂, O₂)[3] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for this compound purity analysis using GC-MS and FTIR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Collection and Introduction:
-
A gas-tight syringe or a gas sampling valve is used to introduce a known volume of the this compound gas sample into the GC injector.
-
For trace analysis, a headspace technique may be employed where the gas is sampled from a sealed vial.
2. Gas Chromatographic Separation:
-
Column: A PLOT (Porous Layer Open Tubular) column, such as an Al₂O₃/KCl column, is often used for the separation of light hydrocarbons and polar impurities.[5][6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature program is used to optimize the separation of impurities. For example, an initial temperature of 40°C held for 5 minutes, then ramped to 200°C.
-
Injector: A split/splitless injector is typically used, with the split ratio adjusted based on the expected concentration of impurities.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole mass analyzer.
-
Acquisition Mode: A combination of full scan mode for identifying unknown peaks and Selected Ion Monitoring (SIM) mode for quantifying known target impurities at low levels. For example, for phosphine (PH₃), ions at m/z 34, 33, and 31 can be monitored.[7]
4. Data Analysis:
-
Impurities are identified by comparing their retention times and mass spectra to those of certified reference standards.
-
Quantification is performed by creating a calibration curve from the analysis of standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
1. Sample Introduction:
-
The this compound gas sample is introduced into a gas cell of a known pathlength. For trace analysis, a multi-pass gas cell (e.g., a White cell) with a long effective pathlength (e.g., 10 meters) is used to increase the absorbance and improve sensitivity.[4]
-
The gas cell is typically evacuated before introducing the sample to remove atmospheric interferences.
2. Spectral Acquisition:
-
Infrared Source: Globar or silicon carbide source.
-
Beamsplitter: KBr or ZnSe.
-
Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable for general-purpose analysis, while a more sensitive mercury cadmium telluride (MCT) detector, which requires liquid nitrogen cooling, is used for trace analysis.[8]
-
Resolution: A spectral resolution of 1 cm⁻¹ is typically sufficient for resolving the rotational-vibrational bands of small gas molecules.
-
Scans: Multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.
-
A background spectrum is collected with the gas cell evacuated or filled with a non-absorbing gas like nitrogen.
3. Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to generate an absorbance spectrum.
-
Impurities are identified by the presence of their characteristic absorption bands (e.g., H₂S around 1290 cm⁻¹, NH₃ around 930-970 cm⁻¹).
-
Quantification is achieved by applying the Beer-Lambert law, using calibration curves generated from reference gas mixtures.
Mandatory Visualization
Caption: Workflow for cross-verification of this compound purity using GC-MS and FTIR.
Conclusion
Both GC-MS and FTIR are powerful techniques for the analysis of this compound purity. GC-MS offers unparalleled separation and sensitivity for a wide range of impurities, making it the gold standard for comprehensive trace analysis. FTIR provides rapid, real-time analysis, which is highly beneficial for process monitoring and for detecting specific functional groups.
For robust quality control, a cross-verification approach is recommended. A rapid FTIR scan can be used as a primary screening tool to monitor for known process-related impurities. If any anomalies are detected, or for routine comprehensive purity checks, the high-resolution and high-sensitivity capabilities of GC-MS can be employed for definitive identification and quantification of trace contaminants. By understanding the strengths and limitations of each technique, researchers can implement a comprehensive analytical strategy to ensure the quality and consistency of their this compound supply.
References
Safety Operating Guide
Proper Disposal Procedures for Acetylene Cylinders: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of acetylene (B1199291) cylinders is critical for maintaining a secure laboratory environment. This guide provides essential safety and logistical information, outlining procedural steps for the proper handling and disposal of this compound cylinders.
This compound is a highly flammable and reactive gas that requires careful management throughout its lifecycle, including disposal.[1] Cylinders containing this compound are unique in that the gas is dissolved in a solvent, typically acetone (B3395972), within a porous mass to ensure stability.[2][3] Consequently, disposal procedures must address the cylinder, the residual gas, the solvent, and the porous material, which may contain asbestos (B1170538) in older cylinders.[3][4]
Immediate Safety and Handling Protocols
Proper handling and storage are paramount to preventing accidents. Adherence to the following safety measures is essential:
-
Storage: Cylinders should always be stored in a cool, dry, well-ventilated area, away from heat sources and direct sunlight. They must be stored upright and secured to prevent tipping.[1][5] Storing cylinders upright is crucial to prevent the acetone from entering the valve.[1][6]
-
Handling: Always handle cylinders with care to avoid dropping them or allowing them to strike each other.[5][7] Use a suitable trolley for transportation.[5]
-
Personal Protective Equipment (PPE): When handling this compound cylinders, appropriate PPE, including gloves, eye protection, and flame-resistant clothing, should be worn.[1]
-
Leak Detection: Regularly inspect cylinders and their connections for leaks using a soapy water solution or an approved leak detection spray.[5][8] Never use a flame to test for leaks.[8]
Emergency Procedures for this compound Leaks
In the event of a leak, immediate and decisive action is required to mitigate risks.
| Scenario | Immediate Actions |
| Leak Without Fire | 1. If possible and safe to do so, close the cylinder valve and tighten the packing nut.[9] 2. If the leak persists, move the cylinder to a well-ventilated outdoor area, away from any ignition sources.[8][9] 3. Tag the cylinder to indicate it is unserviceable and warn others of the hazard.[8] 4. Notify the gas supplier for instructions on its removal.[2] |
| Leak With Fire | 1. Immediately activate the fire alarm and evacuate the area.[2] 2. If trained and it is safe to do so, the fire may be extinguished with a dry chemical extinguisher or by smothering it with a wet glove.[9] However, it is often safer to let the fire burn while cooling the cylinder with a water spray from a safe distance to prevent a larger incident.[8][9] 3. Do not move a burning cylinder.[9] 4. Contact the fire department immediately and inform them of the presence of this compound cylinders.[8] |
Step-by-Step Disposal and Decommissioning Protocol
The disposal of this compound cylinders is a multi-step process that should be carried out by trained personnel or a specialized disposal service. The primary goal is to safely remove the residual this compound and solvent before recycling the cylinder shell.[4]
-
Identification and Segregation: Cylinders identified for disposal due to damage, age, or other reasons should be clearly marked and segregated from in-service cylinders.[4][10] Detailed records of each cylinder marked for disposal should be maintained.[4][10]
-
Residual Gas Removal: Any remaining this compound gas should be safely vented, preferably through a dedicated this compound gas venting system.[4] This should be done in a well-ventilated area, away from ignition sources.
-
Valve Removal: Once the cylinder is depressurized, the valve should be carefully removed. This step is crucial as the small passageways within the valve can impede the effective removal of the solvent.[4]
-
Solvent Removal: The solvent (typically acetone) must be removed from the porous mass. This is often achieved by heating the cylinder in a controlled environment to vaporize the solvent, which is then collected.[4] Simply leaving the cylinder open to the air is not sufficient for complete solvent removal.[4]
-
Cylinder and Porous Mass Disposal:
-
Cylinder Shell: After the gas and solvent have been removed, the steel cylinder can be recycled as scrap metal.[11] To render it safe for recycling, the cylinder may be punctured or the valve connection sheared off.[11]
-
Porous Mass: The disposal of the porous mass depends on its composition. If it contains asbestos, it must be handled as hazardous waste and disposed of in a licensed landfill.[4][11] For cylinders with asbestos-free porous material, disposal options may be less restrictive, but local regulations must be followed.
-
It is highly recommended to return empty or no longer needed this compound cylinders to the gas supplier or a specialized waste disposal company.[6][12] These organizations have the expertise and equipment to safely manage the entire decommissioning process.
Logical Workflow for this compound Cylinder Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of an this compound cylinder.
Caption: Workflow for the safe decommissioning and disposal of this compound cylinders.
References
- 1. This compound Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. eiga.eu [eiga.eu]
- 4. anziga.org [anziga.org]
- 5. How to Dispose of Empty Gas Cylinders | Meritus Gas [meritusgas.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. usasafety.com [usasafety.com]
- 8. Safety Topic: this compound and LP-Gas Leaking Cylinders — Central Welding Supply [centralwelding.com]
- 9. fireengineering.com [fireengineering.com]
- 10. asiaiga.org [asiaiga.org]
- 11. jetstreamcgs.com [jetstreamcgs.com]
- 12. This compound Cylinder Recycling | Proper Disposal | Cylinder Recyclers [cylinderrecyclers.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
